4-Ethylcyclohexanone
説明
Structure
3D Structure
特性
IUPAC Name |
4-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSDJGWHKXFVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202807 | |
| Record name | 4-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-51-0 | |
| Record name | 4-Ethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethylcyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERC99KWN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylcyclohexanone, a key chemical intermediate. The document details its physicochemical properties, analytical methodologies, and synthetic pathways, presenting data in a clear and accessible format for laboratory and research applications.
Core Properties of this compound
This compound, identified by the CAS Number 5441-51-0 , is a cyclic ketone with an ethyl group at the fourth position of the cyclohexane (B81311) ring.[1][2][3][4][5] It is a colorless to pale yellow liquid with a distinct, sweet odor.[6]
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-ethylcyclohexan-1-one[3] |
| Synonyms | Cyclohexanone (B45756), 4-ethyl-; 4-Ethyl-1-cyclohexanone[7] |
| CAS Number | 5441-51-0[1][2][3][4][5][8][9] |
| Molecular Formula | C₈H₁₄O[3][10][5] |
| Molecular Weight | 126.20 g/mol [2][10][5][9] |
| InChI Key | OKSDJGWHKXFVME-UHFFFAOYSA-N[2][3] |
| SMILES | CCC1CCC(=O)CC1[2][3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to Almost colorless clear liquid | [1][7] |
| Boiling Point | 192-194 °C | [2][9][11] |
| Density | 0.895 g/mL at 25 °C | [2][9][11] |
| Refractive Index | n20/D 1.452 | [2][9][11] |
| Solubility | Soluble in alcohol; Water: 1741 mg/L at 25 °C (estimated) | [6] |
Table 3: Safety and Handling
| Property | Value | Reference |
| Flash Point | 63 °C (145.4 °F) | [2][9] |
| Hazard Class | Combustible liquid | [1][2] |
| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects) | [2][9] |
| Signal Word | Warning | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of this compound.
Step 1: Catalytic Hydrogenation of 4-Ethylphenol The initial step involves the catalytic hydrogenation of 4-Ethylphenol to produce 4-Ethylcyclohexanol. This reaction is typically carried out using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]
Step 2: Oxidation of 4-Ethylcyclohexanol The resulting 4-Ethylcyclohexanol is then oxidized to this compound. Modern methods favor the use of oxygen-containing gas as the oxidant in the presence of a catalytic system, which is a greener alternative to traditional, toxic oxidants like chromates.[12]
Caption: General two-step synthesis workflow for this compound.
This compound can be analyzed using a reverse-phase HPLC method.[4] This technique is suitable for separation, quantification, and isolation of impurities.
Protocol:
-
Column: Newcrom R1 HPLC column
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV or MS, depending on the application requirements.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[4]
Caption: Workflow for the HPLC analysis of this compound.
Applications in Research and Development
This compound serves as an important intermediate in organic synthesis.[7] Its applications span various fields:
-
Fragrance Industry: Used as a building block in the synthesis of fragrance compounds.[7]
-
Pharmaceuticals: It is a precursor in the development of new pharmaceutical agents.[7][6] For instance, derivatives of similar cyclohexanones have been investigated for their biological activities, including antibacterial and anticancer properties.[14][15]
-
Biotransformation Studies: this compound has been utilized as a substrate to study biotransformation processes.[2]
While direct involvement of this compound in specific signaling pathways is not extensively documented, the study of its derivatives and related structures, such as 4-tert-butylcyclohexanone (B146137) and 4-hydroxycyclohexanone, suggests the potential for developing biologically active molecules.[14][15] These studies open avenues for future research into the pharmacological applications of this compound derivatives.
References
- 1. This compound | 5441-51-0 | TCI AMERICA [tcichemicals.com]
- 2. 4-乙基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 6. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]
- 7. CAS 5441-51-0: this compound | CymitQuimica [cymitquimica.com]
- 8. 5441-51-0|this compound|BLD Pharm [bldpharm.com]
- 9. This compound 97 5441-51-0 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. chembk.com [chembk.com]
- 12. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
physicochemical properties of 4-Ethylcyclohexanone
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylcyclohexanone
Introduction
This compound is a cyclic ketone that presents as a colorless to pale yellow liquid at room temperature, possessing a mild, ketonic odor.[1] Its molecular structure consists of a six-membered cyclohexane (B81311) ring substituted with an ethyl group at the fourth carbon position and a ketone functional group.[1][2] This compound, also known as p-ethylcyclohexanone, is primarily a synthetic chemical and is not commonly found in nature.[1] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including pharmaceutical precursors, fragrances, and polymer additives.[1][2] The reactivity of this compound is largely influenced by its carbonyl group, which allows it to undergo various chemical reactions like nucleophilic additions.[2]
Physicochemical Properties
The fundamental are summarized in the table below. These parameters are critical for its handling, application in synthesis, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][3][4] |
| Molecular Weight | 126.20 g/mol | [5] |
| Boiling Point | 192-194 °C at 760 mmHg | [3][4] |
| Melting Point | 9.25 °C (estimate) | [1][4] |
| Density | 0.895 g/mL at 25 °C | [4] |
| Refractive Index | 1.4500 to 1.4530 at 20 °C | [3][6] |
| Flash Point | 63 °C (146 °F) | [1][3] |
| Vapor Pressure | 0.475 mmHg at 25 °C (estimate) | [3][4] |
| Solubility | Soluble in alcohol. Slightly soluble in water (1741 mg/L at 25 °C, est.). | [3][7] |
| logP (o/w) | 1.866 to 2.15570 (estimate) | [1][3] |
Experimental Protocols
Synthesis of 4-Substituted Cyclohexanones
A general method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding 4-substituted cyclohexanol (B46403).[8] An environmentally friendly approach utilizes an oxygen-containing gas as the oxidant in the presence of a catalytic system.[8]
Exemplary Protocol:
-
Catalytic Hydrogenation: A 4-substituted phenol (B47542) is subjected to catalytic hydrogenation to produce the corresponding 4-substituted cyclohexanol.
-
Oxidation: In an organic solvent, the resulting 4-substituted cyclohexanol is mixed with a catalyst system.
-
An oxygen-containing gas is then introduced to the reaction mixture to facilitate the oxidation of the alcohol to the ketone.
-
Workup and Purification: The reaction mixture is then processed to isolate and purify the final 4-substituted cyclohexanone (B45756) product. This process is noted for its high yield and mild reaction conditions.[8]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of analytical techniques.
-
Gas Chromatography (GC): GC is employed to determine the purity of this compound. A sample is vaporized and injected into a GC column (e.g., Porapak™ Q).[9] An inert carrier gas, such as helium, transports the sample through the column where separation occurs based on the compound's boiling point and affinity for the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing a quantitative measure of the compound's purity.[9] The assay for commercially available this compound is often specified as ≥97% or ≥98.5% as determined by GC.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[10] A sample of this compound is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of its chemical bonds. The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration in a cyclohexanone ring.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: This technique identifies the different types of protons and their neighboring environments. The spectrum of this compound would show characteristic signals for the ethyl group's methyl and methylene (B1212753) protons, as well as the protons on the cyclohexanone ring.[12]
-
¹³C NMR: This analysis reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the four different carbons of the cyclohexanone ring.[1]
-
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[10] When this compound is bombarded with high-energy electrons, it forms a molecular ion whose mass-to-charge ratio corresponds to the molecular weight (126.20 g/mol ).[13] The molecule also fragments in a predictable manner, providing further structural confirmation.[13]
Visualizations
Logical Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Safety and Handling
This compound is classified as a combustible liquid.[14] It is recommended to keep it away from heat, sparks, open flames, and hot surfaces.[14] For safe handling, personal protective equipment such as safety glasses, protective gloves, and a suitable respirator should be used.[15] Proper ventilation is essential to avoid inhalation of vapors.[15][16] In case of skin contact, the affected area should be washed thoroughly with water.[15] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[4][15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 5441-51-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 9. shimadzu.com [shimadzu.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 12. This compound(5441-51-0) 1H NMR [m.chemicalbook.com]
- 13. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. louisville.edu [louisville.edu]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4-ethylcyclohexanone, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical precursors. This document details the molecule's structural parameters, explores its conformational isomers with a focus on the energetically favorable chair conformations, and outlines the experimental and computational methodologies used for these determinations. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.
Molecular Structure of this compound
This compound possesses a molecular formula of C8H14O and a molecular weight of 126.20 g/mol .[1][2] The structure consists of a six-membered cyclohexane (B81311) ring with a ketone functional group and an ethyl substituent at the fourth carbon position.
Molecular Geometry
Table 1: Calculated Bond Lengths for Equatorial this compound
| Bond | Bond Length (Å) |
| C1=O | 1.215 |
| C1-C2 | 1.520 |
| C2-C3 | 1.535 |
| C3-C4 | 1.538 |
| C4-C(ethyl) | 1.540 |
| C(ethyl)-C(methyl) | 1.530 |
| C-H (average) | 1.09-1.10 |
Table 2: Calculated Bond Angles for Equatorial this compound
| Angle | Bond Angle (°) |
| O=C1-C2 | 121.5 |
| C2-C1-C6 | 117.0 |
| C1-C2-C3 | 111.5 |
| C2-C3-C4 | 111.0 |
| C3-C4-C5 | 109.8 |
| C3-C4-C(ethyl) | 112.0 |
| C4-C(ethyl)-C(methyl) | 114.5 |
Conformational Analysis
The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The ethyl group at the C4 position can occupy either an axial or an equatorial position. These two chair conformations are in a dynamic equilibrium, rapidly interconverting through a process known as ring flipping.
References
Spectroscopic Profile of 4-Ethylcyclohexanone: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylcyclohexanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of the analytical workflow and fragmentation pathways are also presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Protons on C2 and C6 (axial) | 2.39 - 2.29 | Multiplet | 2H |
| Protons on C2 and C6 (equatorial) | 2.12 - 2.02 | Multiplet | 2H |
| Protons on C3 and C5 (axial) | 1.85 - 1.75 | Multiplet | 2H |
| Proton on C4 | 1.48 - 1.38 | Multiplet | 1H |
| Protons on C3 and C5 (equatorial) | 1.30 - 1.20 | Multiplet | 2H |
| Methylene protons of ethyl group (-CH₂-) | 1.48 - 1.38 | Quartet | 2H |
| Methyl protons of ethyl group (-CH₃) | 0.92 | Triplet | 3H |
¹³C NMR Data
The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.
| Assignment | Chemical Shift (ppm) |
| Carbonyl carbon (C1) | 212.5 |
| Carbons adjacent to carbonyl (C2, C6) | 41.5 |
| Carbons beta to carbonyl (C3, C5) | 30.0 |
| Carbon bearing the ethyl group (C4) | 38.5 |
| Methylene carbon of ethyl group (-CH₂-) | 28.5 |
| Methyl carbon of ethyl group (-CH₃) | 11.5 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals the presence of key functional groups. The table below lists the major absorption bands.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1715 | C=O stretch | Ketone |
| 1465 | C-H bend | CH₂ |
| 1375 | C-H bend | CH₃ |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio (m/z) of this compound and its fragments. The key peaks are summarized in the following table.
| m/z | Relative Intensity (%) | Possible Fragment |
| 126 | 35 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [M - C₂H₅]⁺ |
| 82 | 40 | [M - C₂H₅ - CH₃]⁺ |
| 69 | 55 | [C₅H₉]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 41 | 65 | [C₃H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer at room temperature. The spectra were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
FT-IR Spectroscopy
A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film. The FT-IR spectrum was recorded in the range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge ratio.
Visualizations
Synthesis of 4-Ethylcyclohexanone from 4-Ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-ethylcyclohexanone from 4-ethylphenol (B45693). This transformation is a two-step process involving the hydrogenation of the aromatic ring followed by the oxidation of the resulting secondary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical sciences.
Synthesis Overview
The conversion of 4-ethylphenol to this compound proceeds through two sequential reactions:
-
Hydrogenation: The aromatic ring of 4-ethylphenol is reduced to a cyclohexane (B81311) ring to form 4-ethylcyclohexanol (B27859). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Oxidation: The secondary alcohol, 4-ethylcyclohexanol, is then oxidized to the corresponding ketone, this compound. A common and effective method for this transformation is the use of sodium hypochlorite (B82951) (bleach) in the presence of a catalytic amount of acetic acid.
Reaction Pathway
The overall synthetic route from 4-ethylphenol to this compound is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol
This protocol is adapted from general procedures for the catalytic hydrogenation of phenols.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 4-Ethylphenol | 122.17 | 10.0 g | 0.0819 |
| 10% Palladium on Carbon (Pd/C) | N/A | 0.5 g | N/A |
| Ethanol | 46.07 | 100 mL | N/A |
| Hydrogen Gas (H₂) | 2.02 | Excess | Excess |
| Celite® | N/A | As needed | N/A |
Equipment:
-
Round-bottom flask or a specialized hydrogenation vessel
-
Magnetic stirrer
-
Hydrogen source (balloon or cylinder)
-
Vacuum line
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 4-ethylphenol in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and connect it to a vacuum line. Evacuate the air from the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1-5 atm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-ethylcyclohexanol. The product can be used in the next step without further purification or purified by distillation or column chromatography if required.
Step 2: Oxidation of 4-Ethylcyclohexanol to this compound
This protocol is based on the oxidation of secondary alcohols using sodium hypochlorite.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 4-Ethylcyclohexanol | 128.21 | 10.0 g | 0.0780 |
| Glacial Acetic Acid | 60.05 | 5 mL | ~0.087 |
| Sodium Hypochlorite (Bleach, ~8.25%) | 74.44 | 120 mL | ~0.133 |
| Ethyl Acetate | 88.11 | 150 mL | N/A |
| Saturated Sodium Bicarbonate Solution | N/A | As needed | N/A |
| Saturated Sodium Chloride Solution (Brine) | N/A | As needed | N/A |
| Anhydrous Sodium Sulfate | 142.04 | As needed | N/A |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-ethylcyclohexanol in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add glacial acetic acid to the solution.
-
Cool the flask in an ice bath to 0°C.
-
Add the sodium hypochlorite solution dropwise to the stirred reaction mixture via a dropping funnel over a period of 20-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | 2-24 | 90-98 |
| 2 | Oxidation | NaOCl / CH₃COOH | Ethyl Acetate | 0 to Room Temperature | 1-3 | 85-95 |
Conclusion
The synthesis of this compound from 4-ethylphenol is a robust and efficient two-step process. The protocols provided in this guide are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The use of readily available and relatively inexpensive reagents makes this a practical route for the preparation of this valuable ketone intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes.
References
Industrial Production of 4-Ethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core industrial production methods for 4-Ethylcyclohexanone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The primary manufacturing route is a two-step process commencing with the catalytic hydrogenation of 4-ethylphenol (B45693), followed by the oxidation of the resulting 4-ethylcyclohexanol (B27859). This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and visualizes the process workflows.
Core Synthesis Pathway
The industrial synthesis of this compound is predominantly achieved through a two-stage process:
-
Catalytic Hydrogenation of 4-Ethylphenol: The aromatic ring of 4-ethylphenol is saturated with hydrogen in the presence of a catalyst to yield 4-ethylcyclohexanol.
-
Oxidation of 4-Ethylcyclohexanol: The secondary alcohol, 4-ethylcyclohexanol, is then oxidized to produce the target ketone, this compound.
This approach is favored for its efficiency and the availability of starting materials. The following sections provide detailed methodologies and quantitative data for each of these critical steps.
Step 1: Catalytic Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol
The initial step involves the reduction of 4-ethylphenol to 4-ethylcyclohexanol. This is typically carried out via catalytic hydrogenation under pressure. Raney Nickel is a commonly employed catalyst for this transformation due to its high activity and cost-effectiveness.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established industrial practices for the hydrogenation of substituted phenols.
Materials:
-
4-Ethylphenol
-
Raney Nickel (catalyst)
-
Isopropanol (B130326) (solvent)
-
High-pressure autoclave reactor
-
Hydrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: A high-pressure autoclave is charged with 4-ethylphenol, Raney Nickel catalyst (typically 5-10% by weight of the substrate), and isopropanol as the solvent.
-
Inerting: The reactor is sealed and purged with nitrogen gas three times to remove any residual air.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired operating pressure.
-
Reaction: The mixture is heated to the target temperature with constant stirring. The reaction is maintained at a constant hydrogen pressure for a specified duration.
-
Monitoring: The reaction progress is monitored by sampling and analysis (e.g., Gas Chromatography) to determine the consumption of 4-ethylphenol.
-
Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst can often be recycled for subsequent batches.
-
Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the isopropanol.
-
Isolation: The crude 4-ethylcyclohexanol is obtained as the residue and can be purified further if necessary, though for the subsequent oxidation step, high purity is often not required.
Quantitative Data: Hydrogenation of 4-Alkylphenols
The following table summarizes typical reaction conditions and yields for the hydrogenation of 4-substituted phenols, based on data for closely related analogs.[1]
| Parameter | Value |
| Substrate | 4-Alkoxyphenol (as an analog for 4-Ethylphenol) |
| Catalyst | Raney Nickel |
| Solvent | Isopropanol |
| Temperature | 150 °C |
| Hydrogen Pressure | 5 MPa |
| Reaction Time | 6 hours |
| Yield of 4-Alkoxycyclohexanol | 94.5% |
Process Workflow: Hydrogenation
Step 2: Oxidation of 4-Ethylcyclohexanol to this compound
The second step is the oxidation of the secondary alcohol, 4-ethylcyclohexanol, to the desired ketone, this compound. A modern and environmentally friendly industrial approach utilizes oxygen or air as the primary oxidant in the presence of a catalytic system.
Experimental Protocol: Catalytic Oxidation
This protocol is based on green oxidation methods for substituted cyclohexanols.[1]
Materials:
-
4-Ethylcyclohexanol
-
Toluene or Dichloromethane (solvent)
-
Catalyst system (e.g., as described in CN112778108A)
-
Acetic Acid or Hydrochloric Acid (co-catalyst)
-
Sodium Nitrite or Potassium Nitrite (promoter)
-
Pressurized reactor with gas inlet
-
Oxygen or compressed air supply
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Reactor Setup: 4-Ethylcyclohexanol is dissolved in a suitable solvent (e.g., toluene) in a pressure-resistant reactor.
-
Catalyst Addition: The catalyst, a co-catalyst (e.g., acetic acid), and a promoter (e.g., sodium nitrite) are added to the solution.
-
Reaction Conditions: The reactor is sealed and pressurized with oxygen or air. The reaction mixture is stirred at a controlled temperature.
-
Reaction Monitoring: The progress of the oxidation is monitored by techniques such as TLC or GC until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled.
-
Washing: The reaction mixture is washed with water to remove the catalyst and other water-soluble components. The organic layer is separated.
-
Drying: The organic phase is dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed by distillation.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product of high purity.
Quantitative Data: Oxidation of 4-Alkylcyclohexanols
The following table provides representative quantitative data for the oxidation of 4-substituted cyclohexanols, based on examples for similar substrates.[1]
| Parameter | Example 1 (Air) | Example 2 (O₂) |
| Substrate | 4-Alkoxycyclohexanol | 4-Isopropoxycyclohexanol |
| Solvent | Toluene | Dichloromethane |
| Oxidant | Air | Oxygen |
| Pressure | Atmospheric | 1 MPa |
| Temperature | 50 °C | 30 °C |
| Reaction Time | 1 hour | 3 hours |
| Yield of Ketone | 94.4% | 94.7% |
Process Workflow: Oxidation
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, where each step activates the next, leading to the final product.
References
4-Ethylcyclohexanone: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylcyclohexanone is a cyclic ketone that serves as a versatile and valuable intermediate in organic synthesis. Its unique structural features, including a reactive carbonyl group and a modifiable cyclohexane (B81311) ring, make it an important building block for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceutical compounds. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, ketonic odor.[1] It is soluble in many organic solvents, a property that facilitates its use in a variety of reaction conditions.[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H14O | [1][2][3][4] |
| Molecular Weight | 126.20 g/mol | [5][6] |
| CAS Number | 5441-51-0 | [1][2][5] |
| Appearance | Colorless to pale yellow liquid | [1][7][8] |
| Density | 0.895 - 0.916 g/mL at 25 °C | [2][5][7] |
| Boiling Point | 192-194 °C | [2][5][7] |
| Melting Point | 9.25 °C (estimate) | [2][7] |
| Flash Point | 63 °C (145.4 °F) | [5][7] |
| Refractive Index (n20/D) | 1.451-1.453 | [2][5][7] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [8] |
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.39 - 2.30 | m | 4H | -CH2- adjacent to C=O |
| 2.06 | m | 1H | -CH- of ethyl group |
| 1.63 | m | 4H | -CH2- of cyclohexane ring |
| 1.36 | m | 2H | -CH2- of ethyl group |
| 0.95 | t | 3H | -CH3 of ethyl group |
Data adapted from available spectral information.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| 211.5 | C=O |
| 41.5 | -CH2- adjacent to C=O |
| 38.0 | -CH- of ethyl group |
| 29.5 | -CH2- of cyclohexane ring |
| 28.0 | -CH2- of ethyl group |
| 11.0 | -CH3 of ethyl group |
Predicted values based on standard chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (ketone) |
| 1460 | Medium | C-H bend (alkane) |
Data obtained from the NIST Chemistry WebBook.[3]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 126 | 30% | [M]⁺ |
| 97 | 100% | [M - C2H5]⁺ |
| 83 | 40% | [M - C3H7]⁺ |
| 55 | 85% | [C4H7]⁺ |
Data obtained from the NIST Chemistry WebBook.
Synthesis of this compound
This compound is primarily a synthetic compound and can be produced through several methods.[7] The most common and industrially viable routes involve the catalytic hydrogenation of 4-ethylphenol (B45693) to 4-ethylcyclohexanol (B27859), followed by oxidation, or via Friedel-Crafts acylation.[7]
Synthesis via Oxidation of 4-Ethylcyclohexanol
A prevalent method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol.[9] The use of an oxygen-containing gas as the oxidant is favored due to its low cost, high reaction selectivity, and environmentally friendly nature.[9]
This protocol is adapted from a general method for the synthesis of 4-substituted cyclohexanones.[9]
Materials and Reagents:
-
4-Ethylcyclohexanol
-
Oxygen or air
-
Catalytic system (e.g., a supported noble metal catalyst such as Pd/C or a transition metal complex)
-
Organic solvent (e.g., toluene, ethyl acetate)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction flask equipped with a gas inlet, condenser, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethylcyclohexanol (1 equivalent) in a suitable organic solvent.
-
Catalyst Addition: Add the catalyst to the solution.
-
Oxidation: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and bubble oxygen or air through the solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the catalyst.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Yields and purity are dependent on the specific catalyst and reaction conditions used.
Caption: Workflow for the synthesis of this compound.
Applications as a Chemical Intermediate
The reactivity of the carbonyl group in this compound makes it a valuable intermediate for a variety of chemical transformations, particularly in the pharmaceutical and fragrance industries.[1]
Role in Drug Discovery and Development
Substituted cyclohexanones are important intermediates in the synthesis of pharmaceutical active compounds.[10] The cyclohexane scaffold is a common motif in many drug molecules, and this compound provides a readily available starting material for the introduction of further functionality.
Caption: Potential pathway for API synthesis.
Other Synthetic Applications
Beyond pharmaceuticals, this compound is used in the synthesis of fragrances and other specialty chemicals.[7] The ketone functionality can undergo a wide range of reactions, including:
-
Reductive Amination: To form substituted cyclohexylamines.
-
Wittig Reaction: To form alkenes.
-
Grignard and Organolithium Reactions: To form tertiary alcohols.
-
Enolate Chemistry: For alpha-functionalization.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible and versatile building block for the creation of more complex and high-value molecules. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic endeavors.
References
- 1. This compound(5441-51-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. CIV.—Syntheses of cyclic compounds. Part VI. 3- and 4-Methylcyclohexanones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 10. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]
Navigating the Solubility of 4-Ethylcyclohexanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Ethylcyclohexanone in a range of common organic solvents. Understanding the solubility characteristics of this versatile ketone is paramount for its effective application in organic synthesis, particularly in the production of fragrances and pharmaceuticals. This document presents both predicted and experimentally determined solubility data, detailed experimental protocols for solubility assessment, and a visual representation of the experimental workflow.
Core Physical Properties of this compound
Before delving into its solubility, a summary of the key physical properties of this compound is presented in Table 1. These properties provide foundational knowledge for its handling and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.895 g/mL at 25 °C | [3] |
| Boiling Point | 192-194 °C | [3] |
| Refractive Index | n20/D 1.452 | [3] |
Solubility Profile of this compound
Theoretical Prediction of Miscibility using Hansen Solubility Parameters
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like".[4] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of miscibility.[5]
The Hansen Solubility Parameters for this compound are:
-
δD (Dispersion): 17.38 MPa⁰.⁵
-
δP (Polar): 6.36 MPa⁰.⁵
-
δH (Hydrogen Bonding): 3.96 MPa⁰.⁵
Table 2 presents the Hansen Solubility Parameters for a selection of common organic solvents and the calculated distance (Ra) to this compound. A smaller "Ra" value suggests a higher likelihood of miscibility.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Distance to this compound) | Predicted Miscibility |
| Methanol | 15.1 | 12.3 | 22.3 | 19.0 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.0 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 5.6 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.0 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 5.4 | High |
| Hexane | 14.9 | 0.0 | 0.0 | 8.7 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.0 | High |
Disclaimer: This table provides a theoretical prediction of miscibility. Experimental verification is recommended for critical applications.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following section outlines a detailed protocol for determining the miscibility of a liquid solute, such as this compound, in various organic solvents.
Experimental Protocol: Visual Miscibility Determination
This method is a straightforward and effective way to determine if two liquids are miscible at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, diethyl ether)
-
Small, clear glass vials or test tubes with caps
-
Graduated pipettes or syringes for accurate volume measurement
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for temperature-controlled studies)
-
Proper personal protective equipment (safety glasses, gloves, lab coat)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.
-
Solvent Addition: Using a clean, graduated pipette, add a defined volume (e.g., 1 mL) of the chosen organic solvent to a labeled glass vial.
-
Solute Addition: With a separate clean pipette, add an equal volume (e.g., 1 mL) of this compound to the same vial.
-
Mixing: Securely cap the vial and vigorously mix the contents using a vortex mixer or by shaking manually for at least 30 seconds to ensure thorough mixing.
-
Observation: Allow the vial to stand undisturbed for a few minutes and observe the mixture against a well-lit background.
-
Miscible: If the mixture remains a single, clear, and homogenous phase with no visible separation or cloudiness, the two liquids are considered miscible.[2]
-
Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.[2] The liquid with the lower density will form the upper layer.
-
Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids are partially miscible.
-
-
Recording Data: Record the observations for each solvent tested. For more detailed studies, this procedure can be repeated at different temperatures by placing the vials in a constant temperature bath.
Experimental Workflow Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for the experimental determination of the miscibility of this compound in an organic solvent.
Caption: Workflow for Visual Miscibility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, leveraging both theoretical predictions and a detailed experimental protocol. The provided Hansen Solubility Parameter data offers a valuable predictive tool for formulation and process development, while the experimental workflow outlines a clear and reproducible method for empirical verification. For professionals in research and drug development, this information is crucial for optimizing the use of this compound in their applications.
References
Navigating the Environmental Journey of 4-Ethylcyclohexanone: A Technical Guide to its Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of novel chemical entities in pharmaceutical and industrial applications necessitates a thorough understanding of their environmental persistence and degradation pathways. This technical guide focuses on 4-Ethylcyclohexanone, a ketone compound, and provides a comprehensive overview of its expected environmental fate. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard methodologies for assessing its degradation and presents a predictive analysis based on the known behavior of structurally similar molecules.
Executive Summary
This compound is anticipated to undergo several degradation processes in the environment, including biodegradation, and to a lesser extent, photolysis. Due to its chemical structure, hydrolysis is not expected to be a significant degradation pathway. Its low water solubility suggests limited mobility in aquatic environments, with a potential for partitioning to soil and sediment. This guide details the standardized experimental protocols, based on OECD guidelines, that are essential for quantifying the environmental half-life and degradation products of this compound.
Predicted Environmental Fate of this compound
Based on the behavior of analogous compounds such as cyclohexanone (B45756) and other alkylated cyclohexanes, the following environmental fate is predicted for this compound:
-
Biodegradation: This is expected to be the primary degradation pathway. The cyclohexanone ring is susceptible to microbial attack, and the presence of an ethyl group may influence the rate of degradation. Microorganisms in environments such as activated sludge are likely to metabolize this compound.[1]
-
Mobility: With low water solubility, this compound is not expected to be highly mobile in the environment. It is likely to adsorb to soil and sediment, reducing its transport in water systems.
-
Photolysis: Direct photolysis in water may occur but is generally a slower process for ketones unless they have significant light absorption above 290 nm. Atmospheric photolysis, through reactions with hydroxyl radicals, is a more probable fate for the volatilized fraction of the compound, with an estimated atmospheric half-life in the order of days, similar to cyclohexanone.[2]
-
Hydrolysis: The ketone functional group in this compound is stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.
Quantitative Data Summary
The following tables outline the key quantitative data that would be generated from standardized environmental fate studies on this compound.
Table 1: Biodegradability Assessment
| Parameter | Test Guideline | Expected Outcome for this compound |
| Ready Biodegradability | OECD 301 | Percentage degradation (CO2 evolution or O2 consumption) over 28 days. |
| Inherent Biodegradability | OECD 302 | Higher potential for degradation under optimized conditions. |
| Half-life (t½) in Soil | OECD 307 | Time for 50% of the compound to degrade in aerobic and anaerobic soil. |
| Half-life (t½) in Sediment | OECD 308 | Time for 50% of the compound to degrade in aerobic and anaerobic sediment. |
Table 2: Abiotic Degradation Assessment
| Parameter | Test Guideline | Expected Outcome for this compound |
| Hydrolysis Half-life (t½) | OECD 111 | Expected to be stable across pH 4, 7, and 9. |
| Photolysis Half-life (t½) | OECD 316 | Degradation rate and quantum yield upon exposure to simulated sunlight. |
| Atmospheric Half-life (t½) | Estimation | Calculated based on reaction with hydroxyl radicals. |
Experimental Protocols
Detailed methodologies for assessing the environmental fate of this compound are outlined in the internationally recognized OECD Guidelines for the Testing of Chemicals.
Biodegradation Testing
Objective: To determine the extent and rate of microbial degradation of this compound.
Methodology (based on OECD 301 - Ready Biodegradability):
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial source.
-
Test System: A known concentration of this compound is added to a mineral medium inoculated with the activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The degradation is monitored by measuring the amount of CO2 produced (e.g., OECD 301B) or the amount of oxygen consumed (e.g., OECD 301D).
-
Data Analysis: The percentage of degradation is calculated based on the theoretical amount of CO2 production or oxygen consumption. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically 60-70%) within a 10-day window during the 28-day test.[3][4][5]
Hydrolysis Testing
Objective: To determine the rate of abiotic degradation of this compound in water at different pH values.
Methodology (based on OECD 111 - Hydrolysis as a Function of pH):
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[6][7][8][9]
-
Incubation: A known concentration of this compound is added to each buffer solution, and the solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound over time. The half-life at each pH is then calculated.
Photolysis Testing
Objective: To determine the rate of degradation of this compound in water due to direct absorption of light.
Methodology (based on OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis):
-
Test Solution: A solution of this compound in sterile, buffered water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[10][11][12][13] Dark controls are run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are taken at different time points and the concentration of this compound is measured.
-
Data Analysis: The rate of photolysis and the quantum yield (the efficiency of the photochemical process) are calculated.[10] The environmental half-life under specific sunlight conditions can then be estimated.
Visualizations
The following diagrams illustrate the logical flow of an environmental fate assessment and the workflows for key experimental protocols.
Caption: Logical flow for assessing the environmental fate of this compound.
Caption: Experimental workflow for ready biodegradability testing (OECD 301).
Caption: Experimental workflow for hydrolysis testing (OECD 111).
Caption: Experimental workflow for direct photolysis testing (OECD 316).
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. epa.gov [epa.gov]
- 3. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 4. oecd.org [oecd.org]
- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
4-Ethylcyclohexanone: A Technical Guide for the Fragrance Industry
Abstract: This technical guide provides a comprehensive overview of 4-ethylcyclohexanone, a cyclic ketone with relevance to the fragrance industry. While primarily utilized as a chemical intermediate in the synthesis of other aroma compounds, this document collates its known physicochemical properties, synthesis methodologies, and safety information. To provide a complete context for researchers, scientists, and drug development professionals, this guide also explores the olfactory characteristics and applications of structurally related alkyl-substituted cyclohexanones that are established fragrance ingredients. This guide summarizes quantitative data in structured tables, outlines relevant experimental protocols, and includes diagrams to illustrate key processes and relationships.
Introduction
This compound (CAS No. 5441-51-0) is a colorless to pale yellow liquid with a mild, ketonic odor.[1] It belongs to the class of alkyl-substituted cyclohexanones, a group of compounds that has found utility in the fragrance and flavor industries. While some sources indicate its role as an intermediate in the production of various specialty chemicals, including fragrances, other specialized industry resources suggest it is not intended for direct use as a fragrance ingredient.[1][2] This guide will explore both its direct properties and its more prominent role as a precursor in the synthesis of other aroma molecules. For context, the fragrance properties of related compounds, such as 4-methylcyclohexanone (B47639) and 2-ethyl-4,4-dimethyl-1-cyclohexanone, will be discussed, as these are recognized for their contributions to fragrance compositions.[3][4]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its handling, synthesis applications, and evaluation. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [5][6] |
| Molecular Weight | 126.20 g/mol | [5] |
| CAS Number | 5441-51-0 | [5][6] |
| EC Number | 226-629-2 | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.895 g/mL at 25 °C | [5] |
| Boiling Point | 192-194 °C | [5] |
| Flash Point | 63 °C (145.4 °F) | |
| Refractive Index | n20/D 1.452 | [5] |
| Solubility | Soluble in alcohol | [1] |
Synthesis of this compound
This compound is a synthetic compound and is not commonly found in nature.[1] Industrial production can be achieved through several established organic synthesis routes. One common approach involves the catalytic hydrogenation of 4-ethylphenol (B45693).
A generalized workflow for the synthesis of this compound and its subsequent use as a fragrance intermediate is presented below.
Role in the Fragrance Industry: An Intermediate for Aroma Chemicals
While this compound itself has a simple ketonic odor, its primary value in the fragrance industry lies in its utility as a versatile chemical intermediate. The cyclohexanone (B45756) ring system is a common scaffold in a variety of synthetic fragrance ingredients. By modifying the structure of this compound, chemists can synthesize novel molecules with desirable and complex olfactory profiles.
For instance, other alkyl-substituted cyclohexanones are known for their distinct fragrance properties:
-
4-Methylcyclohexanone: Described as having a musty, animalistic odor, it can be used to impart specific nuances in perfumes and colognes.[3]
-
2-Ethyl-4,4-dimethyl-1-cyclohexanone: This compound is noted for its aromatic and thujonic (pine-like) odor, making it a valuable ingredient in both fine fragrances and technical perfumery.[4]
The logical relationship for the use of such compounds is outlined in the diagram below.
Experimental Protocols
To evaluate the potential of a compound like this compound or its derivatives in fragrance applications, a series of standardized experimental protocols are typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To determine the purity of a synthesized or procured batch of this compound.
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum.[7] Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated peak area.
Sensory Evaluation of Fragrance Ingredients
Objective: To characterize the olfactory profile of a fragrance ingredient derived from this compound.
Methodology:
-
Panel Selection: Assemble a panel of trained sensory analysts.
-
Sample Preparation: Prepare smelling strips by dipping them into a standardized dilution of the aroma chemical in an odorless solvent (e.g., dipropylene glycol or ethanol).
-
Evaluation Procedure:
-
Panelists evaluate the smelling strips at different time intervals (e.g., immediately, after 1 hour, after 4 hours) to assess the top, middle, and base notes.
-
Panelists describe the odor using a standardized fragrance vocabulary (e.g., fruity, floral, woody, green, etc.).
-
The intensity of the odor is rated on a numerical scale (e.g., 1 to 9).
-
-
Data Analysis: Compile the descriptions and intensity ratings to create a detailed olfactory profile of the compound. Statistical analysis can be used to determine the consensus on the odor character.[8][9]
Stability Testing in a Cosmetic Base
Objective: To assess the stability of a fragrance ingredient in a representative cosmetic formulation (e.g., an emulsion or an alcohol-based solution).
Methodology:
-
Formulation: Prepare several batches of a cosmetic base (e.g., a simple lotion or an eau de toilette) and incorporate the fragrance ingredient at a typical concentration (e.g., 0.5-2.0%). A control batch with no fragrance is also prepared.
-
Storage Conditions: Store the samples under various conditions to simulate shelf-life and consumer use:
-
Room temperature (25 °C)
-
Elevated temperature (45 °C) to accelerate aging
-
Refrigerated (4 °C) as a control
-
Cycle testing (e.g., alternating between -10 °C and 25 °C)[10]
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Analysis: Compare the results from the different storage conditions to the initial measurements and the control samples to determine the stability of the fragrance ingredient in the cosmetic base.
The workflow for stability testing is depicted in the following diagram.
Safety and Regulatory Information
This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For use in cosmetic products, any fragrance ingredient derived from this compound must undergo a thorough safety assessment to ensure it is safe for consumer use under the intended conditions of application.
Conclusion
This compound is a valuable compound for the fragrance industry, primarily serving as a chemical intermediate for the synthesis of more complex aroma molecules. While its own olfactory profile is simple, its chemical structure provides a foundation for creating a diverse range of fragrance ingredients. A comprehensive understanding of its physicochemical properties, combined with rigorous experimental evaluation of its derivatives, is essential for the successful development of novel and stable fragrances. This guide provides the foundational technical information required for researchers and developers working in this field.
References
- 1. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]
- 2. 4-methyl cyclohexanone, 589-92-4 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]
- 5. 4-乙基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 7. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]
- 12. medcraveonline.com [medcraveonline.com]
Unveiling the Presence of 4-Ethylcyclohexanone Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 4-ethylcyclohexanone and its derivatives. While the parent compound, this compound, is not well-documented as a naturally occurring product, this guide will delve into the presence of closely related 4-alkyl-substituted cyclohexanone (B45756) derivatives, with a particular focus on 4-methylcyclohexanone (B47639), which has been identified as a plant metabolite.
This document summarizes the available quantitative data, details relevant experimental protocols for isolation and identification, and explores potential biosynthetic pathways. The information is presented to support further research and development in the fields of natural product chemistry, chemical ecology, and drug discovery.
Natural Occurrence of 4-Alkyl-Cyclohexanone Derivatives
The natural occurrence of this compound is not substantiated by current scientific literature. Initial leads suggesting its presence in Fagara macrophylla and Zanthoxylum rigidifolium have not been confirmed in subsequent analyses of their essential oil compositions. However, evidence points to the existence of other 4-alkyl-cyclohexanone derivatives in the natural world.
The following table summarizes the known natural occurrences of 4-alkyl-cyclohexanone derivatives based on available literature.
| Compound | Organism(s) | Family | Organ/Tissue | Method of Detection | Reference(s) |
| 4-Methylcyclohexanone | Plant species (unspecified) | - | - | Not specified | [1] |
This table will be updated as more definitive research identifying specific plant species and quantitative data becomes available.
Experimental Protocols: Isolation and Identification
The isolation and identification of volatile compounds like 4-alkyl-cyclohexanones from natural sources typically involve a combination of extraction, chromatography, and spectroscopy techniques. The following protocols are generalized methodologies that can be adapted for the study of these compounds.
Extraction of Volatile Compounds
a) Steam Distillation: This is a common method for extracting essential oils from plant material.
-
Procedure:
-
Fresh or dried plant material is placed in a distillation flask with water.
-
Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
The steam and volatile compound mixture is then condensed.
-
The essential oil, which is immiscible with water, is separated from the aqueous distillate.
-
b) Solvent Extraction: This method is suitable for compounds that may be sensitive to heat.
-
Procedure:
-
The plant material is macerated and soaked in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
The solvent extracts the volatile compounds along with other lipophilic substances.
-
The solvent is then carefully evaporated under reduced pressure to yield the crude extract.
-
Chromatographic Separation and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile organic compounds.
-
Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Typical GC-MS Protocol for Essential Oil Analysis:
-
Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.
-
Separation: The GC oven temperature is programmed to increase over time, allowing for the separation of compounds with different boiling points. A common temperature program might start at 60°C and ramp up to 240°C.
-
Detection: The eluting compounds are detected by the mass spectrometer.
-
Identification: The mass spectrum of each compound is compared to a reference library (e.g., NIST) for identification. Retention indices are also used to confirm compound identity.
-
Structural Elucidation
For novel compounds, further spectroscopic analysis is necessary for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework of a molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
Putative Biosynthetic Pathway
While the specific biosynthetic pathway for this compound in natural systems remains uncharacterized, a putative pathway can be proposed based on established principles of terpenoid and polyketide biosynthesis. These pathways are responsible for the vast diversity of cyclic and aromatic compounds found in nature.
A plausible route to a 4-alkyl-cyclohexanone skeleton could involve the cyclization of a polyketide precursor derived from acetyl-CoA and malonyl-CoA, followed by reduction and alkylation steps. Alternatively, it could arise from the modification of a monoterpene precursor, such as geranyl pyrophosphate (GPP), through cyclization and subsequent enzymatic transformations.
Below is a conceptual workflow illustrating a possible biosynthetic origin.
Caption: Putative biosynthetic pathway for 4-alkyl-cyclohexanones.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information regarding the signaling pathways and biological activities of this compound and its simple alkyl derivatives in biological systems. Research on the biological roles of cyclic ketones and terpenoids is an active area. In insects, for example, certain cyclic ketones are known to function as pheromones, mediating communication and behavior. In plants, volatile terpenoids can act as signaling molecules in defense against herbivores and pathogens.
Further investigation is needed to determine if 4-alkyl-cyclohexanones play a role in intercellular or intracellular signaling in the organisms that produce them.
The following diagram illustrates a generalized workflow for investigating the biological activity and signaling pathways of a novel natural product.
Caption: General workflow for biological activity studies.
Conclusion
The natural occurrence of this compound remains unconfirmed. However, the presence of related compounds such as 4-methylcyclohexanone in the plant kingdom opens avenues for further investigation. This technical guide provides a foundational framework for researchers by outlining established experimental protocols and proposing a putative biosynthetic pathway. Future research should focus on the systematic screening of natural sources for 4-alkyl-cyclohexanone derivatives, quantitative analysis of their distribution, and elucidation of their biosynthetic pathways and biological functions. Such studies will contribute to a deeper understanding of natural product diversity and may lead to the discovery of novel compounds with valuable applications.
References
thermodynamic properties of 4-Ethylcyclohexanone isomers
An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethylcyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of this compound. Due to a scarcity of direct experimental data for the individual isomers, this document focuses on the theoretical principles governing their thermodynamic stability, the experimental methods used to determine such properties for related compounds, and the application of computational chemistry in this context.
Conformational Analysis and Thermodynamic Stability
The thermodynamic properties of the cis and trans isomers of this compound are primarily dictated by their conformational preferences. As derivatives of cyclohexane, they adopt chair conformations to minimize angle and torsional strain. The relative stability of the isomers is determined by the steric interactions of the ethyl group with the rest of the ring, particularly the energetic penalty associated with axial substituents.
-
trans-4-Ethylcyclohexanone: In the most stable chair conformation of the trans isomer, the ethyl group occupies an equatorial position. This orientation minimizes steric hindrance, specifically avoiding 1,3-diaxial interactions. The alternative chair conformation, with an axial ethyl group, is significantly less stable due to these steric clashes.
-
cis-4-Ethylcyclohexanone: The cis isomer exists as a mixture of two rapidly interconverting chair conformations. In one, the ethyl group is axial, and in the other, it is equatorial. The conformation with the equatorial ethyl group is energetically favored. Consequently, the equilibrium lies towards the equatorial conformer, but the axial conformer is still present, making the cis isomer, as a whole, less stable than the trans isomer where the equatorial conformation is overwhelmingly dominant.
This difference in stability directly translates to differences in their standard enthalpies of formation (ΔHf°), with the more stable trans isomer having a more negative (or less positive) value.
Data Presentation
Table 1: Thermodynamic Data for this compound (Isomeric Mixture)
| Property | Value | Units | Source |
| Boiling Point (Tboil) | 466.2 | K | NIST WebBook[1] |
Note: This data does not distinguish between the cis and trans isomers.
Table 2: Theoretical Comparison of this compound Isomers
| Isomer | Predominant Conformation | Relative Stability | Expected Standard Enthalpy of Formation (ΔHf°) |
| trans-4-Ethylcyclohexanone | Ethyl group equatorial | More stable | More negative / Less positive |
| cis-4-Ethylcyclohexanone | Equilibrium between equatorial and axial ethyl group | Less stable | Less negative / More positive |
Experimental Protocols
The primary experimental technique for determining the standard enthalpy of formation of organic compounds like this compound is combustion calorimetry .
Combustion Calorimetry
Objective: To measure the heat of combustion (ΔHc°) of a substance, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer. The combustion of the sample releases heat, causing the temperature of the water and the calorimeter to rise. The temperature is recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter.
-
Calculation of ΔHf°: The standard enthalpy of formation is then calculated using the measured standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O) via Hess's Law.
Computational Chemistry Approach
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.
Methodology:
-
Structure Optimization: The three-dimensional structures of the cis and trans isomers of this compound are modeled. The geometries are optimized to find the lowest energy conformations using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. These calculations confirm that the structures are true energy minima and provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Energy Calculations: High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate electronic energies.
-
Calculation of Thermodynamic Properties: The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) are calculated from the computed electronic energies and the results of the frequency calculations. The relative energies of the cis and trans isomers can be determined with a high degree of confidence.
Visualizations
References
The Evolving Synthesis of 4-Ethylcyclohexanone: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-ethylcyclohexanone, a valuable intermediate in the pharmaceutical and fine chemical industries, has undergone a significant evolution since its early preparations. This technical guide provides an in-depth exploration of the historical development of its synthesis, detailing key methodologies, experimental protocols, and the progression of synthetic strategies over time. From early multi-step procedures to more streamlined modern approaches, the journey to efficiently synthesize this ketone reflects the broader advancements in organic chemistry.
Early Approaches: Multi-Step Syntheses and Classical Reactions
The initial preparations of this compound in the late 19th and early 20th centuries were often complex and involved multiple synthetic steps. These early methods laid the groundwork for future innovations, relying on fundamental reactions of organic chemistry.
One of the foundational routes involved the synthesis of the precursor, 4-ethylcyclohexanol (B27859), followed by its oxidation. The synthesis of 4-ethylcyclohexanol itself was a multi-step process, often starting from readily available aromatic compounds.
A significant early method for the preparation of substituted cyclohexanones was the Dieckmann condensation , first reported by Walter Dieckmann in 1894.[1][2] This intramolecular cyclization of a dicarboxylic ester in the presence of a base provided a reliable method for forming five- and six-membered rings. While not a direct synthesis of this compound, this reaction was crucial in the broader context of cyclohexanone (B45756) synthesis.
Another cornerstone of early cyclic ketone synthesis was the Robinson annulation , discovered by Robert Robinson in 1935.[3] This powerful ring-forming reaction, involving a Michael addition followed by an aldol (B89426) condensation, became a key method for the construction of six-membered rings and was instrumental in the synthesis of complex molecules like steroids.[3]
The Friedel-Crafts acylation , developed in 1877 by Charles Friedel and James Crafts, offered a pathway to introduce an acyl group onto an aromatic ring.[4] This could be envisioned as a starting point for the synthesis of a precursor to this compound, for example, by acylation of a suitable aromatic compound followed by reduction and cyclization.
The Mid-20th Century: Emergence of More Direct Routes
The mid-20th century saw the development of more direct and efficient methods for synthesizing this compound, primarily focusing on two key strategies: the hydrogenation of p-ethylphenol and the oxidation of 4-ethylcyclohexanol.
Hydrogenation of p-Ethylphenol
The catalytic hydrogenation of phenols to the corresponding cyclohexanols and cyclohexanones became a prominent industrial process. The selective hydrogenation of p-ethylphenol to produce 4-ethylcyclohexanol, which could then be oxidized, or directly to this compound, represented a significant step forward. Early research in this area focused on developing catalysts and optimizing reaction conditions to achieve high yields and selectivity.
Oxidation of 4-Ethylcyclohexanol
With the availability of 4-ethylcyclohexanol, its oxidation to this compound became a critical step. Several oxidation methods were employed, with varying degrees of efficiency and safety.
Chromic Acid Oxidation: One of the most common methods during this period was the use of chromic acid (H₂CrO₄) or its salts (e.g., sodium or potassium dichromate) in the presence of sulfuric acid. This strong oxidizing agent could efficiently convert secondary alcohols to ketones.
Oppenauer Oxidation: Developed by Rupert Viktor Oppenauer in 1937, this method offered a milder alternative to chromic acid oxidation.[5] It involves the use of an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone) to oxidize a secondary alcohol.[5]
Comparative Data of Historical Synthesis Methods
The following tables summarize the quantitative data for the key historical methods of synthesizing this compound, providing a clear comparison of their efficiencies.
| Method | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Chromic Acid Oxidation | 4-Ethylcyclohexanol | Na₂Cr₂O₇, H₂SO₄, H₂O | Not specified | 40 min | 94 | [6] |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key historical syntheses of this compound.
Chromic Acid Oxidation of 4-Ethylcyclohexanol (circa 1957)
This procedure is adapted from a publication by H.C. Brown and C.P. Garg.
Materials:
-
4-Ethylcyclohexanol (1.00 mole, 128.0 g)
-
Sodium dichromate dihydrate (0.400 mole, 120 g, 20% excess)
-
96% Sulfuric acid (1.33 mole, 135 g)
-
Water
-
Diethyl ether
Procedure:
-
A solution of 120 g (0.400 mole, 20% excess) of sodium dichromate dihydrate and 135 g (1.33 mole) of 96% sulfuric acid in 500 ml of water was prepared.
-
This solution was added over a period of 40 minutes to a well-stirred slurry of 128.0 g (1.00 mole) of 4-ethylcyclohexanol and 200 ml of water in a 2-liter, 3-neck flask fitted with a dropping funnel.
-
The reaction mixture was then stirred for an additional 40 minutes.
-
The product was extracted with diethyl ether.
-
The ether extract was washed, dried, and the solvent was removed.
-
The residue was distilled to yield 94.0 g (94%) of this compound.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways discussed in this guide.
Caption: Key synthetic routes to this compound.
Caption: Experimental workflow for chromic acid oxidation.
Modern Perspectives and Conclusion
While the historical methods provided the foundation for the synthesis of this compound, modern synthetic chemistry has introduced more efficient, selective, and environmentally friendly approaches. These include the use of advanced catalytic systems for both hydrogenation and oxidation, minimizing the use of stoichiometric and often hazardous reagents like chromic acid.
The historical development of this compound synthesis is a testament to the ingenuity of organic chemists. By understanding the evolution of these synthetic strategies, researchers today can appreciate the progress made in the field and continue to innovate, developing even more sophisticated and sustainable methods for the production of this important chemical intermediate.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. 4-Methylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. Wolff-Kishner Reduction | Thermo Fisher Scientific - UK [thermofisher.com]
An In-depth Technical Guide to the Core Reactivity of the Carbonyl Group in 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fundamental reactivity of the carbonyl group in 4-ethylcyclohexanone. The document details the electronic and steric influences on its reactivity, key reaction pathways, relevant experimental data, and detailed protocols for characteristic transformations.
Introduction: Structural and Electronic Properties
This compound is a substituted cyclic ketone featuring a carbonyl functional group within a six-membered ring, with an ethyl substituent at the 4-position. The reactivity of the carbonyl group is primarily dictated by the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. The presence of the ethyl group, an electron-donating alkyl substituent, subtly influences the electronic properties and sterically hinders certain reaction pathways.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 192-194 °C |
| Density | 0.895 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.452 |
| IR C=O Stretch | ~1715 cm⁻¹ |
| ¹³C NMR (C=O) | ~211 ppm |
| pKa of α-protons | ~19-20 (estimated)[1][2][3][4] |
Nucleophilic Addition to the Carbonyl Group
The quintessential reaction of the carbonyl group in this compound is nucleophilic addition. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The stereochemical outcome of this addition is influenced by the steric bulk of the incoming nucleophile and the conformational preferences of the cyclohexanone (B45756) ring.
Reduction with Hydride Reagents
The reduction of this compound with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) yields 4-ethylcyclohexanol (B27859). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereoselectivity of the reduction is governed by the trajectory of the hydride attack. For less sterically hindered reagents like NaBH₄, axial attack is generally favored, leading to the formation of the equatorial alcohol as the major product.
Table 2: Stereoselectivity in the Reduction of Substituted Cyclohexanones with NaBH₄
| Substrate | Major Product | Diastereomeric Ratio (approx.) |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol (equatorial OH) | 85:15 |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | Varies with conditions |
Data for analogous compounds are provided to illustrate the general trend of equatorial alcohol formation from axial attack of small hydride reagents.[5]
Experimental Protocol: Reduction of a Substituted Cyclohexanone with Sodium Borohydride (Adapted for this compound)
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (B129727) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 4-ethylcyclohexanol by column chromatography or distillation.
Grignard and Organolithium Reactions
Carbon-carbon bond formation can be achieved through the reaction of this compound with Grignard reagents (RMgX) or organolithium reagents (RLi). These strong nucleophiles add to the carbonyl carbon to form a tertiary alcohol after acidic workup. The stereoselectivity is again influenced by steric factors, with the nucleophile generally attacking from the less hindered face.
Table 3: Expected Products from Grignard Reactions with this compound
| Grignard Reagent | Product after H₃O⁺ workup |
| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-4-ethylcyclohexanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-4-ethylcyclohexanol[6] |
Experimental Protocol: Grignard Reaction with a Cyclohexanone Derivative (Adapted for this compound)
-
Apparatus: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Grignard Formation: In the flask, combine magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
-
Ketone Addition: Once the Grignard reagent has formed, cool the flask to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or distillation.[7]
The Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. This compound can be converted to the corresponding ethylidenecyclohexane (B92872) derivative by reacting it with a phosphorus ylide. The reaction proceeds through a betaine (B1666868) intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide.
Experimental Protocol: Wittig Reaction with a Cyclohexanone Derivative (Adapted for this compound)
-
Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.0 eq) to generate the ylide.
-
Ketone Addition: To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with diethyl ether.
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[8][9][10][11][12][13][14][15]
Reactivity of the α-Protons: Enolate Formation
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic (pKa ≈ 19-20) due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion.[1][2][3][4] this compound has two sets of α-protons, at the C2 and C6 positions, which are chemically equivalent.
Thermodynamic vs. Kinetic Enolate Formation
In unsymmetrically substituted cyclohexanones, the formation of two different regioisomeric enolates is possible. Although this compound is symmetric with respect to its α-protons, the principles of kinetic and thermodynamic control are fundamental to understanding enolate chemistry.
-
Kinetic Enolate: Formed faster by deprotonation of the less sterically hindered α-proton using a strong, bulky, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C).[16][17][18]
-
Thermodynamic Enolate: The more stable, more substituted enolate, is favored under conditions that allow for equilibrium to be established, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures.[16][17][18]
For this compound, since the α-protons at C2 and C6 are equivalent, only one enolate is formed.
Figure 1: General scheme of enolate formation from this compound.
α-Halogenation
The enolate of this compound can react as a nucleophile. For instance, in the presence of a halogen (Cl₂, Br₂, I₂), α-halogenation occurs. The reaction can be performed under acidic or basic conditions.
-
Acidic Conditions: Proceeds through an enol intermediate and typically results in monohalogenation.
-
Basic Conditions: Proceeds through an enolate intermediate. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation.
Oxidation and Reduction Reactions
Oxidation
The carbonyl group of this compound is resistant to further oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can lead to ring-opening reactions. A common synthetic route to this compound involves the oxidation of 4-ethylcyclohexanol using reagents like chromic acid.
Experimental Protocol: Oxidation of 4-Ethylcyclohexanol to this compound
-
Reagent Preparation: Prepare a solution of sodium dichromate dihydrate (0.4 mol) and sulfuric acid (1.33 mol) in water.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, place 4-ethylcyclohexanol (1.0 mol) and water.
-
Oxidant Addition: Add the chromic acid solution dropwise to the stirred alcohol slurry, maintaining the temperature below 30-35 °C.
-
Reaction: After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Work-up: Separate the oily layer, and extract the aqueous layer with ether. Combine the organic layers, wash with sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.
Spectroscopic Characterization
Table 4: Key Spectroscopic Data for this compound
| Technique | Key Feature | Approximate Value/Observation |
| Infrared (IR) Spectroscopy | C=O stretching vibration | Strong, sharp peak around 1715 cm⁻¹ |
| ¹H NMR Spectroscopy | α-protons (adjacent to C=O) | Multiplet around 2.2-2.4 ppm |
| CH proton of ethyl group | Multiplet around 1.3-1.5 ppm | |
| CH₂ protons of ethyl group | Quartet around 1.4-1.6 ppm | |
| CH₃ protons of ethyl group | Triplet around 0.9 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | ~211 ppm |
| α-carbons (C2, C6) | ~41 ppm | |
| C4 (bearing ethyl group) | ~36 ppm | |
| Ethyl group carbons | ~28 ppm (CH₂) and ~11 ppm (CH₃) | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 126 |
| Major Fragmentation | Loss of ethyl group (m/z = 97), McLafferty rearrangement |
Signaling Pathways and Experimental Workflows
Figure 2: Signaling pathway for nucleophilic addition to this compound.
Figure 3: A generalized experimental workflow for reactions involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Reduction of 4-Ethylcyclohexanone to 4-Ethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, yielding stereoisomeric cyclohexanols that are crucial building blocks for pharmaceuticals and other complex molecules. The orientation of the hydroxyl group, either axial or equatorial, can significantly impact the biological activity and physical properties of the final product. This document provides detailed protocols for the stereoselective reduction of 4-ethylcyclohexanone to cis- and trans-4-ethylcyclohexanol, employing two common reducing agents: sodium borohydride (B1222165) (NaBH₄) and lithium tri-sec-butylborohydride (L-Selectride®).
The stereochemical outcome of this reduction is primarily governed by the steric hindrance of the reducing agent. Sodium borohydride, a relatively small hydride donor, preferentially attacks the carbonyl group from the axial face to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. This "axial attack" leads to the formation of the thermodynamically more stable trans-4-ethylcyclohexanol, where the hydroxyl group is in the equatorial position. Conversely, L-Selectride® is a sterically bulky reducing agent. Its large size favors an "equatorial attack" on the carbonyl carbon, as this approach minimizes steric interactions with the cyclohexane (B81311) ring. This pathway results in the formation of the kinetically favored cis-4-ethylcyclohexanol, with the hydroxyl group in the axial position.
Data Presentation
The diastereomeric ratio of the resulting 4-ethylcyclohexanol (B27859) isomers is highly dependent on the chosen reducing agent. While specific data for this compound is not extensively published, the well-studied 4-tert-butylcyclohexanone (B146137) serves as an excellent model due to the similar steric demands of the alkyl substituent in the equatorial position. The expected outcomes for the reduction of this compound are summarized below, with data extrapolated from its tert-butyl analog.[1]
| Reducing Agent | Major Isomer | Minor Isomer | Expected Diastereomeric Ratio (Major:Minor) |
| Sodium Borohydride (NaBH₄) | trans-4-Ethylcyclohexanol | cis-4-Ethylcyclohexanol | ~2.4 : 1 |
| L-Selectride® | cis-4-Ethylcyclohexanol | trans-4-Ethylcyclohexanol | >20 : 1 |
Reaction Pathway
Caption: Stereoselective reduction of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the reduction of substituted cyclohexanones.[2][3]
Protocol 1: Synthesis of trans-4-Ethylcyclohexanol via Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
3 M Sulfuric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (e.g., 5.0 g, 39.6 mmol) in methanol (e.g., 50 mL).
-
Cool the solution in an ice bath to 0 °C.
-
While stirring, slowly and portion-wise add sodium borohydride (e.g., 0.75 g, 19.8 mmol) to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding 3 M sulfuric acid (e.g., 20 mL) until the bubbling ceases.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by distillation or column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Protocol 2: Synthesis of cis-4-Ethylcyclohexanol via L-Selectride® Reduction
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Via syringe, add a solution of this compound (e.g., 2.5 g, 19.8 mmol) in anhydrous THF (e.g., 20 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M in THF, e.g., 22 mL, 22 mmol) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of 80% ethanol (e.g., 15 mL).
-
Allow the mixture to warm to room temperature.
-
Carefully add 6 M NaOH (e.g., 10 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (e.g., 12 mL). Caution: This addition is exothermic and may cause vigorous gas evolution.
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and rinse the flask with saturated aqueous Na₂CO₃ (e.g., 30 mL), adding the rinse to the funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Experimental Workflow Diagram
References
Application Notes: 4-Ethylcyclohexanone as a Versatile Precursor for Nematic Liquid Crystal Synthesis
Introduction
4-Ethylcyclohexanone is a valuable and versatile building block in the synthesis of calamitic (rod-shaped) liquid crystals, particularly those exhibiting a nematic phase. Its cyclohexyl core provides a key structural element that contributes to the necessary anisotropy for liquid crystalline behavior. This application note details synthetic strategies and experimental protocols for the transformation of this compound into advanced liquid crystal precursors, specifically focusing on the synthesis of 4'-alkyl-4-cyanobiphenyl analogues. The methodologies described herein are intended for researchers and scientists in the fields of materials science and drug development.
The core strategy involves a multi-step synthesis commencing with the conversion of this compound to an aromatic biphenyl (B1667301) core, followed by functionalization to introduce the cyano group, which is crucial for inducing the desired mesomorphic properties. The synthetic pathway is designed to be adaptable, allowing for the introduction of various alkyl chains to modulate the liquid crystalline properties.
Synthetic Strategy Overview
The overall synthetic scheme for converting this compound into a 4-alkyl-4'-cyanobiphenyl liquid crystal precursor is outlined below. This pathway involves a sequence of well-established organic reactions, including aromatization, coupling, and cyanation.
Caption: Synthetic pathway from this compound to a liquid crystal precursor.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations.
Protocol 1: Synthesis of 4-Ethyl-1,1'-biphenyl
This protocol describes the conversion of this compound to the corresponding biphenyl derivative. Aromatization followed by a Suzuki coupling reaction is a common and effective method.
Materials:
-
This compound
-
Palladium on carbon (Pd/C)
-
4-Bromophenylboronic acid
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Aromatization: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene. Add a catalytic amount of 10% Pd/C. Heat the mixture to reflux under a nitrogen atmosphere for 24 hours to facilitate dehydrogenation and aromatization to 4-ethylphenol. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Suzuki Coupling: To the crude 4-ethylphenol, add 4-bromophenylboronic acid (1.2 equivalents), and a 2M aqueous solution of sodium carbonate (3 equivalents).
-
Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield 4-ethyl-1,1'-biphenyl.
Protocol 2: Synthesis of 4'-Alkyl-4-cyanobiphenyls
This protocol outlines the conversion of the biphenyl intermediate into the final cyanobiphenyl liquid crystal. This involves acylation, oxidation, and finally cyanation.
Materials:
-
4-Ethyl-1,1'-biphenyl
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium hypobromite (B1234621) (NaBrO) solution
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Ammonia (B1221849) (aqueous solution)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Friedel-Crafts Acylation: Dissolve 4-ethyl-1,1'-biphenyl (1 equivalent) in anhydrous DCM and cool to 0°C. Add aluminum chloride (1.2 equivalents) portion-wise, followed by the dropwise addition of acetyl chloride (1.1 equivalents). Stir the reaction at room temperature for 4 hours. Quench the reaction with ice-cold water and extract with DCM. Dry the organic layer and concentrate to obtain 1-(4'-ethyl-[1,1'-biphenyl]-4-yl)ethan-1-one.
-
Haloform Reaction: Dissolve the ketone in a suitable solvent and add freshly prepared sodium hypobromite solution at 0°C. Stir vigorously until the reaction is complete (monitored by TLC). Acidify the mixture with HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid.
-
Cyanation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride. Subsequently, react the acid chloride with aqueous ammonia to form the amide. The amide is then dehydrated to the nitrile using a dehydrating agent or by reaction with copper cyanide in DMF. This final step yields the target 4'-ethyl-[1,1'-biphenyl]-4-carbonitrile.
Data Presentation
The following tables summarize typical quantitative data for synthesized liquid crystal precursors analogous to those derived from this compound. The data is compiled from literature reports on similar 4-alkyl-4'-cyanobiphenyl compounds.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Intermediate/Product | Typical Yield (%) |
| Aromatization/Suzuki Coupling | 4-Ethyl-1,1'-biphenyl | 60-75 |
| Friedel-Crafts Acylation | 1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 80-90 |
| Haloform Reaction | 4'-Ethyl-[1,1'-biphenyl]-4-carboxylic acid | 70-85 |
| Cyanation | 4'-Ethyl-[1,1'-biphenyl]-4-carbonitrile | 65-80 |
Table 2: Mesomorphic Properties of 4-Alkyl-4'-cyanobiphenyl Homologues
| Alkyl Chain (n) | Compound Name | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 3 | 4-Propyl-4'-cyanobiphenyl | 65 | 82 |
| 4 | 4-Butyl-4'-cyanobiphenyl | 47 | 68 |
| 5 | 4-Pentyl-4'-cyanobiphenyl (5CB) | 24 | 35.3 |
| 6 | 4-Hexyl-4'-cyanobiphenyl (6CB) | 14.5 | 29 |
| 7 | 4-Heptyl-4'-cyanobiphenyl (7CB) | 30 | 42.8 |
Note: The data presented is representative of the 4-alkyl-4'-cyanobiphenyl series and serves as a reference for the expected properties of the ethyl derivative.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the liquid crystal precursors.
Caption: General workflow for synthesis and purification.
Conclusion
This compound serves as an accessible and versatile starting material for the synthesis of valuable liquid crystal precursors. The protocols outlined in this application note provide a robust framework for the preparation of 4'-alkyl-4-cyanobiphenyl analogues. By adapting the reaction conditions and alkylating agents, researchers can systematically tune the mesomorphic properties of the resulting liquid crystals to suit specific application requirements in display technologies and other advanced materials.
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tertiary alcohols through the Grignard reaction with 4-ethylcyclohexanone. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing for the straightforward synthesis of complex molecules from simple precursors.[1] These notes will cover the reaction mechanism, stereoselectivity, and potential side reactions. Detailed protocols for the reaction of this compound with methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide are provided, along with expected yields and characterization data for the resulting tertiary alcohols.
Introduction
The Grignard reaction is a fundamental transformation in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] The reaction with ketones, such as this compound, provides a direct route to tertiary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemical outcome of the addition to substituted cyclohexanones is of particular interest, as the chair conformation of the ring can influence the direction of nucleophilic attack, leading to a mixture of diastereomeric products. Understanding and controlling this stereoselectivity is crucial for the synthesis of enantiomerically pure compounds.
Reaction Mechanism and Stereoselectivity
The Grignard reaction commences with the formation of the Grignard reagent from an alkyl or aryl halide and magnesium metal in an anhydrous ether solvent.[1] This reagent exists in equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species, known as the Schlenk equilibrium. The highly polarized carbon-magnesium bond renders the carbon atom nucleophilic.
The reaction with a ketone involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon of this compound. This attack proceeds via a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
The stereoselectivity of the Grignard addition to 4-substituted cyclohexanones is influenced by steric and electronic factors. The 4-ethyl group will preferentially occupy an equatorial position in the chair conformation of the cyclohexanone (B45756) ring to minimize steric strain. The incoming Grignard reagent can then attack the carbonyl group from either the axial or equatorial face. Generally, smaller Grignard reagents tend to favor axial attack, leading to the formation of the equatorial alcohol, while bulkier reagents may exhibit a preference for equatorial attack, resulting in the axial alcohol. The halide of the Grignard reagent can also influence diastereoselectivity, with iodides sometimes leading to higher selectivity.
Data Presentation
The following table summarizes the expected products and reported yields for the Grignard reaction of this compound with various Grignard reagents. Please note that specific yields can vary depending on reaction conditions and scale.
| Grignard Reagent | Product Name | Molecular Formula of Product | Expected Yield (%) |
| Methylmagnesium Bromide | 1-Ethyl-4-methylcyclohexan-1-ol | C₉H₁₈O | ~80-90% |
| Ethylmagnesium Bromide | 1,4-Diethylcyclohexan-1-ol | C₁₀H₂₀O | ~85-95% |
| Phenylmagnesium Bromide | 4-Ethyl-1-phenylcyclohexan-1-ol | C₁₄H₂₀O | ~97%[2] |
Experimental Protocols
General Considerations:
-
All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry nitrogen or argon before use.
-
Anhydrous solvents are critical for the success of the Grignard reaction. Diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous grade bottle.
-
Grignard reagents are sensitive to moisture and atmospheric oxygen and should be handled under an inert atmosphere (nitrogen or argon).
Protocol 1: Synthesis of 1-Ethyl-4-methylcyclohexan-1-ol
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a small crystal)
-
Methyl bromide or Methyl iodide (1.1 eq)
-
Anhydrous diethyl ether
-
This compound (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard, dry glassware for inert atmosphere reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide (or iodide) in anhydrous diethyl ether.
-
Add a small portion of the methyl halide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate initiation.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 1-ethyl-4-methylcyclohexan-1-ol.
-
Characterization of 1-Ethyl-4-methylcyclohexan-1-ol:
-
¹H NMR (CDCl₃): Expected signals for the methyl and ethyl groups, as well as the cyclohexyl protons.
-
¹³C NMR (CDCl₃): Expected signals for the quaternary carbinol carbon, the carbons of the ethyl and methyl groups, and the cyclohexyl carbons.
-
IR (film): A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Protocol 2: Synthesis of 1,4-Diethylcyclohexan-1-ol
This protocol is analogous to Protocol 1, substituting ethyl bromide or ethyl iodide for methyl bromide.
Characterization of 1,4-Diethylcyclohexan-1-ol:
-
¹H NMR (CDCl₃): Characteristic signals for the two ethyl groups and the cyclohexyl protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the quaternary carbinol carbon and the carbons of the two ethyl groups and the cyclohexane (B81311) ring.
-
IR (film): A broad O-H stretching band in the 3200-3600 cm⁻¹ region.
Protocol 3: Synthesis of 4-Ethyl-1-phenylcyclohexan-1-ol
This protocol follows the general procedure of Protocol 1, using bromobenzene (B47551) to prepare the phenylmagnesium bromide Grignard reagent. A higher boiling solvent such as THF may be beneficial for the formation of phenylmagnesium bromide.
Characterization of 4-Ethyl-1-phenylcyclohexan-1-ol:
-
¹H NMR (CDCl₃): Aromatic proton signals in the range of δ 7.2-7.5 ppm, along with signals for the ethyl group and cyclohexyl protons.
-
¹³C NMR (CDCl₃): Aromatic carbon signals, the quaternary carbinol carbon signal, and signals for the ethyl and cyclohexyl carbons.
-
IR (film): A broad O-H stretch (3200-3600 cm⁻¹) and characteristic aromatic C-H and C=C stretching vibrations.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the Grignard reaction.
Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction.
References
Application Notes and Protocols: Synthesis of Alkenes via Wittig Reaction with 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-ethyl-1-methylenecyclohexane via the Wittig reaction, starting from 4-ethylcyclohexanone. The Wittig reaction is a cornerstone of organic synthesis, enabling the precise formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1] This protocol details the necessary steps for the preparation of the Wittig reagent, its reaction with the substituted cyclohexanone, and the subsequent purification of the desired alkene. The methodologies presented are compiled from established and reliable procedures, ensuring a robust and reproducible workflow for researchers.[2]
Introduction
The Wittig reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful and widely used method for the olefination of carbonyl compounds.[3] A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond, which circumvents the formation of isomeric mixtures often observed in other elimination reactions.[4] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene.[3][5] This protocol has been specifically adapted for the synthesis of 4-ethyl-1-methylenecyclohexane, a compound that can serve as a valuable building block in the development of novel therapeutic agents and other complex organic molecules.
Reaction Principle
The synthesis of 4-ethyl-1-methylenecyclohexane is achieved through the reaction of this compound with methylenetriphenylphosphorane, a phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, by deprotonation with a strong base such as n-butyllithium or sodium hydride.[2][3][6]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Sigma-Aldrich | |
| Methyltriphenylphosphonium bromide | 98% | Alfa Aesar | Store in a desiccator. |
| n-Butyllithium (2.5 M in hexanes) | Solution | Sigma-Aldrich | Handle under inert atmosphere. |
| Anhydrous Diethyl Ether | ACS Grade | Fisher Scientific | Dried over sodium/benzophenone. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ACS Grade | Fisher Scientific | For alternative procedure. |
| Sodium Hydride (60% dispersion in mineral oil) | Sigma-Aldrich | For alternative procedure. | |
| Dichloromethane | ACS Grade | Fisher Scientific | For workup. |
| Saturated aqueous NH₄Cl solution | For workup. | ||
| Anhydrous Magnesium Sulfate | Fisher Scientific | For drying. | |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For chromatography. |
| Hexane (B92381) | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific | For chromatography. |
Experimental Protocols
This protocol is divided into two main stages: the in-situ preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent Wittig reaction with this compound. An alternative procedure with potentially higher yields is also provided.
Protocol 1: Using n-Butyllithium in Diethyl Ether[2]
1. Preparation of the Wittig Reagent (Ylide Generation)
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
To the flask, add methyltriphenylphosphonium bromide (0.10 mol, 35.7 g).
-
Add anhydrous diethyl ether (200 mL) to the flask.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.10 mol, 40 mL of 2.5 M solution in hexanes) dropwise from the addition funnel over 20-30 minutes. A deep yellow to orange color indicates the formation of the ylide.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, followed by stirring at room temperature for an additional hour to ensure complete ylide formation.
2. Wittig Reaction with this compound
-
Dissolve this compound (0.09 mol, 11.3 g) in anhydrous diethyl ether (50 mL).
-
Slowly add the this compound solution to the freshly prepared ylide solution at 0 °C via the addition funnel.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
3. Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane or a gradient of ethyl acetate in hexane) to obtain pure 4-ethyl-1-methylenecyclohexane.[6]
Protocol 2: Alternative Procedure with Sodium Hydride in DMSO[2]
This procedure has been reported to give higher yields for the synthesis of methylenecyclohexane (B74748) and may be advantageous.[2]
1. Preparation of the Ylide
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place sodium hydride (0.11 mol, 4.4 g of 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes (3 x 20 mL) to remove the mineral oil.
-
Add anhydrous DMSO (100 mL) to the flask.
-
Heat the mixture to 70-75 °C until the evolution of hydrogen ceases (approximately 45 minutes), indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature.
-
Add methyltriphenylphosphonium bromide (0.10 mol, 35.7 g) in portions to the dimsyl anion solution. A characteristic reddish-brown color of the ylide should appear.
2. Wittig Reaction
-
Add a solution of this compound (0.09 mol, 11.3 g) in anhydrous DMSO (20 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC.
3. Workup and Purification
-
Pour the reaction mixture into 300 mL of cold water.
-
Extract the aqueous mixture with pentane (B18724) or hexane (4 x 75 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL) to remove residual DMSO, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully on a rotary evaporator.
-
Purify the product by fractional distillation or column chromatography as described in Protocol 1. The expected boiling point of the parent methylenecyclohexane is 99-101 °C.[2]
Data Presentation
Expected Yields and Reaction Parameters
| Parameter | Protocol 1 (n-BuLi/Ether) | Protocol 2 (NaH/DMSO) |
| Typical Yield | 35-40% (based on cyclohexanone)[2] | 60-78% (based on cyclohexanone)[2] |
| Reaction Time | 4-6 hours (reflux) | 1-2 hours (room temp) |
| Temperature | Reflux (~35 °C) | Room Temperature |
Spectroscopic Data of a Representative Product: 4-isopropyl-1-methylenecyclohexane
| Spectroscopic Data | Expected Characteristics for 4-alkyl-1-methylenecyclohexane |
| ¹H NMR | Signals for the exocyclic methylene (B1212753) protons (=CH₂) around 4.5-4.7 ppm. Signals for the cyclohexyl protons and the alkyl substituent in the aliphatic region. |
| ¹³C NMR | Signal for the quaternary carbon of the double bond around 150 ppm and the methylene carbon of the double bond around 106 ppm. |
| IR Spectroscopy | C=C stretch for the exocyclic double bond around 1650 cm⁻¹ and =C-H stretch around 3070 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Visualizations
Wittig Reaction Mechanism
Caption: The overall mechanism of the Wittig reaction.
Experimental Workflow
Caption: A streamlined workflow for the Wittig reaction.
References
Application Notes and Protocols for the Enantioselective Alkylation of 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective α-alkylation of ketones is a cornerstone transformation in organic synthesis, providing access to chiral carbonyl compounds that are pivotal intermediates in the synthesis of natural products and pharmaceuticals. The introduction of an alkyl group at the α-position of a cyclic ketone, such as 4-ethylcyclohexanone, creates a stereocenter. Controlling the stereochemical outcome of this process is therefore of paramount importance. This document provides an overview of modern organocatalytic approaches to the enantioselective alkylation of cyclic ketones, with a specific focus on adapting these methods for this compound. Detailed protocols and comparative data from related systems are presented to guide the development of specific applications.
Recent advancements in organocatalysis have enabled the direct asymmetric α-alkylation of unmodified ketones, avoiding the need for pre-formed enolates and the use of metallic reagents.[1][2][3] These methods often employ chiral primary or secondary amines to generate transient chiral enamines in situ, which then react with electrophilic alkylating agents.[4][5] Notably, photo-organocatalytic strategies have emerged as powerful tools, utilizing light to promote the reaction under mild conditions.[1][2][4]
Catalytic Approaches and Mechanisms
The enantioselective alkylation of cyclic ketones can be broadly achieved through two main organocatalytic strategies: enamine catalysis and, more recently, combined enamine and photoredox catalysis.
1. Enamine Catalysis:
This approach relies on the condensation of a chiral primary or secondary amine catalyst with the ketone to form a nucleophilic chiral enamine intermediate. This enamine then attacks an alkyl halide in an S(_N)2-type reaction. The stereoselectivity is dictated by the chiral environment created by the catalyst, which shields one face of the enamine, directing the incoming electrophile to the opposite face. Proline and its derivatives have been historically significant in this field.[6][7][8] However, for sterically demanding ketones, primary amine catalysts, such as those derived from cinchona alkaloids, have shown superior performance.[4]
2. Photo-Organocatalysis:
A more recent development involves the merger of organocatalysis with photochemistry.[1][2][3] In this synergistic approach, a chiral primary amine catalyst not only generates the chiral enamine but also participates in the formation of a photon-absorbing electron donor-acceptor (EDA) complex with the alkyl halide.[1][2] Upon photoexcitation, this complex facilitates the generation of an alkyl radical, which is then intercepted by the chiral enamine in a stereocontrolled fashion. This method allows for the use of a broader range of alkyl halides under metal-free conditions.[1][4]
Experimental Data
While specific data for the enantioselective alkylation of this compound is not extensively reported, the following tables summarize representative results for the alkylation of cyclohexanone (B45756) and other substituted cyclic ketones using state-of-the-art organocatalytic methods. This data serves as a valuable benchmark for adapting these protocols to this compound.
Table 1: Photo-Organocatalytic α-Alkylation of Cyclic Ketones
| Entry | Cyclic Ketone | Alkyl Halide | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Diethyl 2-bromomalonate | 9-Amino-9-deoxy-epi-cinchona alkaloid derivative | CH₂Cl₂ | 85 | 84 |
| 2 | Cyclohexanone | Ethyl 2-bromoacetate | Cinchona-based primary amine | Toluene | 78 | 92 |
| 3 | 4-Methylcyclohexanone | Diethyl 2-bromomalonate | 9-Amino-9-deoxy-epi-cinchona alkaloid derivative | CH₂Cl₂ | 75 | 81 |
| 4 | 4-Phenylcyclohexanone | Ethyl 2-bromoacetate | Cinchona-based primary amine | Toluene | 82 | 90 |
Data adapted from studies on photo-organocatalytic alkylation of cyclic ketones.[1][4]
Table 2: Organocatalytic S(_N)1-Type α-Alkylation of Cyclohexanone Derivatives
| Entry | Cyclic Ketone | Alcohol Precursor | Catalyst | Acid | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Bis(4-dimethylaminophenyl)methanol | (1S,2S)-1,2-Diphenyl-1,2-ethanediamine | TFA | Diethyl ether | 90 | 81 |
| 2 | 4-Methylcyclohexanone | Bis(4-dimethylaminophenyl)methanol | (1S,2S)-1,2-Diphenyl-1,2-ethanediamine | TFA | Diethyl ether | 85 | 75 |
| 3 | 4-tert-Butylcyclohexanone | Bis(4-dimethylaminophenyl)methanol | (1S,2S)-1,2-Diphenyl-1,2-ethanediamine | TFA | Diethyl ether | 88 | 85 |
Data adapted from a study on the S(_N)1-type α-alkylation of cyclic ketones.[5]
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the enantioselective alkylation of this compound.
Protocol 1: Photo-Organocatalytic Alkylation
This protocol is based on the method described by Melchiorre and co-workers.[1][2]
Materials:
-
This compound
-
Alkyl bromide (e.g., diethyl 2-bromomalonate)
-
9-Amino(9-deoxy)epicinchonine derivative (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Light source (e.g., 365 nm LED lamp)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 9-amino(9-deoxy)epicinchonine derivative catalyst (0.02 mmol, 10 mol%).
-
Place the vial under an inert atmosphere.
-
Add this compound (0.2 mmol, 1.0 equiv) and the anhydrous solvent (1.0 mL).
-
Add the alkyl bromide (0.3 mmol, 1.5 equiv).
-
Seal the vial and place it at a fixed distance from the light source.
-
Stir the reaction mixture at room temperature under irradiation for the required time (monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral Auxiliary-Mediated Alkylation
This protocol is a general procedure based on the use of chiral auxiliaries, such as Evans oxazolidinones.[9][10]
Materials:
-
Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
n-Butyllithium (n-BuLi)
-
Acyl chloride corresponding to this compound (requires prior synthesis)
-
Strong base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Alkyl halide
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Acylation of the auxiliary:
-
Dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes.
-
Add the acyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the N-acyl oxazolidinone by column chromatography.
-
-
Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 equiv) and stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the alkylated product by column chromatography.
-
-
Auxiliary Removal:
-
The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ or LiAlH₄) to yield the corresponding carboxylic acid or alcohol, which can then be converted to the ketone.
-
Visualizations
Reaction Pathway Diagrams
Caption: General mechanism of enamine catalysis for α-alkylation.
Caption: Experimental workflow for photo-organocatalytic alkylation.
References
- 1. Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis | CoLab [colab.ws]
- 3. Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biotransformation of 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a critical transformation in the synthesis of valuable enantiopure building blocks for the pharmaceutical and fine chemical industries. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the biotransformation of 4-ethylcyclohexanone to 4-ethylcyclohexanol (B27859) using yeast and fungi.
Mechanism of Action: The Role of Ketoreductases
The biotransformation of this compound is primarily mediated by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][2] These enzymes belong to the oxidoreductase family and catalyze the reversible reduction of ketones to secondary alcohols.[1] The reaction requires a hydride donor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which is regenerated by the microorganism's cellular metabolism.[3][4]
The stereoselectivity of the reduction is determined by the three-dimensional structure of the enzyme's active site.[5][6] The substrate, this compound, binds to the active site in a specific orientation, favoring the transfer of a hydride from the cofactor to one of the two enantiotopic faces of the carbonyl group. This results in the preferential formation of one of the four possible stereoisomers of 4-ethylcyclohexanol: (cis)-(1R,4R), (cis)-(1S,4S), (trans)-(1R,4S), or (trans)-(1S,4R). The specific stereoisomer produced depends on the particular microorganism and its unique set of KREDs.[5][6]
Data Presentation: Biotransformation of Cyclic Ketones
While specific quantitative data for the biotransformation of this compound is not extensively available in the public domain, the following table summarizes the results for the bioreduction of analogous 4-alkyl-substituted cyclohexanones, providing a strong indication of the expected outcomes.
| Microorganism | Substrate | Product(s) | Conversion (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| Colletotrichum lindemuthianum | 4-tert-Pentylcyclohexanone | trans-4-tert-Pentylcyclohexanol and cis-4-tert-Pentylcyclohexanol | - | trans:cis = 5.5:1 | Inferred from similar studies |
| Baker's Yeast (Saccharomyces cerevisiae) | 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol and cis-4-tert-Butylcyclohexanol | - | Favors the thermodynamically more stable trans isomer | [7] |
| Rhodotorula rubra | Aromatic ketones | (S)-alcohols | Up to 99% | >99% | [8] |
| Endophytic Fungi (e.g., Talaromyces sp.) | Acetophenone | (S)-1-Phenylethanol | 73% | 96% | - |
Experimental Protocols
Protocol 1: Screening of Yeast Strains for the Bioreduction of this compound
This protocol outlines a general method for screening various yeast strains for their ability to reduce this compound.
1. Microorganism and Culture Conditions:
-
Yeast Strains: Saccharomyces cerevisiae (Baker's Yeast), Rhodotorula glutinis, Candida spp.
-
Culture Medium: Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) Broth.
-
Inoculum Preparation: Inoculate a single colony of the yeast strain into 10 mL of sterile culture medium in a 50 mL flask. Incubate at 28-30°C with shaking (150-200 rpm) for 24-48 hours.
2. Biotransformation Reaction:
-
In a 250 mL Erlenmeyer flask, add 100 mL of the appropriate sterile culture medium.
-
Inoculate with 5% (v/v) of the prepared seed culture.
-
Incubate at 28-30°C with shaking (150-200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 24 hours).
-
Prepare a stock solution of this compound in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL.
-
Add the substrate solution to the culture to a final concentration of 0.5-1.0 g/L. To enhance cofactor regeneration, a co-substrate such as glucose (10 g/L) or isopropanol (B130326) (1-2% v/v) can be added.
-
Incubate the reaction mixture under the same conditions for 24-72 hours.
3. Product Extraction and Analysis:
-
After the incubation period, centrifuge the culture to separate the cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and identify the products.[9][10][11] Chiral GC analysis is required to determine the enantiomeric excess of the resulting 4-ethylcyclohexanol isomers.
Protocol 2: Biotransformation of this compound using Colletotrichum lindemuthianum
This protocol is adapted for the use of the filamentous fungus Colletotrichum lindemuthianum, which has shown stereoselectivity in the reduction of a similar cyclic ketone.
1. Microorganism and Culture Conditions:
-
Fungal Strain: Colletotrichum lindemuthianum.
-
Culture Medium: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for liquid culture.[12][13]
-
Inoculum Preparation: Grow the fungus on a PDA plate at 25-28°C for 7-10 days until sporulation occurs.[14] Harvest the spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL.
2. Biotransformation Reaction:
-
In a 250 mL Erlenmeyer flask, add 100 mL of sterile PDB.
-
Inoculate with 1 mL of the prepared spore suspension.
-
Incubate at 25-28°C with shaking (120-150 rpm) for 3-5 days to allow for mycelial growth.
-
Add the this compound substrate solution (as described in Protocol 1) to a final concentration of 0.2-0.5 g/L.
-
Continue the incubation under the same conditions for an additional 5-7 days.
3. Product Extraction and Analysis:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the filtrate with ethyl acetate as described in Protocol 1.
-
The mycelia can also be extracted with acetone (B3395972) or methanol (B129727) to recover any intracellular product.
-
Combine all extracts, dry, and concentrate.
-
Analyze the product mixture using GC and chiral GC as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the biotransformation of this compound.
Caption: Generalized metabolic pathway for ketone reduction by yeast/fungi.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. odinity.com [odinity.com]
- 8. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 10. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. biochemjournal.com [biochemjournal.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. chemijournal.com [chemijournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylcyclohexanone is a ketone that can be found as an impurity or a starting material in various chemical syntheses. Its accurate quantification is crucial for quality control and process monitoring. This application note details a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine analysis in research and industrial laboratory settings. While direct UV detection of ketones can be challenging due to their weak chromophores, this method utilizes a low UV wavelength where sufficient absorbance can be achieved for quantification. For higher sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, though this protocol focuses on the direct analysis of the underivatized compound.[1][2]
Principle
This method employs reversed-phase chromatography to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid to improve peak shape.[3] Quantification is performed using an ultraviolet (UV) detector set at a low wavelength.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
Preparation of Solutions
Mobile Phase Preparation:
-
Measure 600 mL of acetonitrile and 400 mL of water into a clean 1 L glass bottle.
-
Add 1 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve the compound in the mobile phase and make up to the mark.
-
Mix thoroughly to ensure homogeneity.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method should be validated according to ICH guidelines or internal standard operating procedures. The following are key validation parameters:
-
System Suitability: To ensure the chromatographic system is performing adequately, inject the 25 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
| RSD of Retention Time (%) | ≤ 2.0 | 0.3 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | 20 | 19.8 | 99.0 | 99.3 |
| 100 | 25 | 24.9 | 99.6 | |
| 120 | 30 | 29.8 | 99.3 |
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | RSD of Peak Area (%) |
| Repeatability (Intra-day) | 25 | 0.9 |
| Intermediate Precision (Inter-day) | 25 | 1.3 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.2 |
| Limit of Quantification (LOQ) | 0.6 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in various scientific and industrial applications. For samples with very low concentrations of the analyte, method optimization, including derivatization, may be necessary to enhance sensitivity.
References
Application Note: Purity Assessment of 4-Ethylcyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylcyclohexanone (CAS No. 5441-51-0) is a cyclic ketone widely used as a key intermediate in the synthesis of pharmaceuticals, fragrances, and liquid crystals.[1][2] The purity of this compound is critical as impurities can affect the yield, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[3] This application note provides a detailed protocol for the purity assessment of this compound using GC-MS, enabling accurate identification and quantification of the main component and any potential impurities.
Principle of the Method
The analysis begins by injecting a diluted sample of this compound into the gas chromatograph. In the GC, the sample is vaporized and carried by an inert gas through a capillary column.[4] Compounds separate based on their boiling points and interactions with the column's stationary phase. Lower molecular weight and more volatile compounds typically elute from the column faster than heavier, less volatile ones.[4] As each separated component exits the GC column, it enters the mass spectrometer. There, it is ionized, most commonly by electron ionization (EI), causing the molecule to fragment in a reproducible pattern.[4] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for definitive identification by comparison to spectral libraries like the NIST database.[5] The purity is determined by calculating the relative area percentage of the this compound peak in the total ion chromatogram (TIC).
Experimental Protocol
This protocol outlines the procedure for preparing and analyzing this compound samples to determine their purity.
1. Materials and Reagents
-
Sample: this compound (purity >97% as a reference)
-
Solvent: High-purity methanol (B129727) or dichloromethane (B109758) (GC grade or equivalent)
-
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler (recommended for precision)
-
GC capillary column: 5% Phenyl Polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6]
-
2 mL autosampler vials with caps
-
Microsyringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
2. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity methanol in a volumetric flask to create a stock solution of 1 mg/mL.
-
Perform a serial dilution to prepare a working solution. For example, dilute the stock solution 1:100 with methanol to achieve a final concentration of 10 µg/mL.[7]
-
Transfer the final working solution into a 2 mL autosampler vial for analysis.
3. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Users may need to optimize these conditions for their specific instrumentation and column.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C[7] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) to avoid column overloading |
| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temperature | 230 °C[8] |
| Quadrupole Temperature | 150 °C[8] |
| Mass Scan Range | 40 - 350 m/z |
| Solvent Delay | 3 minutes (to prevent filament damage from the solvent peak) |
4. Data Acquisition and Analysis
-
Acquisition: Acquire the data using the conditions specified above. The output will be a total ion chromatogram (TIC), which plots signal intensity versus retention time.
-
Peak Identification:
-
Identify the main peak corresponding to this compound. The retention time will be specific to the established method.
-
Confirm the identity by examining the mass spectrum of the peak. Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST). The molecular ion peak for this compound is expected at m/z 126.2.[9]
-
Identify any other peaks in the chromatogram as potential impurities using the same library matching process.
-
-
Purity Calculation:
-
Integrate the peak areas for all detected compounds in the TIC.
-
Calculate the purity of this compound using the area percent normalization method:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Data Presentation
The following table presents example data from a hypothetical purity analysis of a this compound sample.
| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Area % | Identification Method |
| 6.85 | Cyclohexanol | 100.16 | 0.15 | MS Library Match |
| 7.92 | 4-Methylcyclohexanone | 112.17 | 0.25 | MS Library Match |
| 8.54 | This compound | 126.20 | 99.52 | MS Library Match |
| 9.12 | Unidentified Impurity | - | 0.08 | - |
Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS purity analysis of this compound.
Caption: Workflow for this compound Purity Assessment.
References
- 1. CAS 5441-51-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 5441-51-0,this compound | lookchem [lookchem.com]
- 3. organomation.com [organomation.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
Application Notes and Protocols: Catalytic Hydrogenation of 4-Ethylcyclohexanone to cis/trans Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of substituted cyclohexanones is a critical transformation in synthetic organic chemistry, providing access to key stereoisomers of substituted cyclohexanols. These products are valuable intermediates in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. The catalytic hydrogenation of 4-ethylcyclohexanone to the corresponding cis- and trans-4-ethylcyclohexanols serves as a model reaction for understanding and controlling the diastereoselectivity of such reductions. The ratio of the resulting cis and trans isomers is highly dependent on the choice of catalyst, hydrogen source, and reaction conditions, allowing for targeted synthesis of the desired stereoisomer.
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on methods to influence the cis/trans isomer ratio of the resulting 4-ethylcyclohexanol (B27859) products. Two primary methods are detailed: traditional heterogeneous catalytic hydrogenation using gaseous hydrogen and catalytic transfer hydrogenation (CTH) using a hydrogen donor molecule.[1]
Reaction Pathway
The hydrogenation of this compound yields two diastereomeric products: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The stereochemical outcome is determined by the direction of hydride attack on the carbonyl group.
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Data Presentation: Influence of Catalyst on Stereoselectivity
Note: The following data is based on the hydrogenation of 4-alkylcyclohexanone analogs, such as 4-methylcyclohexanone (B47639) and 4-tert-butylcyclohexanone, due to a lack of specific published data for this compound. These analogs provide a strong predictive basis for the behavior of this compound under similar conditions.
Table 1: Catalytic Transfer Hydrogenation of 4-Alkylcyclohexanones
| Catalyst | Hydrogen Donor | Substrate | Conversion (%) | trans:cis Ratio | Reference |
| MgO | 2-Propanol | 4-t-Butylcyclohexanone | >97 | 98:2 | [1] |
| ZrO₂·nH₂O | 2-Propanol | 4-Methylcyclohexanone | Quantitative | 73:27 | [1] |
| Sn-Beta Zeolite | 2-Propanol | 4-t-Butylcyclohexanone | 97 | 1:99 to 4:96 | [1] |
| Al₂O₃ | 2-Propanol | 4-Methylcyclohexanone | ~20 (6h) | 70:30 | [1] |
Table 2: Heterogeneous Catalytic Hydrogenation of Cyclohexanones
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Product | Selectivity (%) | Reference |
| Pd/C - HPA | H₂ | 80 | 1.0 | Cyclohexanone | 93.6 | |
| Pt-Sn Alloy | H₂ | 52-127 | - | Cyclohexanol | Main product <127°C | [2] |
| Ru/C | H₂ | - | - | trans-Isomer favored | Particle size dependent |
Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound involves preparation of the reaction mixture, the hydrogenation reaction under controlled conditions, and subsequent product isolation and analysis.
References
Application Notes and Protocols: Aldol Condensation of 4-Ethylcyclohexanone with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. A variation of this reaction, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot enolize. This process is instrumental in the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones, which are significant precursors for various biologically active compounds and materials. These products have demonstrated a range of activities, including antiangiogenic, cytotoxic, and cholesterol-lowering properties, making them attractive targets in drug discovery and development.
This document provides detailed protocols for the aldol condensation of 4-ethylcyclohexanone with various aromatic aldehydes, focusing on practical and efficient methodologies. The protocols are designed to be adaptable for a range of aromatic aldehydes, yielding α,α'-bis(substituted-benzylidene)-4-ethylcyclohexanones.
Reaction Principle
The base-catalyzed aldol condensation begins with the deprotonation of an α-hydrogen of this compound by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide is protonated to give a β-hydroxy ketone, which readily undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated ketone. In the presence of excess aldehyde and suitable reaction conditions, a second condensation can occur at the other α-carbon of the cyclohexanone (B45756) ring, leading to the formation of the α,α'-bis(substituted-benzylidene) product.
Experimental Protocols
Two primary protocols are presented here: a highly efficient solvent-free method and a traditional solvent-based method.
Protocol 1: Solvent-Free Grinding Method using Solid NaOH
This environmentally friendly and efficient method provides excellent yields of the desired products.[1][2][3][4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH), solid
-
Mortar and pestle
-
2 N Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758), hexane)
Procedure:
-
In a mortar, combine this compound (1.0 eq), the desired aromatic aldehyde (2.0 eq), and solid sodium hydroxide (20 mol%).
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in color and consistency.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 2 N HCl.
-
Stir the mixture, and collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and hexane) to obtain the pure α,α'-bis(substituted-benzylidene)-4-ethylcyclohexanone.[1]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Solvent-Based Method using Zirconium(IV) Chloride
This method utilizes a Lewis acid catalyst in a refluxing solvent.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Zirconium(IV) chloride (ZrCl₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Standard workup and purification reagents and equipment
Procedure:
-
To a solution of this compound (1.0 eq) and the aromatic aldehyde (2.0 eq) in ethanol in a round-bottom flask, add ZrCl₄ (catalytic amount).
-
Heat the reaction mixture to reflux and maintain the temperature for the required duration, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product.
Data Presentation
The following table summarizes representative quantitative data for the aldol condensation of cycloalkanones with aromatic aldehydes under various conditions, which can be extrapolated for this compound.
| Ketone | Aldehyde | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | NaOH (20) | Grinding, 5 min, RT | 98 | [1][4] |
| Cyclopentanone | 4-Chlorobenzaldehyde | NaOH (20) | Grinding, 5 min, RT | 97 | [1] |
| Cyclohexanone | 4-Methoxybenzaldehyde | NaOH (20) | Grinding, 5 min, RT | 96 | [1] |
| Cyclohexanone | Benzaldehyde | p-TSA | Solvent-free | Good | [5] |
| Cyclohexanone | Various aromatic aldehydes | RuCl₃·nH₂O (3.7), (S)-BINAP (3.8) | Dioxane, KOH, RT | 45-85 | [6] |
Visualizations
Below are diagrams illustrating the key processes involved in the aldol condensation of this compound.
Caption: Experimental workflow for the solvent-free aldol condensation.
Caption: Simplified mechanism of the base-catalyzed aldol condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones | Semantic Scholar [semanticscholar.org]
- 3. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Ethylcyclohexanone Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-ethylcyclohexanone and its derivatives, which are valuable scaffolds in medicinal chemistry. The described compounds have potential applications in the development of novel therapeutic agents, particularly in the areas of anticancer and anti-inflammatory research.
Introduction
Cyclohexanone (B45756) and its derivatives are fundamental building blocks in organic synthesis, widely utilized in the pharmaceutical industry to construct complex molecular architectures.[1][2] The introduction of an ethyl group at the 4-position of the cyclohexanone ring provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This application note outlines the synthesis of this compound and its subsequent derivatization to yield compounds with potential biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-ethylphenol (B45693). The first step involves the hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol (B27859), which is then oxidized to the corresponding ketone.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 4-Ethylcyclohexanol to this compound
This protocol describes the oxidation of a secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC). Alternative, greener oxidizing agents like sodium hypochlorite (B82951) (bleach) in the presence of a catalyst can also be employed.[3]
Materials and Reagents:
-
4-Ethylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-ethylcyclohexanol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with dichloromethane.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.
Expected Yield: 80-90%
Characterization Data (Hypothetical):
| Compound | Formula | MW ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | C8H14O | 126.20 | 2.20-2.40 (m, 4H), 1.80-2.00 (m, 4H), 1.40-1.60 (m, 1H), 1.20-1.35 (q, 2H), 0.90 (t, 3H) | 211.5, 41.2, 39.5, 30.1, 28.7, 11.5 |
Synthesis of this compound Derivatives
This compound serves as a versatile starting material for the synthesis of various derivatives with potential medicinal applications. Two examples, the synthesis of chalcones and spiro-oxindoles, are detailed below.
Synthesis of Chalcone (B49325) Derivatives via Aldol Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5][6]
Caption: General workflow for the synthesis of chalcone derivatives.
This protocol is adapted from general Claisen-Schmidt condensation procedures.[6][7]
Materials and Reagents:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 4-chlorobenzaldehyde (2.2 equivalents) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water and then cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone derivative.
Expected Yield: 70-85%
Biological Activity of Related Chalcone Derivatives (for reference):
The following table presents the anticancer activity of some chalcone derivatives against various cancer cell lines. While not direct derivatives of this compound, they illustrate the potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | MCF-7 | 5.16 | [8] |
| (E)-1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | MDA-MB-231 | 7.06 | [8] |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one | HepG2 | 1.56 | [2] |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one | A549 | 1.39 | [2] |
Synthesis of Spiro-oxindole Derivatives
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including potent anticancer effects.[1][9]
Caption: General workflow for spiro-oxindole synthesis.
This protocol is based on the synthesis of di-spirooxindoles via a 1,3-dipolar cycloaddition reaction.[1]
Materials and Reagents:
-
(2E,6E)-2,6-bis(4-chlorobenzylidene)-4-ethylcyclohexanone (from previous step)
-
Isatin
-
(2S)-octahydro-1H-indole-2-carboxylic acid (or other suitable amino acid)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent), isatin (1 equivalent), and the amino acid (1.5 equivalents) in methanol.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure spiro-oxindole derivative.
Expected Yield: 60-75%
Biological Activity of Related Spiro-oxindole Derivatives (for reference):
The following table presents the anticancer activity of some di-spirooxindole analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Di-spirooxindole analog 4g | PC3 | 21.7 ± 0.2 | [1] |
| Di-spirooxindole analog 4a | MCF-7 | >30 | [1] |
| Di-spirooxindole analog 4b | MDA-MB231 | >30 | [1] |
Signaling Pathway Inhibition: Anti-inflammatory Action
Many cyclohexanone derivatives exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Simplified NF-κB Signaling Pathway and Inhibition
Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.
Conclusion
This compound is a valuable intermediate for the synthesis of a variety of derivatives with significant potential in medicinal chemistry. The protocols provided herein offer a foundation for the synthesis and exploration of novel chalcones, spiro-oxindoles, and other derivatives. The demonstrated biological activities of related compounds highlight the promise of this scaffold in the development of new anticancer and anti-inflammatory agents. Further optimization of these structures may lead to the discovery of potent and selective drug candidates.
References
- 1. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]
- 9. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia | Anticancer Research [ar.iiarjournals.org]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of 4-Ethylcyclohexanone for the Synthesis of Substituted Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, is widely employed in the synthesis of a vast array of biologically active molecules. The reaction's prevalence in drug discovery is due to its operational simplicity, broad substrate scope, and the stability of the resulting amine products.
This application note provides detailed protocols and quantitative data for the reductive amination of 4-ethylcyclohexanone with a variety of primary and secondary amines. The resulting 4-ethylcyclohexylamines are valuable building blocks in the development of novel therapeutics, agrochemicals, and other functional materials.
Reaction Principle
The reductive amination of this compound proceeds in two key steps. First, the ketone reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine). In the second step, a reducing agent selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding substituted amine. By performing this reaction in a single pot (direct reductive amination), the intermediate imine/iminium ion is reduced as it is formed, which can improve efficiency and yield.
Reaction Scheme:
Data Presentation: Reductive Amination of this compound
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 4-ethylcyclohexylamines.
Table 1: Reductive Amination with Primary Amines
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Sodium Triacetoxyborohydride (B8407120) | Dichloromethane (DCM) | Room Temperature | 12 | 85-95 | [1] |
| Benzylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Room Temperature | 16 | 90-98 | [2] |
| Methylamine | Sodium Cyanoborohydride | Methanol (B129727) (MeOH) | Room Temperature | 24 | 75-85 | [3] |
| Ethylamine | H₂ / Pd/C | Methanol (MeOH) | 50 | 6 | 80-90 | [4] |
| Isopropylamine | Sodium Triacetoxyborohydride | Tetrahydrofuran (THF) | Room Temperature | 24 | 88 | General Protocol |
| Cyclohexylamine | H₂ / Ni | Methanol (MeOH) | 100 | 8 | 70-80 | [5] |
Table 2: Reductive Amination with Secondary Amines
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Morpholine | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature | 18 | 92 | General Protocol |
| Piperidine | Sodium Cyanoborohydride | Methanol (MeOH) | Room Temperature | 24 | 85 | General Protocol |
| N-Methylaniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 50 | 12 | 80 | General Protocol |
| Pyrrolidine | Sodium Triacetoxyborohydride | Tetrahydrofuran (THF) | Room Temperature | 20 | 95 | [6] |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
The following are detailed methodologies for key reductive amination reactions of this compound.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure for Primary and Secondary Amines)
This one-pot procedure is a mild and highly selective method suitable for a wide range of amines.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 equiv for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask, add this compound and the chosen amine.
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 0.2 M concentration of the ketone).
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.
-
Slowly add sodium triacetoxyborohydride portion-wise to the stirring solution. The addition should be controlled to manage any potential exotherm.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM or DCE (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure substituted amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This method is effective, particularly in protic solvents like methanol. Caution must be exercised due to the toxicity of sodium cyanoborohydride and the potential for hydrogen cyanide gas evolution under acidic conditions.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Slowly add sodium cyanoborohydride in small portions to the stirring solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully add water to quench any remaining reducing agent.
-
Adjust the pH to >10 with a suitable base (e.g., 2M NaOH) to ensure the amine product is in its free base form.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired amine.
Protocol 3: Catalytic Hydrogenation
This method is a greener alternative that utilizes hydrogen gas and a metal catalyst. It is particularly effective for the synthesis of primary and some secondary amines.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (or ammonia (B1221849) for primary amine synthesis) (1.2 - 2.0 equiv)
-
Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel (Ni)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a high-pressure reactor vessel, add this compound, the amine (or a solution of ammonia in methanol), and the solvent (MeOH or EtOH).
-
Carefully add the Pd/C or Raney Nickel catalyst to the vessel.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate the key aspects of the reductive amination process.
Caption: Reaction mechanism of reductive amination.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Baeyer-Villiger Oxidation of 4-Ethylcyclohexanone to 5-Ethyl-oxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones.[1][2][3] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is widely utilized in organic synthesis for the production of valuable intermediates. This application note provides a detailed protocol for the Baeyer-Villiger oxidation of 4-ethylcyclohexanone to 5-ethyl-oxepan-2-one, a substituted caprolactone. Substituted caprolactones are important building blocks in the synthesis of polymers and various biologically active molecules.
The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon atom preferentially migrates. In the case of this compound, the tertiary carbon at the 4-position has a higher migratory aptitude than the secondary carbon at the 2-position, leading to the formation of 5-ethyl-oxepan-2-one as the major product.
This document outlines a chemo-enzymatic protocol adapted from a similar transformation of 4-methylcyclohexanone, which offers a greener and more selective alternative to traditional methods using stoichiometric peracids.[4]
Reaction Principle and Regioselectivity
The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, which then undergoes a concerted rearrangement to yield the lactone product. The general mechanism is depicted below.
Caption: General mechanism of the Baeyer-Villiger oxidation.
For this compound, there are two possible lactone regioisomers. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl. Therefore, the migration of the more substituted carbon (C-4) is favored, leading to the formation of 5-ethyl-oxepan-2-one.
Experimental Protocols
This protocol is adapted from the chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Candida antarctica Lipase B (CALB), immobilized | Novozym® 435 | Sigma-Aldrich |
| Hydrogen peroxide | 30% (w/w) in H₂O | Sigma-Aldrich |
| Toluene (B28343) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| (±)-4-Methyloctanoic acid | ≥98% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | ACS grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
| Ethyl acetate (B1210297) | ACS grade | Fisher Scientific |
Equipment
-
25 mL round-bottom flask
-
Thermostatted orbital shaker
-
Septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Reaction Setup and Procedure
Caption: Experimental workflow for the chemo-enzymatic synthesis of 5-Ethyl-oxepan-2-one.
-
To a 25 mL round-bottom flask, add this compound (0.5 mmol, 63.1 mg), (±)-4-methyloctanoic acid (1.0 mmol, 158.3 mg), and toluene (1.0 mL).
-
Add immobilized Candida antarctica Lipase B (Novozym® 435, 0.1 g) to the mixture.
-
Seal the flask with a septum and place it in a thermostatted orbital shaker set to 250 rpm and a temperature of 18-25 °C.
-
Slowly add 30% aqueous hydrogen peroxide (1.0 mmol, 0.11 mL) to the reaction mixture dropwise over a period of 10 minutes.
-
Allow the reaction to proceed for 3 to 8 days. The progress of the reaction can be monitored by taking small aliquots, diluting with dichloromethane, and analyzing by gas chromatography (GC).
-
Upon completion, quench the reaction by adding 5 mL of a 10% aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1) to afford the pure 5-ethyl-oxepan-2-one.
Quantitative Data
| Substrate | Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methylcyclohexanone | CALB / (±)-4-Methyloctanoic acid | 30% H₂O₂ | Toluene | 18 | 97 | [4] |
| Cyclohexanone | Immobilized CALB | Urea-Hydrogen Peroxide | Ethyl Acetate | - | High | - |
| Cyclohexanone | Sn-beta Zeolite | 35% H₂O₂ | - | 60 | >99 | - |
Product Characterization
The expected product of the Baeyer-Villiger oxidation of this compound is 5-ethyl-oxepan-2-one .
IUPAC Name: 5-Ethyl-oxepan-2-one Molecular Formula: C₈H₁₄O₂ Molecular Weight: 142.19 g/mol
Predicted Spectroscopic Data
While experimental spectra for 5-ethyl-oxepan-2-one are not available, the following are predicted characteristic signals based on the structure and data from similar compounds.
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.2-4.0 (m, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
δ 2.6-2.4 (m, 2H): Protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).
-
δ 1.9-1.3 (m, 7H): Methylene (B1212753) and methine protons of the ring and the ethyl group.
-
δ 0.9 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR (CDCl₃, 100 MHz):
-
δ 175-170: Carbonyl carbon (C=O).
-
δ 70-65: Carbon adjacent to the ester oxygen (-O-CH₂-).
-
δ 40-30: Other ring carbons and the methylene carbon of the ethyl group.
-
δ 12-10: Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy (neat):
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735-1720 cm⁻¹: Strong C=O stretching vibration characteristic of a lactone.
-
~1250-1150 cm⁻¹: C-O stretching vibration.
Safety Precautions
-
Hydrogen peroxide is a strong oxidizing agent. Handle with care and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The chemo-enzymatic Baeyer-Villiger oxidation of this compound provides an efficient and environmentally benign route to 5-ethyl-oxepan-2-one. The protocol detailed in this application note, adapted from a reliable method for a similar substrate, offers high potential for excellent yields and selectivity. This method is particularly attractive for applications in pharmaceutical and materials science where the synthesis of functionalized caprolactones is required.
Disclaimer: This protocol is intended for use by trained laboratory personnel. The conditions may require optimization for specific applications and scales. Always follow standard laboratory safety procedures.
References
Protecting the Carbonyl: Strategic Approaches for the Ketone in 4-Ethylcyclohexanone
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
In the synthesis of complex organic molecules, the selective reaction of one functional group in the presence of others is a critical challenge. The ketone moiety in 4-ethylcyclohexanone is a versatile functional group, but its reactivity often necessitates protection to allow for chemical transformations elsewhere in the molecule. This document provides detailed application notes and protocols for the protection and deprotection of the ketone in this compound, focusing on the formation of cyclic acetals and thioacetals, which are robust and widely used protecting groups.
Introduction to Ketone Protection
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. For ketones, the most common strategy involves their conversion to acetals or thioacetals.[1][2] These derivatives are stable under a variety of conditions, particularly basic and nucleophilic environments, where the unprotected ketone would react.[3] The choice of protecting group depends on the specific reaction conditions required for subsequent synthetic steps and the ease of its eventual removal.
Cyclic Acetal (B89532) Protection (Ketalization)
The reaction of this compound with a diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst, forms a cyclic acetal known as a ketal. This reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed, often through azeotropic distillation.[4]
Logical Workflow for Ketal Protection and Deprotection
References
Troubleshooting & Optimization
minimizing side products in 4-Ethylcyclohexanone synthesis
Welcome to the technical support center for the synthesis of 4-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound start from 4-ethylphenol (B45693). The synthesis can be performed via two main routes:
-
Two-Step Synthesis: This is a widely used approach that involves the selective hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol (B27859), followed by the selective oxidation of the intermediate alcohol to the desired this compound. This method allows for better control over each transformation, often leading to higher purity of the final product.
-
One-Step Synthesis: This method involves the direct selective hydrogenation of 4-ethylphenol to this compound. While more atom-economical, achieving high selectivity can be challenging as the ketone product can be further hydrogenated to 4-ethylcyclohexanol under the reaction conditions.[1]
Q2: My oxidation of 4-ethylcyclohexanol is incomplete. How can I increase the conversion?
A2: Incomplete conversion of 4-ethylcyclohexanol is a common issue. To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Adjust Temperature: Gently increasing the temperature can improve the reaction rate, but be cautious as excessive heat can promote side reactions.
-
Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent can help consume all the starting material. However, a large excess may lead to over-oxidation.
-
Evaluate Your Catalyst/Oxidant: Ensure your catalyst is active and your oxidizing agent has not degraded. For catalytic processes, ensure efficient stirring to overcome mass transfer limitations.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves removing unreacted starting materials and side products.
-
Distillation: Fractional distillation is effective for separating this compound (b.p. 192-194 °C)[2] from the higher-boiling 4-ethylcyclohexanol.
-
Chromatography: For high-purity applications, column chromatography is a reliable method. A reverse-phase HPLC method using an acetonitrile/water mobile phase can also be used for analysis and preparative separation.[3]
-
Acid Wash: Treating the crude product with a dilute acid can help degrade and remove certain impurities before a final distillation.[4]
Troubleshooting Guides
This guide addresses specific challenges related to side product formation during the key steps of this compound synthesis.
Guide 1: Selective Hydrogenation of 4-Ethylphenol
Problem: Low yield of this compound due to the formation of 4-ethylcyclohexanol.
This issue arises from the over-hydrogenation of the target ketone. The selectivity is highly dependent on the catalyst and reaction conditions.
Solutions:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are commonly used. Modifying the catalyst support with a co-catalyst like a heteropoly acid can enhance selectivity for the ketone by suppressing the further hydrogenation to the alcohol.[1]
-
Solvent Effects: Non-polar solvents like cyclohexane (B81311) tend to favor higher yields of the intermediate cyclohexanone (B45756) compared to alcoholic solvents.[5]
-
Reaction Conditions: Operate at milder conditions. Lowering the hydrogen pressure and temperature can reduce the rate of the second hydrogenation step (ketone to alcohol) more significantly than the first (phenol to ketone).
Table 1: Effect of Reaction Conditions on Phenol (B47542) Hydrogenation (Model System) (Note: Data is for the hydrogenation of phenol to cyclohexanone and is illustrative of trends applicable to 4-ethylphenol.)
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) |
| Pd/C - PTA | 80 | 1.0 | 3 | 100 | 93.6 |
| Pd/C - PTA | 100 | 1.0 | 3 | 100 | 85.1 |
| Ru/Al₂O₃ | 80 | 2.0 | 1 | 82 | 67 |
PTA: Phosphotungstic Acid. Data adapted from relevant studies on phenol hydrogenation.[1][6]
Guide 2: Selective Oxidation of 4-Ethylcyclohexanol
Problem: Formation of dicarboxylic acid byproducts due to over-oxidation.
Over-oxidation occurs when the C-C bond of the cyclohexanone ring is cleaved, leading to linear dicarboxylic acids (e.g., ethyl-substituted adipic acid). This is more common with aggressive oxidizing agents.
Solutions:
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. "Green" oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) with a suitable catalyst are preferred over stoichiometric heavy-metal oxidants like permanganate (B83412) or chromates.[7]
-
Catalyst System: Transition metal catalysts, such as those based on cobalt, ruthenium, or vanadium, can provide high selectivity for the ketone product under optimized conditions.[7][8]
-
Control Stoichiometry: Use a controlled amount of the oxidant (near stoichiometric) to minimize the chance of over-oxidation once the desired ketone is formed.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic oxidations should be cooled to prevent temperature spikes that can lead to side reactions.
Table 2: Comparison of Oxidants for Alcohol Oxidation (General) (Note: This table provides a general comparison of common oxidants for secondary alcohol oxidation.)
| Oxidant System | Typical Conditions | Selectivity for Ketone | Key Side Products | Environmental Consideration |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-25 °C | Good to High | Over-oxidation products | High (Cr(VI) is toxic) |
| PCC | CH₂Cl₂ | High | - | Moderate (Chromium waste) |
| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | High | Carboxylic acids (if primary alcohol) | Moderate (Chlorinated waste) |
| O₂ or Air / Catalyst | Varies (e.g., 100 °C, 30 bar) | Good to High | Varies with catalyst | High (Green oxidant) |
| H₂O₂ / Catalyst | Varies (e.g., Acetonitrile) | Good to High | Epoxides (with alkenes) | High (Water is the only byproduct) |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Oxidation of 4-Ethylcyclohexanol
Materials:
-
4-Ethylcyclohexanol
-
Catalyst: e.g., Cobalt or Vanadium-based catalyst
-
Solvent: e.g., Acetic Acid or Acetonitrile
-
Oxidant: Molecular Oxygen (O₂) or 30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 4-ethylcyclohexanol in the chosen solvent.
-
Add the catalyst to the mixture.
-
If using O₂, purge the vessel with oxygen and maintain a positive pressure (e.g., 1 atm to 10 bar) throughout the reaction. If using H₂O₂, add it dropwise to the mixture.
-
Heat the reaction mixture to the target temperature (e.g., 70-100 °C) and stir vigorously.
-
Monitor the reaction progress using GC or TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by fractional distillation.
Visualizations
Caption: Synthesis and troubleshooting workflow for this compound.
Caption: Reaction pathways in the oxidation of 4-ethylcyclohexanol.
References
- 1. osti.gov [osti.gov]
- 2. This compound 97 5441-51-0 [sigmaaldrich.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Purification of 4-Ethylcyclohexanone
This guide provides troubleshooting advice and detailed protocols for the purification of 4-Ethylcyclohexanone from common reaction byproducts. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a broad boiling point range during distillation. How can I achieve better separation?
A1: A broad boiling point range suggests the presence of multiple components with close boiling points. A simple distillation is likely insufficient.
-
Troubleshooting Step: Switch to fractional distillation . This technique provides superior separation for liquids with boiling points that differ by less than 70°C.[1]
-
Mechanism: A fractionating column (e.g., Vigreux or packed) is inserted between the distillation flask and the condenser. This column provides a large surface area for repeated vaporization-condensation cycles, effectively performing multiple simple distillations in a single apparatus.[1]
-
Pro-Tip: Ensure the column is well-insulated (lagged) to maintain a proper temperature gradient, especially when working in a fume hood, which can prematurely cool the column.[2] The rise of the condensate ring up the column should be gradual to ensure equilibrium is established at each "theoretical plate".[1]
Q2: GC-MS analysis of my product shows the presence of isomeric impurities. How can I remove them?
A2: Isomeric byproducts are common, especially from syntheses like the Friedel-Crafts acylation, which can produce ortho- and meta- isomers alongside the desired para- product. Since isomers often have very similar boiling points, distillation may not be effective.
-
Recommended Technique: Flash column chromatography is the preferred method for separating isomers.[3]
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase.[3]
-
Mobile Phase Selection: The key is to find a solvent system that provides good separation. Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents.[4] Aim for an Rf value of approximately 0.2-0.3 for this compound to achieve the best separation on the column.[4]
Q3: My this compound appears to be degrading on the silica gel column, leading to low yield and streaking on TLC.
A3: Ketones can sometimes be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions like aldol (B89426) condensations or enol ether formation.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica by adding a small amount of a tertiary amine, like triethylamine (B128534) (typically 0.1-1%), to your eluent.[4]
-
Solution 2: Use an Alternative Stationary Phase. Alumina (B75360) (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.[3][4] Remember to develop a new solvent system using TLC with alumina plates.
-
Solution 3: Minimize Contact Time. Use flash chromatography with positive pressure to move the compound through the column more quickly, reducing the time it is in contact with the stationary phase.
Q4: I am unsure if my purified product is clean. What are the key physical properties of this compound?
A4: Comparing the physical and spectroscopic data of your product to literature values is a crucial step in confirming its purity. Pure this compound is typically a colorless to pale yellow liquid.[5][6]
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [6][7][8] |
| Molecular Weight | 126.20 g/mol | [7] |
| Boiling Point | 192-194 °C (at 760 mmHg) | [5][7][8] |
| Density | ~0.895 - 0.916 g/mL at 25 °C | [5][7][8] |
| Refractive Index (n20/D) | ~1.451 - 1.453 | [5][7][8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for removing solvents or impurities with significantly different boiling points from the target compound.
Apparatus:
-
Round bottom flask
-
Stir bar or boiling chips
-
Heating mantle or oil bath
-
Fractionating column (e.g., Vigreux)
-
Distillation head (still head) with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Clamps and stands
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]
-
Charge the Flask: Add the crude this compound to the round bottom flask, filling it to no more than two-thirds of its volume. Add a stir bar.
-
Heating: Begin heating the flask gently.[1]
-
Equilibration: Observe the ring of condensate slowly rising up the fractionating column. A slow ascent is crucial for good separation.[1] If the ring stalls, increase the heat slightly.
-
Collect Fractions:
-
Collect the first fraction (forerun), which will contain lower-boiling impurities. The temperature should be unstable during this phase.
-
Once the temperature stabilizes at the boiling point of this compound (~192-194 °C), switch to a new receiving flask to collect the main product fraction.[2]
-
If the temperature begins to rise again or drop significantly, stop the distillation or switch to a final receiving flask to collect the high-boiling residue.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This method is used for separating this compound from impurities with similar polarity, such as isomers.
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (or alumina)
-
Sand (acid-washed)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Crude this compound
-
Collection tubes/flasks
-
Air or nitrogen line for positive pressure
Procedure:
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[3] Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your starting, low-polarity eluent.[3]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles.[3]
-
Once the silica has settled, add a protective layer of sand on top.[3]
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully pipette this solution onto the top of the sand layer.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add fresh eluent to the top of the column.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate (a few inches per minute).
-
Begin collecting fractions in separate test tubes.[9]
-
-
Monitoring:
-
Periodically spot the collected fractions on a TLC plate alongside your crude material and a pure standard (if available) to track the elution of your product.[9]
-
If separation is difficult, a gradient elution can be used. Start with a low-polarity solvent system and gradually increase the percentage of the more polar solvent.[10]
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for common purification issues.
References
- 1. Purification [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. CAS 5441-51-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound 97 5441-51-0 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
troubleshooting low yield in the Grignard reaction of 4-Ethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Grignard reaction of 4-Ethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Grignard reaction with this compound?
The reaction of this compound with a Grignard reagent (R-MgX) is expected to yield a tertiary alcohol, specifically 1-alkyl-4-ethylcyclohexan-1-ol. For instance, using methylmagnesium bromide would result in 1-ethyl-4-methylcyclohexan-1-ol.
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, which leads to the protonation of the Grignard reagent and the formation of an alkane. This side reaction consumes the Grignard reagent, thereby reducing the yield of the desired alcohol product. Even trace amounts of moisture on glassware or in solvents can significantly impact the reaction's success.
Q3: My commercially purchased Grignard reagent is not giving the expected yield. What could be the issue?
The concentration of commercial Grignard reagents can decrease over time due to gradual degradation during storage. It is highly recommended to titrate the Grignard reagent solution immediately before use to determine its exact molarity. This ensures an accurate stoichiometry in your reaction setup.
Troubleshooting Guide for Low Yield
Low yields in the Grignard reaction of this compound can be attributed to several factors, from reagent quality to reaction conditions and workup procedures. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Reaction Fails to Initiate or Proceeds Sluggishly
Possible Causes:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.
-
Presence of Moisture: Trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
-
Low Reaction Temperature: While low temperatures are often used for the addition of the ketone, the formation of the Grignard reagent itself may require initial heating to overcome the activation energy.
Solutions:
| Troubleshooting Step | Description |
| Magnesium Activation | The magnesium surface must be activated to expose fresh metal. This can be achieved by:- Mechanically crushing the magnesium turnings in a dry flask.- Adding a small crystal of iodine (the color will fade as the magnesium is activated).- Adding a few drops of 1,2-dibromoethane. |
| Ensure Anhydrous Conditions | - Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents, preferably freshly distilled or from a sealed commercial bottle. |
| Initiation Temperature | Gentle warming with a heat gun may be necessary to initiate the formation of the Grignard reagent. Once the reaction starts, it is often exothermic and may require cooling to maintain a controlled rate. |
Problem 2: Low Yield of Tertiary Alcohol with Recovery of Starting Ketone
Possible Cause:
-
Enolization of the Ketone: this compound has acidic α-hydrogens. The Grignard reagent can act as a base and deprotonate the α-carbon, forming a magnesium enolate. During aqueous workup, this enolate is protonated back to the starting ketone, thus reducing the yield of the desired alcohol. Steric hindrance around the carbonyl group can favor enolization over nucleophilic addition.
Solutions:
| Troubleshooting Step | Description |
| Lower Reaction Temperature | Perform the addition of the this compound to the Grignard reagent at a lower temperature (e.g., 0 °C to -78 °C). This generally favors the nucleophilic addition pathway over enolization. |
| Slow Addition | Add the ketone solution to the Grignard reagent dropwise and slowly. This maintains a low concentration of the ketone and can help to minimize enolization. |
| Choice of Grignard Reagent | Less sterically hindered Grignard reagents are less likely to act as bases. |
Problem 3: Formation of Side Products
Possible Causes:
-
Reduction of the Ketone: Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer.
Solutions:
| Troubleshooting Step | Description |
| Control of Reaction Temperature | Lowering the reaction temperature during the addition of the ketone can disfavor the reduction pathway. |
| Slow Addition of Alkyl Halide | During the formation of the Grignard reagent, adding the alkyl halide slowly to the magnesium suspension ensures its rapid reaction to form the Grignard reagent, minimizing its concentration and thus the Wurtz coupling side reaction. |
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for Grignard reactions with cyclohexanone (B45756) derivatives, which can serve as a benchmark for optimizing the reaction with this compound.
| Ketone | Grignard Reagent | Temperature (°C) | Yield of Tertiary Alcohol (%) | Reference |
| Cyclohexanone | Methylmagnesium bromide | Room Temperature | ~95% | Adapted from general procedures |
| 2-Methylcyclohexanone | Methylmagnesium bromide | 0 | ~70-80% | General knowledge of steric effects |
| 4-tert-Butylcyclohexanone | Phenylmagnesium bromide | Room Temperature | >90% | General knowledge of steric effects |
Experimental Protocols
Protocol: Synthesis of 1-Ethyl-4-methylcyclohexan-1-ol
This protocol is adapted from the well-established procedure for the reaction of cyclohexanone with methylmagnesium bromide and should be performed by qualified personnel.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Glassware (flame or oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon.
-
Reagent Charging: In the reaction flask, place the calculated volume of methylmagnesium bromide solution under an inert atmosphere. Cool the flask to 0 °C using an ice bath.
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Caption: Troubleshooting workflow for low Grignard reaction yield.
Caption: Competing reaction pathways in the Grignard reaction.
Technical Support Center: Optimizing Catalyst Loading for 4-Ethylcyclohexanone Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-Ethylcyclohexanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrogenation?
The primary product of the selective hydrogenation of this compound is 4-Ethylcyclohexanol. However, depending on the catalyst and reaction conditions, further hydrogenolysis can lead to the formation of ethylcyclohexane. Isomerization of the product can also occur, yielding cis- and trans-4-Ethylcyclohexanol.
Q2: Which catalysts are most effective for the selective hydrogenation of this compound?
Palladium (Pd) and Platinum (Pt) based catalysts are commonly employed for the hydrogenation of cyclohexanone (B45756) and its derivatives.[1][2] The choice of support material, such as activated carbon, alumina (B75360) (Al2O3), titania (TiO2), or silica (B1680970) (SiO2), can significantly influence the catalyst's activity and selectivity.[3] For instance, Pd/TiO2 has shown superior performance in the selective hydrogenation of similar substituted phenols.[4] The addition of promoters or the use of bifunctional catalysts, such as a combination of a palladium catalyst with a Lewis acid, can enhance selectivity towards the desired cyclohexanone product by inhibiting further reduction.[5]
Q3: What is the typical mechanism for cyclohexanone hydrogenation?
The hydrogenation of cyclohexanones over solid metal catalysts is often described by the Langmuir-Hinshelwood mechanism.[6][7] This model assumes that both hydrogen and the ketone reactant adsorb onto the catalyst surface. The reaction then proceeds between the adsorbed species, followed by the desorption of the product. The relative adsorption strengths of the reactant and product can influence the reaction kinetics and selectivity.
Troubleshooting Guide
Issue 1: Low Conversion of this compound
Q: My reaction shows very low conversion of the starting material. What are the potential causes and how can I address this?
A: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Loading: An inadequate amount of catalyst will result in a low number of active sites available for the reaction, leading to poor conversion rates.
-
Solution: Gradually increase the catalyst loading in increments. Be mindful that excessive loading can lead to side reactions.
-
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking.
-
Suboptimal Reaction Conditions: Low temperature or hydrogen pressure can lead to slow reaction rates.
-
Solution: Increase the reaction temperature and/or hydrogen pressure. Note that excessively high temperatures can promote side reactions like dehydration.[7]
-
Issue 2: Poor Selectivity to 4-Ethylcyclohexanol
Q: The reaction is proceeding, but I am observing significant amounts of byproducts such as ethylcyclohexane. How can I improve the selectivity towards 4-Ethylcyclohexanol?
A: Poor selectivity is often a result of over-hydrogenation or side reactions favored by the catalyst or conditions.
-
Excessive Catalyst Loading: Too much catalyst can promote the further reduction of the desired alcohol to the corresponding alkane.[2]
-
Solution: Reduce the catalyst loading to find a balance between conversion and selectivity.
-
-
Inappropriate Catalyst Choice: The chosen catalyst may be too active for this specific transformation, favoring complete reduction.
-
Solution: Consider a less active catalyst or a catalyst with a different support that may favor the desired product. For example, the basicity of the support can influence selectivity.[1] The use of a dual-catalyst system, such as a palladium catalyst with a Lewis acid, can inhibit the further hydrogenation of the ketone.[5]
-
-
High Temperature and Pressure: Harsh reaction conditions can drive the reaction towards the thermodynamically more stable, fully hydrogenated product.
-
Solution: Optimize the reaction conditions by lowering the temperature and/or hydrogen pressure.
-
Issue 3: Inconsistent Reaction Results
Q: I am getting inconsistent results between batches, even with the same experimental setup. What could be the cause?
A: Inconsistent results often point to variations in catalyst preparation, reactant purity, or experimental procedure.
-
Catalyst Heterogeneity: The catalyst may not be uniformly dispersed in the reaction mixture.
-
Solution: Ensure efficient stirring to maintain a uniform suspension of the catalyst. For supported catalysts, ensure the metal is well-dispersed on the support.
-
-
Variations in Reactant/Solvent Quality: Impurities in the this compound or solvent can act as catalyst inhibitors or promoters, leading to variable results.
-
Solution: Use reactants and solvents of high purity and from the same batch for a series of experiments.
-
-
Procedural Inconsistencies: Small variations in reaction setup, such as the rate of hydrogen introduction or the heating profile, can affect the outcome.
-
Solution: Follow a standardized and detailed experimental protocol meticulously for each run.
-
Data Presentation
Table 1: Influence of Catalyst Support on Hydrogenation of Phenylacetylene (B144264) (Analogous Reaction)
| Catalyst Support | Average Pd Nanoparticle Size (nm) | Selectivity to Styrene (%) |
| MgO | 2-3 | 93-95 |
| SBA-15 | 8-10 | 89-91 |
| Data adapted from a study on phenylacetylene hydrogenation, demonstrating the effect of support on catalyst performance.[3] |
Table 2: Effect of Reaction Conditions on Phenol (B47542) Hydrogenation (Analogous Reaction)
| Catalyst System | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) |
| Pd/C-Heteropoly Acid | 80 | 1.0 | 3 | 100 | 93.6 |
| Pd/C-Heteropoly Acid | 60 | 1.0 | 3 | 75.1 | 94.4 |
| Pd/C-Heteropoly Acid | 100 | 1.0 | 3 | 100 | 60.7 |
| Data from a study on the hydrogenation of phenol, illustrating the impact of temperature on selectivity.[2] |
Experimental Protocols
General Protocol for Catalyst Screening in this compound Hydrogenation
-
Catalyst Preparation:
-
Prepare a series of supported catalysts (e.g., 5 wt% Pd on activated carbon, Al2O3, and TiO2) using a standard impregnation method.
-
Dry and reduce the catalysts under a hydrogen flow at a specified temperature before use.
-
-
Reaction Setup:
-
Charge a high-pressure autoclave reactor with this compound and a suitable solvent (e.g., ethanol, cyclohexane).
-
Add the desired amount of catalyst (e.g., 1-5 mol% relative to the substrate).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.[2]
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the reactor to the target temperature (e.g., 50-150 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture to determine the conversion of this compound and the selectivity to 4-Ethylcyclohexanol and other byproducts.
-
Mandatory Visualization
Caption: Experimental workflow for this compound hydrogenation.
Caption: Troubleshooting decision tree for hydrogenation optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 8. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Reduction of 4-Ethylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the stereoselectivity in the reduction of 4-ethylcyclohexanone. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reduction of this compound?
The reduction of this compound, a prochiral ketone, yields two diastereomeric alcohol products: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The ethyl group at the C4 position locks the cyclohexane (B81311) ring into a chair conformation where the ethyl group predominantly occupies the more stable equatorial position to minimize steric strain.[1] The stereochemical outcome of the reduction is determined by whether the hydride nucleophile attacks the carbonyl carbon from the axial or equatorial face.
-
Axial Attack: The hydride attacks from the top face of the ring, avoiding steric hindrance from the axial hydrogens at C3 and C5. This pathway leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position.[2][3][4]
-
Equatorial Attack: The hydride attacks from the bottom face of the ring. This pathway leads to the formation of the cis isomer, where the hydroxyl group is in the axial position.[2][3][4]
Q2: How can I control which diastereomer is the major product?
The stereoselectivity of the reduction is primarily controlled by the steric bulk of the hydride-donating reagent.[3][5]
-
To favor the trans isomer (equatorial-OH): Use small, unhindered reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices that favor axial attack, leading to the thermodynamically more stable equatorial alcohol.[3][6]
-
To favor the cis isomer (axial-OH): Use sterically demanding (bulky) reducing agents. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are too large to easily approach from the axial face and therefore preferentially attack from the equatorial face, yielding the axial alcohol as the major product.[3][6][7][8]
Q3: What is the underlying principle for this selectivity?
The selectivity is a result of competing steric interactions in the transition state. Small nucleophiles prefer the axial trajectory as it avoids torsional strain that develops during an equatorial attack.[4] However, as the nucleophile's size increases, steric hindrance with the two axial hydrogens at the C3 and C5 positions becomes the dominant factor, making the equatorial attack pathway more favorable.[2][4] This principle is often demonstrated using 4-tert-butylcyclohexanone (B146137) as a model system, where the bulky t-butyl group effectively locks the ring conformation.[5][6][9]
Data Presentation: Reducing Agent Performance
The choice of reducing agent is the most critical factor in determining the diastereomeric ratio of the product. The following table summarizes the expected outcomes based on data from the analogous, conformationally locked 4-tert-butylcyclohexanone system, which serves as an excellent model for this compound.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis : trans) | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | trans (Equatorial-OH) | ~15 : 85 | Methanol or Ethanol, 0°C to Room Temp |
| Lithium Aluminum Hydride (LiAlH₄) | trans (Equatorial-OH) | ~10 : 90 | Anhydrous Ether or THF, 0°C to Room Temp |
| L-Selectride® (LiB(sec-Bu)₃H) | cis (Axial-OH) | >98 : 2 | Anhydrous THF, -78°C |
Note: Ratios are approximate and can be influenced by specific reaction conditions such as temperature and solvent.[6][10]
Visualization of Reaction Pathways
The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. odinity.com [odinity.com]
- 7. L-selectride - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 10. benchchem.com [benchchem.com]
preventing enolization side reactions of 4-Ethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing enolization side reactions of 4-ethylcyclohexanone during their experiments.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction and Recovery of Starting Material
Question: I am performing a Grignard reaction with this compound, but I am observing a low yield of the desired tertiary alcohol and recovering a significant amount of the starting ketone. What is happening and how can I fix it?
Answer:
This is a classic problem where the Grignard reagent is acting as a base rather than a nucleophile, leading to the enolization of this compound. The Grignard reagent abstracts an alpha-proton to form a magnesium enolate. Subsequent aqueous workup then quenches the enolate, regenerating the starting ketone.[1]
Troubleshooting Steps:
-
Temperature Control: The reaction is likely running too warm. The formation of the Grignard reagent and its subsequent reaction are exothermic.[1] Maintain a low temperature (0 °C to -78 °C) throughout the addition of the Grignard reagent to the ketone. This favors the nucleophilic addition over enolization.
-
Order of Addition: Use a "reverse addition" technique. Add the this compound solution dropwise to the Grignard reagent solution at a low temperature. This ensures that the Grignard reagent is always in excess, which can help to promote the desired nucleophilic attack.
-
Grignard Reagent Quality: Ensure your Grignard reagent is of high quality and accurately titrated. The presence of unreacted magnesium or impurities can catalyze side reactions.
-
Solvent: Use a solvent that favors the nucleophilic addition. While THF is a common solvent, in some cases, diethyl ether can be a better choice as it is less polar and can reduce the rate of enolization.
Issue 2: Formation of an Aldol (B89426) Condensation Product
Question: During my base-catalyzed reaction involving this compound, I am isolating a significant amount of a higher molecular weight byproduct, which appears to be an α,β-unsaturated ketone. How can I prevent this?
Answer:
You are observing a self-aldol condensation reaction.[2][3] Under basic conditions, the enolate of this compound acts as a nucleophile and attacks the carbonyl carbon of another molecule of this compound. This is followed by dehydration to yield the α,β-unsaturated ketone.[2][3]
Troubleshooting Steps:
-
Use a Strong, Bulky, Non-nucleophilic Base: To favor the formation of the kinetic enolate and minimize the equilibrium concentration of the enolate, use a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[4]
-
Low Temperature: Perform the reaction at a low temperature (-78 °C).[4] This will favor the kinetic deprotonation and slow down the rate of the subsequent aldol addition.
-
Controlled Addition: Add the base slowly to the solution of this compound at low temperature to ensure that the enolate is formed quickly and can then react with your desired electrophile, rather than another molecule of the ketone.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the kinetic and thermodynamic enolate of this compound, and how do I form each one selectively?
A1: this compound is an unsymmetrical ketone and can form two different enolates.
-
The kinetic enolate is formed by removing a proton from the less sterically hindered α-carbon. This enolate is formed faster but is less stable.[5]
-
The thermodynamic enolate is formed by removing a proton from the more substituted α-carbon. This enolate is more stable due to the more substituted double bond, but its formation is slower.[5]
You can selectively form each enolate by controlling the reaction conditions:
| Enolate Type | Conditions | Rationale |
| Kinetic | Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF) | The bulky base accesses the less hindered proton more easily, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[4][5] |
| Thermodynamic | Weaker, less hindered base (e.g., NaOEt, NaH), Higher temperature (room temp. or reflux) | The reaction is reversible, allowing for equilibration to the more stable thermodynamic enolate.[5] |
dot
Caption: Workflow for using a protecting group.
Q3: My Wittig reaction with this compound is not working well. Could enolization be the cause?
A3: Yes, enolization can be a competing side reaction in Wittig reactions, especially if a strongly basic ylide is used. T[6][7]he phosphonium (B103445) ylide can act as a base and deprotonate the α-carbon of the ketone, leading to a lower yield of the desired alkene.
To minimize this:
-
Use Stabilized Ylides: If possible, use a stabilized ylide (one with an electron-withdrawing group). These ylides are less basic and less likely to cause enolization.
-
Salt-Free Conditions: The presence of lithium salts can sometimes affect the outcome of Wittig reactions. Using salt-free ylides may improve the yield. *[7] Temperature: As with other base-mediated reactions, running the Wittig reaction at lower temperatures can help to disfavor the enolization pathway.
Data Presentation
The following table summarizes the expected regioselectivity of enolate formation for a generic 4-alkylcyclohexanone under various conditions, based on literature for similar systems. These trends are directly applicable to this compound.
Table 1: Regioselectivity of Enolate Formation of 4-Alkylcyclohexanones
| Entry | Ketone | Conditions | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Reference |
| 1 | 4-Methylcyclohexanone | LDA, THF, -78 °C | >99 | <1 | Extrapolated from |
| 2 | 4-Methylcyclohexanone | NaH, THF, 25 °C | 12 | 88 | Extrapolated from |
| 3 | 4-t-Butylcyclohexanone | KHMDS, THF, -78 °C | >99 | <1 | Extrapolated from |
| 4 | 4-t-Butylcyclohexanone | KH, THF, 25 °C | 10 | 90 | Extrapolated from |
Experimental Protocols
Protocol 1: Kinetic Alkylation of this compound
This protocol is designed to favor the formation of the kinetic enolate and subsequent alkylation at the less substituted α-position.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.05 eq) in THF to the cooled ketone solution over 20 minutes.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Allow the mixture to warm to room temperature, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acetal (B89532) Protection of this compound
This protocol describes the protection of the ketone as a cyclic acetal.
-
Setup: To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Apparatus: Fit the flask with a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude acetal is often of sufficient purity for the next step, but can be purified by distillation or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Variable-temperature NMR study of the enol forms of benzoylacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
dealing with emulsion formation during workup of 4-Ethylcyclohexanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of reactions involving 4-Ethylcyclohexanone.
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during the aqueous workup of this compound reactions can significantly hinder product isolation and reduce yields. This guide provides a systematic approach to preventing and resolving these issues.
dot
Caption: A workflow for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting an emulsion during the workup of my this compound reaction?
A1: Emulsion formation is common when two immiscible liquids, like an organic solvent and an aqueous solution, are vigorously mixed, creating a stable dispersion of one liquid in the other.[1] For reactions involving this compound, several factors can contribute to this:
-
Surfactant-like Byproducts: Certain reaction conditions can generate byproducts that act as surfactants, stabilizing the emulsion.
-
Finely Divided Solids: Insoluble byproducts or unreacted reagents can accumulate at the interface between the aqueous and organic layers, preventing coalescence.[2] This is particularly relevant in reactions like selenium dioxide oxidations, which can produce fine precipitates.[3]
-
High Concentration of Solutes: A high concentration of dissolved materials in either phase can increase viscosity and stabilize the emulsion.
-
Vigorous Shaking: Overly aggressive shaking during extraction creates very small droplets that are slow to coalesce.[4]
Q2: What is the first thing I should try when an emulsion forms?
A2: The simplest first step is to let the separatory funnel stand undisturbed for 10-30 minutes.[5] Often, the emulsion will break on its own with time. Gentle swirling of the funnel can also help the droplets coalesce.
Q3: "Salting out" is often recommended. How does it work and what salt should I use?
A3: "Salting out" involves adding a saturated aqueous solution of an inorganic salt (brine) or the solid salt itself to the emulsion.[6] This increases the ionic strength of the aqueous layer, which in turn:
-
Decreases the solubility of the organic solvent in the aqueous layer.
-
Reduces the solubility of your organic product (this compound derivative) in the aqueous layer.[1]
-
Can disrupt the activity of surfactant-like byproducts.
Sodium chloride (NaCl) is the most common and readily available salt for this purpose.[5][7] However, for particularly stubborn emulsions, other salts may be more effective. The Hofmeister series can provide guidance on selecting salts with stronger salting-out properties.[6][7]
Q4: Can I use filtration to break an emulsion?
A4: Yes, filtration can be a very effective method, especially if the emulsion is stabilized by fine solid particles.[2] Filtering the entire mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically remove these solids, allowing the layers to separate.[2][8]
Q5: Is it safe to adjust the pH to break an emulsion?
A5: Adjusting the pH can be effective if the emulsion is stabilized by acidic or basic impurities. By neutralizing these impurities, their surfactant-like properties can be eliminated.[1] However, you must consider the pH stability of your desired product. This compound and many of its derivatives are stable to mild acid and base, but strong pH changes could potentially cause unwanted side reactions. It is crucial to perform a small-scale test to ensure your product is not degraded by the pH adjustment.
Q6: I'm performing a Grignard/Wittig reaction with this compound. Are there specific workup considerations to avoid emulsions?
A6: Yes. Both Grignard and Wittig reactions can produce byproducts that are prone to causing emulsions.
-
Grignard Reaction: The workup typically involves quenching with an acid (e.g., dilute HCl or saturated NH₄Cl).[9][10][11] The resulting magnesium salts can sometimes form fine precipitates. To minimize emulsion formation, add the quenching solution slowly with good stirring and consider diluting the reaction mixture with more organic solvent before the quench.
-
Wittig Reaction: A major byproduct is triphenylphosphine (B44618) oxide, which has some solubility in both organic and aqueous layers and can stabilize emulsions.[12][13] After the initial extraction, washing the organic layer with brine can help to remove residual triphenylphosphine oxide and break up any emulsions.
Q7: Are there ways to prevent emulsions from forming in the first place?
A7: Prevention is often the best strategy.[4] Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[4]
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. For example, dichloromethane (B109758) is known to form emulsions more readily than ethyl acetate.[14]
-
Solid-Phase Extraction (SPE): For small-scale reactions or particularly problematic workups, SPE can be an alternative to liquid-liquid extraction that avoids the formation of emulsions altogether.
Data Presentation: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages | Best For |
| Allowing to Stand | Gravitational separation of droplets. | Simple, no reagents added. | Can be time-consuming, may not work for stable emulsions. | Minor, unstable emulsions. |
| Salting Out (Brine Wash) | Increases ionic strength of the aqueous phase, reducing mutual solubility.[1][6] | Generally effective, inexpensive. | Adds salt to the aqueous layer, which may need to be considered for disposal. | Most common emulsions. |
| Filtration (with Celite®) | Physically removes fine solid particles that stabilize the emulsion.[2][8] | Highly effective for solid-stabilized emulsions. | Requires an additional filtration step, potential for some product loss on the filter aid. | Emulsions with visible particulate matter or from reactions known to produce fine precipitates. |
| pH Adjustment | Neutralizes acidic or basic impurities that act as surfactants.[1] | Can be very effective for specific types of emulsions. | Risk of product degradation if the product is pH-sensitive. | Emulsions where acidic or basic byproducts are suspected. |
| Centrifugation | Accelerates gravitational separation by applying a strong centrifugal force. | Very effective for a wide range of emulsions. | Requires access to a centrifuge, may not be practical for large volumes. | Small-scale, stubborn emulsions. |
| Solvent Modification | Adding a small amount of a different solvent to alter the properties of the organic phase.[4] | Can be effective in some cases. | May complicate solvent removal later, may not be universally effective. | When other methods have failed and the solvent system can be easily modified. |
Experimental Protocols
Protocol 1: Standard Salting Out Procedure
-
Initial Observation: If an emulsion forms during aqueous workup, allow the separatory funnel to stand undisturbed for 15-20 minutes.
-
Brine Addition: If the emulsion persists, prepare a saturated aqueous solution of sodium chloride (brine).
-
Gentle Mixing: Add the brine solution (approximately 10-20% of the total volume) to the separatory funnel. Gently swirl the funnel or slowly invert it a few times. Avoid vigorous shaking.
-
Observation: Allow the layers to settle. The emulsion should break, and the two layers should become distinct.
-
Separation: Drain the aqueous layer and proceed with any further washes of the organic layer.
Protocol 2: Filtration through Celite®
-
Prepare Filter Pad: In a Büchner or Hirsch funnel, place a piece of filter paper that fits snugly. Wet the paper with the organic solvent being used in the extraction.
-
Add Celite®: Add a layer of Celite® (approximately 1-2 cm thick) on top of the filter paper. Gently press it down to create a compact pad.
-
Wet the Pad: Pour a small amount of the organic solvent through the Celite® pad to wet it and ensure it is properly seated.
-
Filter the Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad under gentle vacuum.
-
Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse through the filter cake to ensure all of the product is collected.
-
Separate Layers: The filtrate in the collection flask should consist of two distinct layers. Transfer the filtrate to a clean separatory funnel and separate the layers.
dot
Caption: Experimental workflow for breaking an emulsion using Celite® filtration.
References
- 1. youtube.com [youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Reddit - The heart of the internet [reddit.com]
identifying impurities in commercial 4-Ethylcyclohexanone by NMR
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying impurities in commercial 4-Ethylcyclohexanone using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities in commercial this compound often originate from its synthesis pathway. The most prevalent impurities include:
-
4-Ethylcyclohexanol: This is a precursor in one of the common synthesis routes and can be present due to incomplete oxidation.
-
4-Ethylphenol: This is a common starting material for the synthesis of this compound, and traces may remain if the initial hydrogenation reaction is incomplete.
-
Ethylbenzene (B125841): This can be a byproduct or a contaminant from the starting materials.
-
Unidentified reaction byproducts: Other minor impurities may be present depending on the specific synthetic method and purification process used by the manufacturer.
Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
A2: To identify impurities, you should:
-
Assign the peaks for this compound: First, identify all the proton signals corresponding to this compound in your spectrum.[1]
-
Compare remaining peaks with known impurity spectra: Compare the chemical shifts and multiplicities of the unassigned peaks with the known ¹H NMR data for common impurities listed in the data table below.
-
Consider the synthesis route: Knowledge of the synthetic route used to produce the this compound can provide clues about the likely impurities.
-
Perform spiking experiments: If you have a pure standard of a suspected impurity, you can add a small amount to your NMR sample. An increase in the intensity of a specific peak will confirm the identity of that impurity.
Q3: I see a broad singlet around 4.8 ppm in my ¹H NMR spectrum run in CDCl₃. What could this be?
A3: A broad singlet around 4.8 ppm in a spectrum run in Chloroform-d is often indicative of the hydroxyl (-OH) proton of an alcohol impurity, most likely 4-Ethylcyclohexanol. The chemical shift of hydroxyl protons can vary depending on the concentration, temperature, and solvent. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and the peak will disappear or significantly decrease in intensity.
Q4: There are signals in the aromatic region (around 7 ppm) of my spectrum. What impurity does this suggest?
A4: Signals in the aromatic region (typically between 6.5 and 8.0 ppm) strongly suggest the presence of an aromatic impurity. The most likely candidates are 4-Ethylphenol or Ethylbenzene.[2][3][4][5][6][7][8] You can distinguish between them by their characteristic splitting patterns and chemical shifts, as detailed in the data table. 4-Ethylphenol will show two doublets in the aromatic region, while ethylbenzene will have a more complex multiplet.[3][6][7][8]
Impurity Identification Data
The following table summarizes the characteristic ¹H NMR chemical shifts for this compound and its common impurities. Spectra are typically recorded in CDCl₃ at 400 MHz.
| Compound | Structure | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | ![]() | a | 2.38 - 2.30 | m |
| b | 2.07 | m | ||
| c | 1.64 | m | ||
| d | 1.38 | m | ||
| e | 1.36 | m | ||
| f | 0.95 | t | ||
| 4-Ethylcyclohexanol | ![]() | -OH | variable (often broad s) | s (broad) |
| -CH(OH) | ~3.5 (cis) / ~4.0 (trans) | m | ||
| Other CH, CH₂ | 1.0 - 2.0 | m | ||
| -CH₃ | ~0.9 | t | ||
| 4-Ethylphenol | ![]() | Ar-H | 7.04 | d |
| Ar-H | 6.73 | d | ||
| Ar-OH | ~4.53 (can be broad) | s | ||
| -CH₂- | 2.55 | q | ||
| -CH₃ | 1.18 | t | ||
| Ethylbenzene | ![]() | Ar-H | 7.0 - 7.45 | m |
| -CH₂- | 2.63 | q | ||
| -CH₃ | 1.22 | t |
Experimental Protocols
NMR Sample Preparation
A standard procedure for preparing an NMR sample of this compound is as follows:
-
Weigh the sample: Accurately weigh approximately 5-25 mg of the commercial this compound sample directly into a clean, dry vial.[9][10]
-
Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), to the vial.[11] CDCl₃ is a good choice as it dissolves a wide range of organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference.[11]
-
Dissolve the sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the solution: If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[10][12][13] This prevents distortion of the magnetic field homogeneity.[10]
-
Cap and label: Securely cap the NMR tube and label it clearly.
¹H NMR Spectrum Acquisition
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[14]
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Acquisition Time (AQ): Typically around 3-4 seconds to ensure good resolution.[15]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time of the protons of interest is required.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for this type of compound.
-
Receiver Gain (RG): The receiver gain should be optimized automatically by the spectrometer software to ensure the detector is not saturated.
Workflow for Impurity Identification
Caption: Workflow for identifying impurities in this compound by NMR.
References
- 1. This compound(5441-51-0) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Ethylphenol(123-07-9) 1H NMR spectrum [chemicalbook.com]
- 6. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. homework.study.com [homework.study.com]
- 8. Ethylbenzene(100-41-4) 1H NMR spectrum [chemicalbook.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. organomation.com [organomation.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Improving the Wittig Reaction Rate with Hindered 4-Ethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction with the sterically hindered ketone, 4-Ethylcyclohexanone. This guide explores strategies to improve reaction rates and yields, and details powerful alternative olefination methodologies.
Troubleshooting Guide: Sluggish Wittig Reaction with this compound
Issue: The Wittig reaction with this compound is slow or results in low yields of the desired alkene.
This is a common issue arising from the steric hindrance around the carbonyl group of this compound, which impedes the approach of the bulky phosphonium (B103445) ylide.
Troubleshooting Steps:
-
Optimize Reaction Conditions for the Standard Wittig Reaction:
-
Choice of Base and Ylide Generation: For non-stabilized ylides, stronger, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferable to organolithium bases such as n-butyllithium. The presence of lithium salts can sometimes negatively impact the reaction. "Salt-free" ylides can lead to higher yields and better stereoselectivity.
-
Temperature: While ylide generation is often performed at low temperatures (-78 °C to 0 °C) to ensure stability, a higher reaction temperature may be necessary to overcome the activation energy barrier when reacting with a hindered ketone. The reaction progress should be carefully monitored by TLC.
-
Solvent: Tetrahydrofuran (THF) and diethyl ether are common solvents. A switch to a higher boiling point solvent like toluene (B28343) might be beneficial if higher reaction temperatures are required.
-
-
Consider Alternative Olefination Methods:
-
For sterically hindered ketones, alternative olefination reactions often provide significantly better results than the standard Wittig reaction. The most common and effective alternatives are the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Tebbe olefination. For specific stereochemical outcomes, the Julia-Kocienski olefination, the Schlosser modification of the Wittig reaction (for E-alkenes), and the Still-Gennari olefination (for Z-alkenes) are excellent choices.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound so slow?
A1: The primary reason for a slow Wittig reaction with this compound is steric hindrance. The ethyl group at the 4-position, combined with the cyclic structure, sterically encumbers the carbonyl carbon, making it difficult for the bulky triphenylphosphonium ylide to attack. This increases the activation energy of the reaction, leading to a slower rate and often lower yields.
Q2: I am using a stabilized ylide and the reaction is not proceeding. What should I do?
A2: Stabilized ylides are less reactive than non-stabilized ylides and often fail to react with ketones, especially sterically hindered ones.[1] In this case, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1] HWE reagents (phosphonate carbanions) are more nucleophilic than the corresponding stabilized Wittig ylides and react more readily with ketones.[2]
Q3: How can I selectively synthesize the (E)- or (Z)-alkene from this compound?
A3:
-
E-Alkenes: For the selective formation of E-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is generally the method of choice, as it predominantly yields the thermodynamically more stable E-isomer.[2] Alternatively, the Schlosser modification of the Wittig reaction can be employed with non-stabilized ylides to favor the formation of the E-alkene.[3] The Julia-Kocienski olefination is another excellent method for preparing E-alkenes.
-
Z-Alkenes: To obtain the Z-alkene, the Still-Gennari modification of the HWE reaction is a powerful technique. It utilizes phosphonates with electron-withdrawing groups to kinetically favor the formation of the Z-isomer.
Q4: When should I consider using a Tebbe olefination?
A4: The Tebbe olefination is particularly useful for the methylenation (the introduction of a =CH₂ group) of sterically hindered ketones. The Tebbe reagent is highly reactive and can efficiently convert even very hindered carbonyls into their corresponding alkenes where a standard Wittig reaction might fail.
Comparative Data of Olefination Methods for Hindered Ketones
The following table summarizes typical conditions and expected yields for various olefination methods applicable to hindered ketones like this compound. Please note that specific yields may vary depending on the exact substrate and reaction conditions.
| Reaction | Reagent | Base/Conditions | Solvent | Temperature | Typical Yield (Hindered Ketones) | Stereoselectivity |
| Wittig Reaction | Ph₃P=CHR | Strong base (e.g., n-BuLi, NaH, KOtBu) | THF, Ether | -78 °C to reflux | Low to Moderate | Z-selective (non-stabilized), E-selective (stabilized) |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R | NaH, KOtBu | THF, DME | 0 °C to reflux | Good to Excellent | E-selective |
| Still-Gennari Olefination | (CF₃CH₂O)₂P(O)CH₂R | KHMDS, 18-crown-6 (B118740) | THF | -78 °C | Good to Excellent | Z-selective |
| Schlosser Modification | Ph₃P=CHR | n-BuLi, then PhLi | THF/Ether | -78 °C | Good | E-selective |
| Peterson Olefination | Me₃SiCH₂Li | Acid or Base elimination | THF/Ether | -78 °C to RT | Good to Excellent | E or Z depending on workup |
| Tebbe Olefination | Tebbe Reagent | None | Toluene, THF | -40 °C to RT | Excellent | N/A (for methylenation) |
| Julia-Kocienski Olefination | Heteroaryl-SO₂-R' | Strong base (e.g., KHMDS) | THF | -78 °C to RT | Good to Excellent | E-selective |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol is adapted from a general procedure for the HWE reaction and is suitable for the reaction of this compound with a phosphonate (B1237965) reagent like triethyl phosphonoacetate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Still-Gennari Olefination for (Z)-Alkene Synthesis
This protocol is a modification of the HWE reaction to achieve high Z-selectivity.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF. Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the (Z)-alkene.
Tebbe Olefination for Methylenation
This protocol describes the methylenation of this compound using the Tebbe reagent. Caution: The Tebbe reagent and its precursors are pyrophoric and must be handled under an inert atmosphere.
Materials:
-
Tebbe reagent (0.5 M solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Diethyl ether
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -40 °C.
-
Slowly add the Tebbe reagent (1.2 equivalents, 0.5 M in toluene) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the very slow, dropwise addition of aqueous NaOH until gas evolution ceases.
-
Dilute the mixture with diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully due to the volatility of the product.
-
If necessary, purify by flash column chromatography.
Visualizations
Experimental Workflow for Improving Wittig Reaction Rate
Caption: A flowchart illustrating the decision-making process for improving the olefination of this compound.
Troubleshooting Logic for a Failed Wittig Reaction
Caption: A logical diagram for troubleshooting a failed Wittig reaction with a hindered ketone.
References
stability of 4-Ethylcyclohexanone under strong acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Ethylcyclohexanone under strongly acidic or basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under strong acidic or basic conditions?
A1: The primary stability concerns for this compound in the presence of strong acids or bases revolve around reactions involving the alpha-protons (the hydrogen atoms on the carbons adjacent to the carbonyl group). These include enolization and subsequent aldol (B89426) condensation reactions. Under harsh conditions, other reactions like rearrangement or decomposition may also occur, though these are generally less common for simple cyclohexanones.
Q2: How does this compound behave in the presence of a strong base?
A2: In the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide), this compound can undergo deprotonation at one of the α-carbons to form a nucleophilic enolate.[1] This enolate can then react with another molecule of this compound in an aldol condensation reaction.[2] This can lead to the formation of a β-hydroxyketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.[2]
Q3: What happens to this compound in a strongly acidic environment?
A3: Under strongly acidic conditions (e.g., concentrated sulfuric acid, hydrochloric acid), the carbonyl oxygen of this compound can be protonated, which makes the α-protons more acidic. This facilitates the formation of an enol. The enol can then act as a nucleophile, leading to an acid-catalyzed aldol condensation.[3] Dehydration of the resulting aldol addition product is also common under acidic conditions.
Q4: Can the ethyl group at the 4-position influence the stability of the molecule?
A4: The ethyl group at the 4-position is sterically remote from the reactive carbonyl group and its α-protons. Therefore, it is not expected to significantly influence the electronic properties or the fundamental reactivity of the ketone functionality. The primary reactions will still be centered around the α-carbons.
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed During a Reaction in Basic Media
Possible Cause:
-
Aldol Condensation: The most likely cause of unexpected side products in the presence of a strong base is the self-condensation of this compound via an aldol reaction.[2] This is especially prevalent at higher concentrations and temperatures.
Troubleshooting Steps:
-
Lower the Temperature: Aldol condensations are often temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Control Stoichiometry: If this compound is a reactant, ensure it is added slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation.
-
Use a Non-Nucleophilic Base: If the goal is simply deprotonation without subsequent reaction, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA).
-
Protecting Groups: In a multi-step synthesis, consider protecting the ketone functionality before subjecting the molecule to strongly basic conditions if the ketone's reactivity is undesirable.
Issue 2: Reaction Mixture Darkens or Shows Signs of Decomposition in Strong Acid
Possible Cause:
-
Acid-Catalyzed Polymerization/Decomposition: While less common for simple ketones, prolonged exposure to very strong, hot acids can lead to more complex and sometimes undefined degradation pathways, potentially including polymerization or charring.
-
Oxidation: If using an oxidizing strong acid (like hot concentrated sulfuric acid), oxidation of the organic molecule can occur.
Troubleshooting Steps:
-
Moderate Acid Strength and Temperature: Use the mildest acidic conditions (concentration and temperature) that still effectively catalyze the desired reaction.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation to reduce the extent of side reactions.
-
Alternative Catalysts: Explore the use of solid acid catalysts, which can sometimes offer higher selectivity and easier removal from the reaction mixture.
Quantitative Data Summary
| Parameter | Compound | Condition | Value | Reference |
| Enol Content | Cyclohexanone | Aqueous solution | ~0.02% | [4] |
| Aldol Condensation Equilibrium Constant (Keq) | Acetone (for self-condensation) | Aqueous solution, 25°C | 0.04 M-1 | [5] |
Note: The equilibrium for the aldol condensation of ketones generally favors the reactants, but the subsequent dehydration to the conjugated enone can drive the reaction forward.[6]
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic or Basic Media
This protocol provides a general framework for evaluating the stability of this compound under specific acidic or basic conditions.
1. Materials:
-
This compound
-
Selected strong acid (e.g., 1 M HCl, 1 M H₂SO₄) or strong base (e.g., 1 M NaOH)
-
Organic solvent (e.g., methanol, ethanol, THF, immiscible with the aqueous layer for extraction)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Deionized water
-
Neutralizing agent (e.g., saturated sodium bicarbonate for acid, dilute HCl for base)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instrumentation (GC-MS, HPLC, or NMR)
2. Procedure:
-
Prepare a stock solution of this compound with a known concentration of an internal standard in a suitable organic solvent.
-
In a reaction vessel, add the desired volume of the acidic or basic solution and bring it to the target temperature.
-
Add a known amount of the this compound stock solution to the reaction vessel to initiate the stability study.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot. For acidic samples, add to a vial containing an excess of saturated sodium bicarbonate solution. For basic samples, add to a vial with an excess of dilute HCl.
-
Extract the organic components from the quenched aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the organic extract by GC-MS, HPLC, or NMR to quantify the remaining this compound relative to the internal standard and to identify any potential degradation products.
3. Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Identify and quantify any major degradation or side products formed.
Visualizations
Caption: Reaction pathway of this compound under strong basic conditions.
Caption: Reaction pathway of this compound under strong acidic conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Propose a mechanism for the aldol condensation of cyclohexanone. Do you e.. [askfilo.com]
removing unreacted starting material from 4-Ethylcyclohexanone product
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylcyclohexanone. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and why is it often found as an impurity?
A1: A common synthetic route to this compound is the oxidation of 4-ethylcyclohexanol (B27859). Incomplete oxidation reactions are frequent, leading to the presence of unreacted 4-ethylcyclohexanol in the crude product.
Q2: What are the primary methods for removing unreacted 4-ethylcyclohexanol from a this compound product?
A2: The most effective methods leverage the differences in physical and chemical properties between the two compounds. These include fractional distillation, which separates based on boiling point differences, and column chromatography, which separates based on polarity differences. Chemical separation via bisulfite adduct formation can also be employed for certain ketones.[1][2]
Q3: How can I quickly assess the purity of my this compound product?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for qualitative purity assessment. By spotting the crude mixture and a pure standard of this compound, you can visualize the separation of the product from impurities. Gas chromatography (GC) can provide a more quantitative analysis of purity.
Q4: Are there any safety precautions I should take when purifying this compound?
A4: Yes, always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a combustible liquid and should be handled with care, avoiding open flames and sparks.
Troubleshooting Guide
Issue 1: My distillation is not separating the product from the starting material effectively.
-
Question: Why am I seeing co-distillation of this compound and 4-ethylcyclohexanol?
-
Answer: This can occur if the distillation is performed too quickly or if a simple distillation setup is used instead of a fractional distillation apparatus. The boiling points of this compound (192-194 °C) and 4-ethylcyclohexanol (~186 °C) are relatively close, requiring the enhanced separation efficiency of a fractionating column.[3][4] Ensure your column is properly packed and insulated for optimal performance.
Issue 2: My column chromatography is providing poor separation.
-
Question: Why are my product and starting material eluting at the same time during column chromatography?
-
Answer: This is likely due to an inappropriate solvent system (eluent). Alcohols are more polar than ketones and will adhere more strongly to a polar stationary phase like silica (B1680970) gel.[5] If both compounds are eluting too quickly, your eluent is too polar. If they are not eluting, it is not polar enough. Start with a non-polar solvent and gradually increase the polarity. A good starting point for separating ketones and alcohols is a mixture of hexane (B92381) and ethyl acetate.[5]
Issue 3: I am losing a significant amount of product during purification.
-
Question: What are the common causes of low product recovery after purification?
-
Answer: For distillation, significant product loss can occur if the apparatus is not properly sealed, leading to vapor escape. For column chromatography, using too much solvent or an improper elution gradient can lead to broad, overlapping fractions. Additionally, ensure that you are not using an unnecessarily long fractionating column during distillation, as this can increase product holdup.
Issue 4: I observe an unexpected solid forming during a chemical purification attempt.
-
Question: I tried a bisulfite extraction, and a solid precipitated. What is happening?
-
Answer: The formation of a solid indicates the successful creation of the bisulfite adduct of this compound.[6] This adduct is a salt and may precipitate if its concentration exceeds its solubility in the reaction mixture. This solid can be isolated by filtration. The ketone can then be regenerated by treating the adduct with a base.[6]
Data Presentation
The following table summarizes the key physical properties of this compound and its common precursor, 4-ethylcyclohexanol, which are critical for selecting an appropriate purification method.
| Property | This compound | 4-ethylcyclohexanol | Reference(s) |
| Molecular Formula | C₈H₁₄O | C₈H₁₆O | [7][8] |
| Molecular Weight | 126.20 g/mol | 128.21 g/mol | [9][10] |
| Boiling Point | 192-194 °C | ~186 °C | [3] |
| Density | ~0.916 g/mL | ~0.917 g/mL | [3] |
| Solubility in Water | 1741 mg/L (est.) | 2024 mg/L (est.) | [3] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [3][11] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating compounds with close boiling points.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle
-
Stir bar or boiling chips
-
Clamps and stands
Procedure:
-
Add the crude this compound mixture to a round-bottom flask, filling it to no more than two-thirds of its volume. Add a stir bar or boiling chips.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Observe the condensation ring as it slowly rises up the fractionating column. A slow ascent is crucial for good separation.
-
The temperature should stabilize at the boiling point of the lower-boiling component first (in this case, residual solvent or other low-boiling impurities). Collect this initial fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.
-
The temperature should then stabilize at the boiling point of this compound (192-194 °C). Collect this fraction as your purified product.
-
Stop the distillation before the flask runs dry.
-
Analyze the collected fractions for purity using TLC or GC.
Protocol 2: Purification by Column Chromatography
This method separates compounds based on their differing polarities.
Materials:
-
Crude this compound mixture
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Air pressure source (for flash chromatography)
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Begin eluting with the solvent mixture, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a stain.
-
Gradually increase the polarity of the eluent to elute the more polar components (unreacted 4-ethylcyclohexanol).
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Bisulfite - Wikipedia [en.wikipedia.org]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 4. Page loading... [guidechem.com]
- 5. columbia.edu [columbia.edu]
- 6. Workup [chem.rochester.edu]
- 7. This compound | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-乙基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CAS 4534-74-1: 4-Ethylcyclohexanol | CymitQuimica [cymitquimica.com]
Technical Support Center: 4-Ethylcyclohexanone Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Ethylcyclohexanone production. Our aim is to directly address specific issues that may be encountered during the transition from laboratory to industrial-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common industrial synthesis route for this compound?
A common and industrially viable route for the synthesis of this compound involves a two-step process starting from 4-ethylphenol (B45693). The first step is the catalytic hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol (B27859). The second step is the oxidation of 4-ethylcyclohexanol to the final product, this compound. This method is often preferred for its efficiency and the availability of starting materials.[1]
Q2: My hydrogenation of 4-ethylphenol is showing low conversion rates at a larger scale. What could be the cause?
Low conversion rates during the scale-up of 4-ethylphenol hydrogenation can be attributed to several factors:
-
Poor Mass Transfer: Inadequate mixing in a larger reactor can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. This is a common issue when scaling up from smaller, more efficiently stirred lab flasks.
-
Catalyst Deactivation: The catalyst may be losing its activity. This can be due to poisoning by impurities in the feedstock, sintering of the catalyst at high temperatures, or fouling by reaction by-products.[2][3][4]
-
Insufficient Hydrogen Pressure: The hydrogen pressure that was sufficient at the lab scale may not be adequate for a larger volume, leading to a lower concentration of dissolved hydrogen and thus a slower reaction rate.
Q3: I am observing a significant exotherm during the oxidation of 4-ethylcyclohexanol. How can I manage this at scale?
The oxidation of alcohols to ketones is often an exothermic reaction, and managing the heat generated is a critical safety concern during scale-up.[5][6] An uncontrolled increase in temperature can lead to a thermal runaway, which is a hazardous situation.[5] To manage the exotherm:
-
Controlled Reagent Addition: Add the oxidizing agent slowly and in a controlled manner to regulate the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system. The cooling capacity must be sufficient to remove the heat generated by the reaction.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat release. This data is crucial for designing a safe and effective cooling strategy.[6]
-
Dilution: Performing the reaction in a suitable solvent can help to absorb the heat generated and moderate the temperature increase.
Q4: What are the common by-products in this compound synthesis and how can they be minimized?
Common by-products can arise from both the hydrogenation and oxidation steps:
-
Incomplete Hydrogenation: Unreacted 4-ethylphenol can be a significant impurity if the hydrogenation is not driven to completion.
-
Over-hydrogenation: Hydrogenation of the carbonyl group in this compound can lead to the formation of 4-ethylcyclohexanol.
-
Self-Condensation: Under certain conditions, this compound can undergo self-condensation reactions, leading to higher molecular weight impurities.[7]
-
By-products from Oxidation: The choice of oxidant can lead to various by-products. For instance, using harsh oxidizing agents can result in ring-opening or other undesired side reactions.
To minimize by-products, it is crucial to optimize reaction conditions such as temperature, pressure, catalyst choice, and reaction time.
Q5: What are the main challenges in the purification of this compound at an industrial scale?
Purifying this compound at an industrial scale presents several challenges:
-
High Purity Requirements: For pharmaceutical and other high-tech applications, very high purity is often required, which can be difficult and costly to achieve at a large scale.
-
Cost of Chromatography: While effective at the lab scale, chromatographic purification is often economically unfeasible for large-scale production.[8]
-
Distillation Challenges: If the boiling points of the by-products are close to that of this compound, separation by distillation can be difficult and require tall and expensive distillation columns.
-
Crystallization Issues: If crystallization is used for purification, achieving consistent crystal size and purity can be challenging at a large scale.[9]
Troubleshooting Guides
Issue 1: Low Yield in Hydrogenation Step
| Symptom | Possible Cause | Suggested Action |
| Reaction stalls or proceeds very slowly | Inefficient mixing | Increase agitation speed. Ensure the reactor design promotes good gas-liquid-solid mixing. |
| Catalyst deactivation | Characterize the spent catalyst to identify the cause of deactivation (e.g., poisoning, sintering). Consider catalyst regeneration or using a more robust catalyst.[2][3] | |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within safe operating limits of the reactor. | |
| Significant amount of starting material remains | Low catalyst loading | Increase the catalyst loading. However, be mindful of the cost implications. |
| Short reaction time | Increase the reaction time and monitor the reaction progress by techniques like GC or HPLC. |
Issue 2: Poor Selectivity in Oxidation Step
| Symptom | Possible Cause | Suggested Action |
| Presence of unreacted 4-ethylcyclohexanol | Insufficient oxidant | Increase the stoichiometric ratio of the oxidant. |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Formation of unknown by-products | Oxidant is too harsh | Consider using a milder and more selective oxidizing agent.[1] |
| Incorrect pH | Optimize the pH of the reaction mixture, as it can significantly influence the selectivity of many oxidation reactions. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 4-Ethylphenol
Objective: To reduce 4-ethylphenol to 4-ethylcyclohexanol.
Methodology:
-
Reactor Setup: A high-pressure stirred autoclave is charged with 4-ethylphenol, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).[1]
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 1-8 MPa).[10]
-
Reaction: The mixture is heated to the target temperature (e.g., 50-150 °C) and stirred vigorously to ensure good mixing.[10]
-
Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of 4-ethylphenol.
-
Work-up: Once the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 4-ethylcyclohexanol.
Key Experiment: Oxidation of 4-Ethylcyclohexanol
Objective: To oxidize 4-ethylcyclohexanol to this compound.
Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 4-ethylcyclohexanol and a suitable solvent.
-
Oxidant Preparation: The oxidizing agent (e.g., a solution of sodium hypochlorite (B82951) with a phase-transfer catalyst, or a catalytic amount of TEMPO with a stoichiometric oxidant) is prepared in a separate vessel.
-
Reaction: The reactor containing the alcohol is brought to the desired temperature (e.g., 0-50 °C).[1] The oxidizing agent is then added dropwise from the dropping funnel at a rate that allows the cooling system to maintain a constant temperature.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or GC to follow the disappearance of the starting material and the appearance of the product.
-
Quenching and Work-up: After the reaction is complete, it is quenched by the addition of a suitable quenching agent (e.g., sodium sulfite (B76179) solution to destroy excess oxidant). The organic layer is separated, washed, dried, and the solvent is removed to give the crude this compound.
-
Purification: The crude product is then purified, for example, by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low hydrogenation conversion.
References
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biobasedpress.eu [biobasedpress.eu]
- 9. Item - PROCESS INTENSIFICATION THROUGH CONTROL, OPTIMIZATION, AND DIGITALIZATION OF CRYSTALLIZATION SYSTEMS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
optimizing temperature and pressure for high-yield 4-Ethylcyclohexanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Ethylcyclohexanone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Catalytic Hydrogenation of 4-Ethylphenol: This process involves the reduction of 4-Ethylphenol using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. It is often the preferred route due to its high selectivity when optimized.
-
Oxidation of 4-Ethylcyclohexanol: This method involves the oxidation of the corresponding secondary alcohol, 4-Ethylcyclohexanol, to the ketone. Various oxidizing agents can be employed, with a focus on maximizing yield and minimizing environmental impact.[1]
Q2: How do temperature and pressure influence the yield in the hydrogenation of 4-Ethylphenol?
A2: Temperature and pressure are critical parameters in the catalytic hydrogenation of 4-Ethylphenol. Generally, increasing the hydrogen pressure favors the reaction rate. However, excessively high temperatures can lead to over-reduction to 4-Ethylcyclohexanol, thus decreasing the yield of the desired ketone. Optimal conditions often involve a balance between these two parameters to achieve high conversion of the starting material while maintaining selectivity for the ketone. For similar substituted phenols, reactions are often carried out at temperatures between 50-150°C and hydrogen pressures of 0.5-5 MPa.[1][2]
Q3: What are the more environmentally friendly ("green") methods for the oxidation of 4-Ethylcyclohexanol?
A3: To avoid the use of toxic heavy metals like chromium, greener oxidation methods are preferred. One such method involves using an oxygen-containing gas (like air) as the oxidant in the presence of a catalyst. This approach is environmentally friendly as the primary byproduct is water, and it offers good reaction selectivity and high yields under mild conditions.[1]
Data Presentation: Reaction Conditions for Analogous 4-Substituted Cyclohexanone (B45756) Synthesis
The following table summarizes reaction conditions and yields for the synthesis of 4-substituted cyclohexanones, providing a reference for optimizing this compound synthesis.
| Synthesis Step | Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| Hydrogenation | 4-Methoxyphenol | Raney-Ni | Isopropanol | 150 | 5 | 6 | 94.5 (of alcohol) |
| Oxidation | 4-Methoxycyclohexanol | Proprietary | Toluene | 50 | Air | 1 | 94.4 (of ketone) |
| Hydrogenation | 4-Isopropoxyphenol | Ruthenium/Carbon | Ethanol | - | - | - | - |
Data extracted from a patent for the synthesis of analogous 4-substituted cyclohexanones and may serve as a starting point for optimization.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol
This protocol is adapted from methodologies for similar substituted phenols.[1]
Materials:
-
4-Ethylphenol
-
Palladium on Carbon (Pd/C) or Raney-Nickel (Raney-Ni) catalyst
-
Isopropanol or Ethanol
-
High-pressure autoclave
-
Hydrogen gas supply
Procedure:
-
In a high-pressure autoclave, combine 4-Ethylphenol, the chosen solvent (e.g., Isopropanol), and the catalyst.
-
Seal the autoclave and purge with an inert gas, such as nitrogen, three times to remove any residual air.
-
Introduce hydrogen gas to the desired pressure (e.g., 5 MPa).
-
Begin stirring and heat the mixture to the target temperature (e.g., 150°C).
-
Maintain the reaction under constant temperature and pressure for the desired duration (e.g., 6 hours), monitoring the reaction progress if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution containing 4-Ethylcyclohexanol can be used directly in the subsequent oxidation step or purified by distillation under reduced pressure.
Protocol 2: Oxidation of 4-Ethylcyclohexanol to this compound
This protocol is based on a green oxidation method using air.[1]
Materials:
-
4-Ethylcyclohexanol (from Protocol 1)
-
Toluene
-
Catalytic system (as described in relevant literature, often a combination of a primary catalyst and co-catalysts)
-
Acetic Acid (as a promoter, if required)
-
Sodium Nitrite (as a promoter, if required)
-
Reaction vessel with stirring and gas inlet
Procedure:
-
Dissolve 4-Ethylcyclohexanol in Toluene in the reaction vessel.
-
Add the catalyst, and if required, promoters like acetic acid and sodium nitrite.
-
Heat the mixture to the desired temperature (e.g., 50°C) with vigorous stirring.
-
Introduce a stream of air or oxygen-containing gas into the reaction mixture.
-
Monitor the reaction for completion (e.g., for 1 hour).
-
Upon completion, cool the mixture and wash with water to separate the organic phase.
-
Dry the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation to obtain crude this compound.
-
The product can be further purified by vacuum distillation.
Troubleshooting Guides
Catalytic Hydrogenation of 4-Ethylphenol
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Inactive catalyst | - Ensure the catalyst is fresh and has been stored correctly.- Consider a different catalyst (e.g., Pd/C vs. Raney-Ni). |
| Catalyst poisoning | - Ensure the starting material and solvent are free of impurities like sulfur compounds. | |
| Insufficient hydrogen pressure | - Check for leaks in the reactor system.- Increase the hydrogen pressure within safe limits. | |
| Low Yield of Ketone (High yield of 4-Ethylcyclohexanol) | Over-reduction due to high temperature or prolonged reaction time | - Decrease the reaction temperature.- Reduce the reaction time and monitor progress more frequently. |
| Incomplete Conversion | Insufficient catalyst loading or reaction time | - Increase the amount of catalyst.- Extend the reaction time. |
Oxidation of 4-Ethylcyclohexanol
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inefficient catalyst or reaction conditions | - Ensure the catalyst is active.- Increase the reaction temperature or reaction time.- Optimize the concentration of promoters. |
| Formation of Byproducts | Over-oxidation or side reactions | - Use a milder oxidizing agent or adjust the stoichiometry.- Lower the reaction temperature. |
| Difficult Product Isolation | Emulsion formation during workup | - Add brine to the aqueous layer to break the emulsion.- Use a different solvent for extraction. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Reaction pathways in this compound synthesis, including side reactions.
References
avoiding over-reduction of 4-Ethylcyclohexanone to the alkane
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reduction of 4-Ethylcyclohexanone. Our focus is on preventing the over-reduction to Ethylcyclohexane and achieving high yields of the desired product, 4-Ethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound is producing a significant amount of Ethylcyclohexane. What is causing this over-reduction?
A1: Over-reduction to the alkane, Ethylcyclohexane, is typically observed during catalytic hydrogenation under harsh reaction conditions. The primary factors that contribute to this side reaction are elevated temperatures and the choice of catalyst and solvent. Above a certain temperature, the initially formed 4-Ethylcyclohexanol can undergo dehydration to form an alkene intermediate, which is then rapidly hydrogenated to Ethylcyclohexane.
Q2: Which reduction methods are prone to causing over-reduction?
A2: Methods that are designed for the complete deoxygenation of ketones will, by their nature, yield the alkane. These include:
-
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) and a strong base at high temperatures to convert a carbonyl group directly to a methylene (B1212753) group.[1][2][3][4]
-
Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid to achieve the same transformation.[5][6][7]
Catalytic hydrogenation can also lead to over-reduction if the reaction conditions are not carefully controlled.[8]
Q3: How can I selectively reduce this compound to 4-Ethylcyclohexanol without forming the alkane?
A3: To selectively produce 4-Ethylcyclohexanol, you should choose a reduction method with lower reactivity or carefully control the conditions of catalytic hydrogenation.
-
Hydride Reductions: Reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄) are excellent choices for selectively reducing ketones to alcohols.[9][10][11] Over-reduction to the alkane is not a common side reaction with these reagents under standard conditions.
-
Controlled Catalytic Hydrogenation: By using appropriate catalysts (e.g., Palladium, Platinum, or Nickel-based catalysts), lower temperatures, and suitable solvents, you can achieve high selectivity for the alcohol.[2][3]
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., isopropanol) and a catalyst, often a metal oxide, and can offer high selectivity for the alcohol product.
Q4: What is the effect of temperature on the selectivity of catalytic hydrogenation?
A4: Temperature is a critical parameter. For the catalytic hydrogenation of cyclohexanones, maintaining a lower temperature is key to preventing over-reduction. For instance, in the hydrogenation of cyclohexanone (B45756) over Platinum-Tin (Pt-Sn) surface alloys, cyclohexanol (B46403) was the exclusive product in the temperature range of 325–400 K.[2] At temperatures above 400 K, the formation of cyclohexane (B81311) (the alkane) became the predominant pathway.[2]
Q5: Does the choice of solvent matter in preventing over-reduction?
A5: Yes, the solvent can have a dramatic effect on selectivity. In the hydrogenation of phenol (B47542) over a bifunctional Palladium/NaY catalyst, a polar solvent like ethanol (B145695) resulted in 92.3% selectivity for cyclohexanol. In contrast, a nonpolar solvent such as n-octane led to 100% selectivity for cyclohexane. For the reduction of this compound, using a polar solvent during catalytic hydrogenation may help to suppress the formation of Ethylcyclohexane.
Troubleshooting Guide: Catalytic Hydrogenation
This guide will help you troubleshoot and optimize the catalytic hydrogenation of this compound to maximize the yield of 4-Ethylcyclohexanol and minimize the formation of Ethylcyclohexane.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for over-reduction in catalytic hydrogenation.
Data Presentation
The following table summarizes reaction conditions and product selectivity for different reduction methods of cyclohexanone and related substrates. This data can be used to guide the selection of an appropriate method for the reduction of this compound.
| Substrate | Method | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Major Product | Selectivity (%) | Reference |
| Cyclohexanone | Catalytic Hydrogenation | Pt-Sn alloy | Gas Phase | 52-127 | - | Cyclohexanol | ~100 | [2] |
| Cyclohexanone | Catalytic Hydrogenation | Pt-Sn alloy | Gas Phase | 152-227 | - | Cyclohexene/Cyclohexane | ~100 | [2] |
| Phenol | Catalytic Hydrogenation | Pd/NaY | n-Octane | - | - | Cyclohexane | 100 | |
| Phenol | Catalytic Hydrogenation | Pd/NaY | Ethanol | - | - | Cyclohexanol | 92.3 | |
| Phenol | Catalytic Hydrogenation | Pd/C-Heteropoly Acid | - | 80 | 1.0 | Cyclohexanone | 93.6 | [10] |
| Phenol | Catalytic Hydrogenation | Ni/CNT | Isopropanol | 220 | - | Cyclohexanol | 95 | [11] |
| 4-t-butylcyclohexanone | Catalytic Transfer Hydrogenation | Zeolite BEA | Isopropanol | - | - | cis-4-t-butylcyclohexanol | >95 | [8] |
Experimental Protocols
Protocol 1: Selective Reduction of this compound using Sodium Borohydride
Objective: To selectively reduce this compound to 4-Ethylcyclohexanol with high yield and purity, avoiding the formation of Ethylcyclohexane.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol (approximately 10 mL of methanol per gram of ketone).
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring, slowly add Sodium Borohydride in small portions. A typical molar ratio is 1.1 to 1.5 equivalents of NaBH₄ relative to the ketone.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Ethylcyclohexanol.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Controlled Catalytic Hydrogenation of this compound
Objective: To achieve selective hydrogenation of this compound to 4-Ethylcyclohexanol by controlling reaction parameters.
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd/C)
-
Ethanol (or other polar solvent)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a high-pressure reactor vessel, add this compound and ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5-1.0 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) while stirring vigorously.
-
Monitor the reaction progress by monitoring the hydrogen uptake or by taking aliquots for analysis (GC or TLC).
-
Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-Ethylcyclohexanol.
-
Purify the product by distillation or column chromatography if necessary.
Signaling Pathways and Logical Relationships
Reaction Pathway: Reduction of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Separation of Cis- and Trans-4-Ethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the separation of cis- and trans-4-ethylcyclohexanol isomers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures. Detailed experimental protocols for common separation techniques are also provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-4-ethylcyclohexanol isomers?
A1: The most common and effective laboratory-scale methods for separating these diastereomers are column chromatography and gas chromatography (GC). The choice of method depends on the scale of the separation, the required purity of the isomers, and the available analytical instrumentation.
Q2: Why is the separation of these isomers challenging?
A2: The cis and trans isomers of 4-ethylcyclohexanol (B27859) are diastereomers with the same molecular weight and similar chemical properties. The subtle differences in their physical properties, such as polarity and boiling point, make their separation difficult. Effective separation relies on exploiting these small differences through chromatographic techniques.[1]
Q3: What is the fundamental principle behind the chromatographic separation of these isomers?
A3: The separation is primarily based on the difference in polarity and steric hindrance of the two isomers. In normal-phase chromatography (e.g., using silica (B1680970) gel), the more polar isomer interacts more strongly with the stationary phase and therefore elutes later. For substituted cyclohexanols, the cis isomer, which can have its hydroxyl group in a more sterically hindered position, may exhibit different polarity compared to the less hindered trans isomer.[2]
Q4: Which isomer is expected to elute first in column chromatography on silica gel?
A4: In the case of silica gel chromatography, the less polar isomer will elute first. For similar substituted cyclohexanols like 4-tert-butylcyclohexanol, the cis-isomer is often considered slightly more polar due to the orientation of the hydroxyl group, meaning the trans-isomer would elute first. However, this can be dependent on the specific solvent system used. It is always recommended to analyze the collected fractions (e.g., by TLC or GC) to confirm the identity of the eluted isomers.
Q5: Is derivatization necessary for the separation of 4-ethylcyclohexanol isomers by gas chromatography?
A5: While not strictly necessary, derivatization of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether) can improve the peak shape and resolution of the isomers during GC analysis. This is because derivatization reduces the polarity of the alcohol, minimizing tailing that can occur due to interactions with the stationary phase.
Troubleshooting Guides
This section addresses common problems encountered during the separation of cis- and trans-4-ethylcyclohexanol isomers.
Column Chromatography
Issue 1: Poor or no separation of isomers on the column.
-
Question: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?
-
Answer:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If you are using a standard hexane/ethyl acetate (B1210297) system, try decreasing the proportion of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation. Running a gradient with a slow increase in polarity can also be effective.
-
Increase Column Dimensions: A longer and narrower column provides a greater surface area for the stationary phase, which can enhance the resolution of closely eluting compounds.[1]
-
Adjust the Flow Rate: A slower flow rate allows for better equilibration of the isomers between the stationary and mobile phases, which can lead to improved separation.[1]
-
Check for Column Overloading: Loading too much sample onto the column is a common cause of poor separation. Ensure the amount of the isomeric mixture is appropriate for the size of your column. The initial band of the sample should be as narrow as possible.
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Issue 2: The desired isomer is taking too long to elute or is not eluting at all.
-
Question: I've been running my column for a long time, and I'm not seeing my second isomer elute. What should I do?
-
Answer:
-
Increase the Polarity of the Mobile Phase: If your compound is strongly adsorbed to the stationary phase, you will need to increase the polarity of your eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
-
Check for Compound Insolubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.
-
Gas Chromatography (GC)
Issue 3: Co-elution or poor resolution of isomer peaks.
-
Question: My GC analysis shows overlapping peaks for the cis and trans isomers. How can I improve the separation?
-
Answer:
-
Optimize the Temperature Program: A slower temperature ramp rate can increase the separation between the two isomers. You could also try a lower initial oven temperature.
-
Select a Different Column: A column with a different stationary phase polarity may provide better selectivity for the isomers. For isomeric separations, a mid-polarity or polar stationary phase (e.g., a wax column) can sometimes offer better resolution than a non-polar phase.
-
Increase Column Length: A longer GC column will provide more theoretical plates and can improve the resolution of closely eluting peaks.
-
Consider Derivatization: As mentioned in the FAQs, derivatizing the alcohol to a less polar ether can improve peak shape and may enhance separation.
-
Issue 4: Peak tailing is observed for one or both isomers.
-
Question: The peaks for my isomers are not symmetrical and show significant tailing. What is the cause of this?
-
Answer:
-
Active Sites in the System: The polar hydroxyl group can interact with active sites in the injector liner or the column itself, leading to peak tailing. Using a deactivated liner and a high-quality, well-conditioned column can mitigate this.
-
Incomplete Vaporization: Ensure the injector temperature is high enough to completely vaporize the sample.
-
Consider Derivatization: Derivatizing the hydroxyl group will reduce its polarity and minimize interactions that cause tailing.
-
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol is designed to separate a mixture of cis- and trans-4-ethylcyclohexanol using silica gel chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the cis/trans mixture of 4-ethylcyclohexanol in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) or a volatile solvent like dichloromethane (B109758).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer is expected to elute first.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to yield the purified isomer.
-
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol provides a starting point for the analysis of the separated isomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness, or a wax column for higher polarity)
GC Conditions (Starting Point):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C |
| Initial Hold | 2 min |
| Ramp Rate | 5 °C/min |
| Final Temperature | 150 °C |
| Final Hold | 5 min |
| Detector Temperature | 280 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative peak areas can be used to determine the purity of the separated fractions.
Quantitative Data
The following table provides representative data for the separation of analogous 4-substituted cyclohexanol (B46403) isomers. These values should be used as a guideline for the separation of 4-ethylcyclohexanol.
Table 1: Representative Chromatographic Data for 4-Substituted Cyclohexanol Isomers
| Compound | Method | Stationary Phase | Mobile Phase/Temp. Program | Elution Order | Reference |
| 4-tert-Butylcyclohexanol | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | trans then cis | [1] |
| 4-tert-Butylcyclohexanol | Gas Chromatography | Carbowax 20M | 150 °C Isothermal | cis then trans | [3] |
Visualizations
Caption: Workflow for the separation of 4-ethylcyclohexanol isomers by column chromatography.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Validation & Comparative
A Comparative Analysis of Stereoselectivity in 4-Ethylcyclohexanone and 4-Methylcyclohexanone Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for therapeutic efficacy. This guide provides an objective comparison of the stereoselective performance of 4-ethylcyclohexanone and 4-methylcyclohexanone (B47639) in common stereoselective reactions, supported by available experimental and computational data.
Introduction to Stereoselectivity in Substituted Cyclohexanones
The stereoselectivity of nucleophilic attack on 4-substituted cyclohexanones is primarily governed by the steric hindrance presented by the substituent at the C4 position. This substituent influences the preferred trajectory of the incoming nucleophile, leading to the formation of diastereomeric products, typically designated as cis (axial alcohol) and trans (equatorial alcohol). The relative bulk of the substituent, often quantified by its A-value (a measure of the energy difference between the axial and equatorial conformations), plays a significant role in directing the stereochemical course of the reaction.
The ethyl and methyl groups possess very similar steric demands, as reflected by their comparable A-values (Methyl: ~1.7 kcal/mol; Ethyl: ~1.75 kcal/mol). This suggests that the stereochemical outcomes in reactions involving this compound and 4-methylcyclohexanone are likely to be very similar.
Quantitative Data on Stereoselective Reactions
Direct, side-by-side experimental comparisons of this compound and 4-methylcyclohexanone in the same stereoselective reaction are not extensively documented in readily available literature. However, data for 4-methylcyclohexanone in representative reactions provide a strong benchmark for understanding the expected stereoselectivity.
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Catalytic Transfer Hydrogenation | 4-Methylcyclohexanone | Hydrous Zirconium Oxide / 2-Propanol | 73:27 | Quantitative | [1] |
| Computational (Reduction) | 4-Methylcyclohexanone | NaBH₄ | 86:14 (calculated) | N/A |
Note: The trans isomer corresponds to the equatorial alcohol, and the cis isomer to the axial alcohol.
While specific experimental data for the catalytic transfer hydrogenation of this compound under the same conditions is not available, the similarity in A-values between the ethyl and methyl groups strongly suggests a comparable diastereomeric ratio would be observed.
Reaction Pathway and Stereochemical Outcome
The stereochemical outcome of nucleophilic addition to 4-substituted cyclohexanones is determined by the facial selectivity of the attack on the carbonyl carbon. The two primary modes of attack are axial and equatorial.
Figure 1: General workflow for the stereoselective reduction of 4-substituted cyclohexanones, illustrating the pathways of axial and equatorial attack leading to trans and cis alcohol products, respectively.
Experimental Protocols
Below are representative experimental protocols for common stereoselective reactions involving substituted cyclohexanones. These protocols can be adapted for both this compound and 4-methylcyclohexanone.
Protocol 1: Sodium Borohydride (B1222165) Reduction
This protocol describes the reduction of a 4-substituted cyclohexanone (B45756) to the corresponding cyclohexanol.
Materials:
-
4-Methylcyclohexanone or this compound
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 4-substituted cyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.
Protocol 2: Grignard Reaction with Methylmagnesium Bromide
This protocol outlines the addition of a Grignard reagent to a 4-substituted cyclohexanone.
Materials:
-
4-Methylcyclohexanone or this compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the 4-substituted cyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise via a syringe while maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The product's diastereomeric ratio can be analyzed by GC or ¹H NMR.
Protocol 3: Catalytic Transfer Hydrogenation
This protocol describes the reduction of a 4-substituted cyclohexanone using a hydrogen donor in the presence of a catalyst.
Materials:
-
4-Methylcyclohexanone or this compound
-
Hydrous zirconium oxide (catalyst)
-
2-Propanol (hydrogen donor and solvent)
Procedure:
-
In a suitable reactor, suspend the hydrous zirconium oxide catalyst in a solution of the 4-substituted cyclohexanone in 2-propanol.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Analyze the diastereomeric ratio of the resulting alcohol by GC or ¹H NMR.
Discussion and Conclusion
The stereochemical outcomes of reactions involving this compound and 4-methylcyclohexanone are expected to be highly similar due to the comparable steric bulk of the ethyl and methyl substituents. The available experimental and computational data for 4-methylcyclohexanone indicate a preference for the formation of the trans (equatorial) alcohol in reduction reactions, which is consistent with the general principles of nucleophilic addition to substituted cyclohexanones where axial attack is favored by smaller nucleophiles to avoid torsional strain.
For drug development professionals, the subtle difference in lipophilicity between the ethyl and methyl groups may be of greater consequence for the pharmacokinetic properties of a final drug molecule than the stereochemical directing effects of these groups in synthetic intermediates. The choice between a 4-ethyl or 4-methyl substituted cyclohexanone starting material is therefore likely to be driven by factors other than significant differences in stereoselectivity during synthesis.
This guide provides a framework for understanding and predicting the stereochemical behavior of this compound and 4-methylcyclohexanone in common synthetic transformations. The provided protocols offer a starting point for the practical application of these reactions in a research and development setting.
References
A Comparative Analysis of Reducing Agents for 4-Ethylcyclohexanone: NaBH₄ vs. LiAlH₄
For Researchers, Scientists, and Drug Development Professionals
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The choice of reducing agent significantly impacts the stereochemical outcome of this reaction, directly influencing the biological activity of the final product. This guide provides an objective comparison of two common hydride reducing agents, Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), for the reduction of 4-Ethylcyclohexanone to 4-ethylcyclohexanol, focusing on performance, diastereoselectivity, and experimental considerations.
Performance and Diastereoselectivity
The reduction of this compound yields two diastereomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The facial selectivity of the hydride attack on the carbonyl group determines the ratio of these isomers. Due to the conformational locking effect of the substituent, the ethyl group predominantly occupies the equatorial position in the chair conformation of the reactant.
| Reducing Agent | Typical Solvent | Temperature | Diastereomeric Ratio (trans:cis) for 4-tert-butylcyclohexanone (B146137) | Relative Reactivity |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Room Temperature | ~85:15 | Mild |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0 °C to Room Temperature | ~90:10 | Strong |
Note: The ratios for 4-tert-butylcyclohexanone are used as a proxy. The smaller steric hindrance of the ethyl group in this compound compared to the tert-butyl group may result in slightly different diastereomeric ratios, but the general trend is expected to be similar.
Sodium borohydride, being a milder reducing agent, can be used in protic solvents like methanol or ethanol.[1] It is considered a "small" reducing agent and preferentially attacks the carbonyl group from the axial direction to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. This axial attack leads to the formation of the equatorial alcohol, which is the trans isomer, as the major product.
Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with protic solvents.[1][2] Despite being more reactive, LiAlH₄ is also considered a sterically unhindered reducing agent and therefore also favors axial attack, leading to a predominance of the trans isomer.[3] The slightly higher selectivity observed with LiAlH₄ compared to NaBH₄ in the case of 4-tert-butylcyclohexanone suggests that other electronic and solvent effects may also play a role.[4][5]
Experimental Protocols
Reduction of this compound with Sodium Borohydride (NaBH₄)
This protocol is adapted from standard procedures for the reduction of substituted cyclohexanones.[1]
Materials:
-
This compound
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Add deionized water and extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or distillation to separate the cis and trans isomers.
Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for LiAlH₄ reductions and must be performed under anhydrous conditions and a nitrogen atmosphere.[6][7]
Materials:
-
This compound
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Deionized Water
-
Sodium Hydroxide solution (15%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (0.3 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% NaOH solution
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product mixture.
-
Purify the product by column chromatography or distillation.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the mechanistic pathways for the reduction and a general experimental workflow.
Caption: General mechanism of ketone reduction by a hydride agent.
Caption: Diastereoselectivity in the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Conclusion
Both Sodium Borohydride and Lithium Aluminum Hydride are effective for the reduction of this compound, with both favoring the formation of the trans-4-ethylcyclohexanol isomer.
-
NaBH₄ is a milder, safer, and more convenient reagent that can be used in protic solvents, making the experimental setup and workup simpler. It provides good diastereoselectivity for the trans product.
-
LiAlH₄ is a much more powerful reducing agent that must be handled with care under anhydrous conditions. While it may offer slightly higher diastereoselectivity for the trans product, the more hazardous nature and stringent reaction conditions may not be justifiable for this specific transformation unless other functional groups that are resistant to NaBH₄ also need to be reduced.
For the selective reduction of this compound to 4-ethylcyclohexanol, Sodium Borohydride is generally the recommended reagent due to its comparable diastereoselectivity, greater safety, and ease of use. The choice of LiAlH₄ would be warranted only in scenarios requiring its greater reducing power for other functionalities within the same molecule.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
alternative synthetic routes to 4-Ethylcyclohexanone and their efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of versatile chemical intermediates is a cornerstone of innovation. 4-Ethylcyclohexanone, a key building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several distinct synthetic pathways. This guide provides an objective comparison of the three primary routes to this compound: selective hydrogenation of 4-ethylphenol (B45693), oxidation of 4-ethylcyclohexanol (B27859), and the Stork enamine alkylation of cyclohexanone (B45756). The performance of each route is evaluated based on experimental data, with detailed methodologies provided for reproducibility.
Comparison of Synthetic Route Efficiencies
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Transformation | Starting Materials | Key Reagents & Conditions | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Route 1: Selective Hydrogenation | Hydrogenation of Phenol (B47542) | 4-Ethylphenol | Pd/C, Lewis Acid (e.g., AlCl₃), H₂ (1.0 MPa), 50-80°C | >99 | >99 | High atom economy, high yield and selectivity. | Requires high-pressure hydrogenation equipment, potential for over-reduction to 4-ethylcyclohexanol without precise control.[1][2] |
| Route 2: Oxidation | Oxidation of Alcohol | 4-Ethylcyclohexanol | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂, Room Temperature | ~85 | High | Mild reaction conditions, high selectivity for the ketone. | Use of a stoichiometric chromium-based reagent, which is a hazardous material. |
| Route 3: Stork Enamine Alkylation | Alkylation of Ketone | Cyclohexanone, Ethyl iodide | Pyrrolidine (B122466), p-TsOH, Toluene (B28343) (reflux); then Ethyl iodide; then H₂O/H⁺ | 50-70 | High | Regioselective alkylation, avoids strong bases that can cause self-condensation. | Multi-step process (enamine formation, alkylation, hydrolysis), moderate overall yield.[3][4] |
Experimental Protocols
Route 1: Selective Hydrogenation of 4-Ethylphenol
This method focuses on the direct and highly efficient conversion of 4-ethylphenol to this compound using a dual catalytic system.
Procedure:
-
In a high-pressure autoclave, a mixture of 4-ethylphenol (1 eq.), palladium on carbon (Pd/C, 5 mol%), and a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃, 10 mol%) in a suitable solvent like dichloromethane (B109758) is prepared.
-
The autoclave is sealed and purged with hydrogen gas three times.
-
The reaction mixture is stirred at 50-80°C under a hydrogen pressure of 1.0 MPa.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.[1][2]
Route 2: Oxidation of 4-Ethylcyclohexanol
This route utilizes the selective oxidation of a secondary alcohol to a ketone using pyridinium chlorochromate (PCC).
Procedure:
-
To a stirred solution of 4-ethylcyclohexanol (1 eq.) in anhydrous dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC, 1.5 eq.) is added in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Route 3: Stork Enamine Alkylation of Cyclohexanone
This three-step procedure allows for the regioselective introduction of an ethyl group at the α-position of cyclohexanone.[3][4]
Step 1: Enamine Formation
-
A solution of cyclohexanone (1 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by the amount of water collected. Once the theoretical amount of water is removed, the reaction is complete.
-
The toluene is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.[3]
Step 2: Alkylation
-
The crude enamine is dissolved in a dry, aprotic solvent such as dioxane or THF.
-
Ethyl iodide (1.1 eq.) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to 50°C for 12-24 hours.[3]
Step 3: Hydrolysis
-
After the alkylation is complete, water is added to the reaction mixture, and it is stirred vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.
-
The mixture is then acidified with dilute hydrochloric acid (e.g., 2M HCl) and stirred for another hour.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to give this compound.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
References
Comparative Guide to the Validation of Analytical Methods for 4-Ethylcyclohexanone in Complex Matrices
Introduction
The accurate and precise quantification of 4-Ethylcyclohexanone, a significant compound in various industrial and research applications, presents a considerable analytical challenge, particularly within complex biological or environmental matrices. The presence of interfering substances necessitates the development and validation of robust analytical methods to ensure data integrity for researchers, scientists, and drug development professionals. This guide provides a comparative overview of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection of an appropriate method is contingent upon factors such as required sensitivity, sample throughput, and the nature of the sample matrix.
This document outlines the validation parameters for these methods in accordance with established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] While a specific, pre-existing comparative study for this compound was not identified, the following data and protocols are representative of the expected performance for the analysis of small molecules and ketones in complex matrices.[6][7][8][9]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of validated GC-MS and HPLC-MS methods for the analysis of this compound in a representative complex matrix, such as human plasma or soil extract.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.1 ng/mL |
| Specificity | High (Mass Analyzer) | Very High (Chromatographic Separation & Mass Analyzer) |
| Matrix Effect | Potential for interference, mitigated by sample cleanup | Can be significant, requires careful method development |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma), add an internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent appropriate for GC injection.
2. GC-MS Analysis:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from matrix components.
-
Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation.
-
MS Interface Temperature: Maintained to prevent condensation.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted and sensitive quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and is applicable to a broader range of compound polarities.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of the sample, add an internal standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the this compound with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-MS Analysis:
-
LC Column: A reverse-phase column, such as a C18 column, is typically used.[10]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid for improved ionization.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A flowchart of the analytical method validation process.
Signaling Pathways and Logical Relationships
For the validation of an analytical method, a logical workflow is followed rather than a biological signaling pathway. The diagram below illustrates the decision-making process for selecting an appropriate analytical technique for this compound analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts [validationtechservices.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to Catalysts for the Hydrogenation of 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 4-ethylcyclohexanone to produce cis- and trans-4-ethylcyclohexanol is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, in terms of conversion, and its stereoselectivity, dictating the ratio of the desired diastereomeric alcohol products. This guide provides a comparative analysis of various catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
While direct comparative studies on a wide range of catalysts for the hydrogenation of this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar 4-alkylcyclohexanones. The data presented below is compiled from various sources and provides a representative overview of catalyst performance. It is important to note that the steric and electronic effects of the ethyl group may lead to variations in performance compared to other alkyl substituents.
| Catalyst System | Substrate | Conversion (%) | Diastereoselectivity (cis:trans) | Temperature (°C) | Pressure (MPa) | Solvent | Reference |
| Ruthenium-based | |||||||
| 5% Ru/C | p-Isopropylphenol | High (not specified) | Not specified | 50-150 | 1.0-5.0 | Not specified | [1] |
| Rhodium-based | |||||||
| Rhodium-CAAC Complex | C3-ethyl-benzoxaborole | 88-96 | High cis-selectivity | Not specified | Not specified | Not specified | [2] |
| Palladium-based | |||||||
| Pd/C | 4-(4-propylcyclohexyl)-phenol | High (not specified) | High selectivity to ketone | Not specified | Not specified | Non-polar solvent | [3] |
| Pd/C-Heteropoly Acid | Phenol (B47542) | 100 | 93.6% (selectivity to cyclohexanone) | 80 | 1.0 | Dichloromethane | [4] |
| Nickel-based | |||||||
| Raney Nickel | 4-substituted phenols | High (not specified) | Not specified | 50-150 | 1-8 | Not specified | [5] |
| Metal Oxides | |||||||
| MgO | 4-t-butylcyclohexanone | 98 | 29:71 | 179 | N/A (Transfer) | 2-octanol | [6] |
| ZrO₂·nH₂O | 4-methylcyclohexanone | Quantitative | 27:73 | 100 | N/A (Transfer) | 2-propanol | [7] |
Note: This table includes data for substrates structurally related to this compound due to the limited availability of direct comparative data for this specific molecule. The performance of these catalysts on this compound may vary.
Experimental Workflow and Signaling Pathways
The general workflow for the catalytic hydrogenation of this compound is a well-established procedure in synthetic chemistry. The logical relationship of this process can be visualized as follows:
The reaction pathway for the hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl group, leading to the formation of a secondary alcohol. The stereochemical outcome, yielding either the cis or trans isomer, is determined by the direction of hydrogen addition to the plane of the carbonyl group.
Detailed Experimental Protocols
The following are generalized experimental protocols for the hydrogenation of substituted cyclohexanones, which can be adapted for this compound.
General Procedure for Heterogeneous Catalytic Hydrogenation
This protocol is based on procedures described for the hydrogenation of similar substrates.[1]
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is used.
-
Charging the Reactor: The reactor is charged with this compound, the chosen solvent (e.g., isopropanol, ethanol, or cyclohexane), and the heterogeneous catalyst (e.g., 5% Ru/C, 5% Rh/C, or 10% Pd/C). The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any air.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (typically ranging from 1 to 8 MPa).[5]
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 50 and 150 °C) and stirred vigorously to ensure good mixing and mass transfer.[5] The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake or GC analysis), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
Isolation and Purification: The catalyst is removed by filtration through a pad of celite. The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-4-ethylcyclohexanol, can be purified by distillation or column chromatography. The ratio of the diastereomers is determined by GC or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Transfer Hydrogenation
This protocol is adapted from studies on the transfer hydrogenation of other cyclic ketones.[6][7]
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used.
-
Charging the Flask: The flask is charged with this compound, the hydrogen donor (e.g., 2-propanol or 2-octanol), and the metal oxide catalyst (e.g., MgO or ZrO₂·nH₂O).
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by TLC or GC analysis.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The excess hydrogen donor is removed by distillation. The residue is then purified by column chromatography or distillation to afford the product mixture of cis- and trans-4-ethylcyclohexanol.
Conclusion
The choice of catalyst for the hydrogenation of this compound significantly impacts both the reaction rate and the stereochemical outcome. While specific comparative data for this substrate is not abundant, trends observed with similar 4-alkylcyclohexanones suggest that Ruthenium and Rhodium-based catalysts are effective for achieving high conversion. The diastereoselectivity is highly dependent on the catalyst, support, and reaction conditions. For applications requiring a high cis to trans ratio, enzymatic reductions, although outside the primary scope of this guide, have shown exceptional selectivity.[3] For traditional heterogeneous catalysis, careful optimization of the reaction parameters with different catalysts is necessary to achieve the desired product distribution. Further research providing direct comparative data for the hydrogenation of this compound would be highly valuable to the scientific community.
References
- 1. Selective hydrogenation of phenol to cyclohexanone over supported Pd and Pd-Ca catalysts: an investigation on the influence of different supports and Pd precursors | Semantic Scholar [semanticscholar.org]
- 2. Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Resolution of Racemic 4-Ethylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral 4-substituted cyclohexanone (B45756) derivatives, such as those of 4-ethylcyclohexanone, are valuable building blocks in the synthesis of a wide array of pharmaceuticals. Kinetic resolution of a racemic mixture is a powerful and practical strategy to access these enantiopure compounds. This guide provides a comparative overview of the primary catalytic methods for the kinetic resolution of racemic this compound derivatives, offering supporting experimental data from analogous systems to aid in methodology selection.
Comparison of Catalytic Methodologies
The choice of a catalytic system for kinetic resolution is critical and depends on factors such as substrate scope, catalyst availability, cost, and desired purity. The three main approaches—enzymatic, organocatalytic, and metal-catalyzed—each present distinct advantages and disadvantages.
Enzymatic Kinetic Resolution
Biocatalysis using enzymes such as lipases and alcohol dehydrogenases (ADHs) is a well-established and green approach for kinetic resolution. These methods are prized for their high enantioselectivity and operation under mild reaction conditions.
-
Lipases: These enzymes catalyze the enantioselective acylation or hydrolysis of alcohols. In the context of this compound, this would typically involve the resolution of the corresponding racemic 4-ethylcyclohexanol (B27859).
-
Alcohol Dehydrogenases (ADHs): Often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), ADHs can perform the asymmetric reduction of a ketone, yielding an enantioenriched alcohol. This is a highly effective method for obtaining one enantiomer of the alcohol derivative.
Performance Insights: While direct data for this compound is limited, studies on closely related substrates are informative. For instance, in the asymmetric reduction of 4-methylcyclohexanone (B47639) using baker's yeast, a high diastereomeric ratio of the resulting alcohol (trans:cis 84:16) has been reported.[1] Furthermore, baker's yeast is known to reduce various β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess (ee), often exceeding 90%.[2] Isolated ADHs from various sources, including Lactobacillus species, demonstrate a broad substrate scope for ketones and ketoesters, making them promising candidates for the resolution of this compound derivatives.[3]
Organocatalytic Kinetic Resolution
The use of small organic molecules as catalysts has gained significant traction as a metal-free alternative in asymmetric synthesis. Chiral amines, particularly proline and its derivatives, are effective in catalyzing the kinetic resolution of cyclic ketones.
Performance Insights: Specific quantitative data for the organocatalytic kinetic resolution of this compound is not readily available. However, the efficacy of proline-based catalysts in the asymmetric aldol (B89426) reaction of cyclohexanone, where enantioselectivities of up to 89.6% have been achieved, underscores their potential for creating stereocenters in cyclohexanone systems.[4] This suggests that organocatalysis is a viable avenue to explore for the kinetic resolution of its 4-substituted derivatives.
Metal-Catalyzed Kinetic Resolution
Transition metal complexes, especially those based on ruthenium (Ru) and rhodium (Rh) with chiral ligands, are highly efficient for asymmetric hydrogenation reactions. This can be applied in a kinetic resolution or, more advantageously, in a dynamic kinetic resolution (DKR) process, which allows for the theoretical conversion of 100% of the racemic starting material to a single enantiomer of the product.
Performance Insights: Metal catalysts have demonstrated high efficacy in the resolution of various cyclic ketones. For example, RuPHOX–Ru catalysts have been successfully employed in the dynamic kinetic resolution of α-substituted tetralones.[5] Rhodium-catalyzed asymmetric hydrogenation of 2-substituted 4H-(thio)chromenes has yielded chiral (thio)chromanes with excellent enantioselectivities, ranging from 86% to 99% ee.[6] These examples showcase the power and broad applicability of metal catalysis in generating enantiopure cyclic compounds.
Quantitative Data Comparison
The following table summarizes the performance of the different catalytic systems on substrates analogous to this compound, providing a basis for comparison.
| Catalytic System | Representative Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Selectivity |
| Enzymatic | ||||
| Baker's Yeast | 4-Methylcyclohexanone | 4-Methylcyclohexanol | >80% (general for ketones)[1] | trans:cis 84:16[1] |
| Baker's Yeast | β-Keto esters | β-Hydroxy esters | High[2] | >90% ee[2] |
| Organocatalytic | ||||
| Proline-based Catalyst | Cyclohexanone (in Aldol Reaction) | Aldol Adduct | up to 97.3%[4] | up to 89.6% ee[4] |
| Metal-Catalyzed | ||||
| RuPHOX–Ru (DKR) | α-Substituted Tetralones | Chiral Tetrahydronaphthols | High[5] | High ee (not specified)[5] |
| Rh-Catalyst | 2-Substituted 4H-(thio)chromenes | Chiral (thio)chromanes | up to 99%[6] | 86-99% ee[6] |
Detailed Experimental Protocols
General Protocol for Asymmetric Reduction using Baker's Yeast
This protocol outlines a general procedure for the enantioselective reduction of a prochiral ketone.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Tap water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitably sized flask, dissolve sucrose in warm water (approximately 35°C).
-
Add the baker's yeast to the sucrose solution and stir for 30 minutes to activate the yeast.
-
Add the this compound to the fermenting yeast suspension.
-
Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add diatomaceous earth to the mixture and filter through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of filtrate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-ethylcyclohexanol by silica (B1680970) gel column chromatography.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC.
General Protocol for Lipase-Catalyzed Kinetic Resolution of the Corresponding Alcohol
This protocol describes the resolution of a racemic alcohol, which can be obtained by the non-selective reduction of this compound.
Materials:
-
Racemic 4-ethylcyclohexanol
-
Lipase (B570770) (e.g., Candida antarctica lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous solvent (e.g., tert-butyl methyl ether, TBME)
Procedure:
-
Dissolve the racemic 4-ethylcyclohexanol in the anhydrous solvent in a dry flask.
-
Add the lipase to the solution.
-
Add the acyl donor to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by taking small aliquots and analyzing the conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC or HPLC.
-
When the conversion reaches approximately 50%, quench the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantioenriched alcohol from the enantioenriched ester product by silica gel column chromatography.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: A generalized workflow for the kinetic resolution of a racemic ketone.
Comparison of Catalytic Strategies
Caption: A comparative overview of the three main catalytic kinetic resolution strategies.
References
- 1. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. acgpubs.org [acgpubs.org]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Ethylcyclohexanone and Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Properties
Cyclohexanone (B45756) is a cyclic ketone featuring a six-membered ring. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the accessibility of this carbon to nucleophiles. The introduction of an ethyl group at the 4-position, as in 4-Ethylcyclohexanone, can potentially influence reactivity through steric and electronic effects.
| Feature | Cyclohexanone | This compound |
| Molecular Formula | C₆H₁₀O | C₈H₁₄O |
| Molecular Weight | 98.14 g/mol | 126.20 g/mol |
| Structure | ||
| Key Conformational Feature | Rapid chair-chair interconversion. | The ethyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. |
| Electronic Effect of Substituent | None | The ethyl group at the 4-position has a negligible inductive effect on the distant carbonyl group. |
| Steric Effect of Substituent | Minimal steric hindrance around the carbonyl group. | The equatorially positioned ethyl group at C4 does not significantly hinder the approach of a nucleophile to the carbonyl carbon at C1. |
Theoretical Reactivity Comparison
The reactivity of cyclohexanones in nucleophilic addition reactions is influenced by two primary factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon. Electron-donating groups near the carbonyl group decrease its electrophilicity and thus reduce reactivity, while electron-withdrawing groups have the opposite effect.
-
Steric Effects: The steric hindrance around the carbonyl group, which can impede the approach of a nucleophile.
In the case of this compound, the ethyl group is located at the 4-position, which is remote from the carbonyl carbon at the 1-position. Consequently, the inductive electronic effect of the alkyl group on the carbonyl carbon is minimal and not expected to significantly alter its electrophilicity compared to cyclohexanone.
The primary influence of the 4-ethyl substituent is conformational. The ethyl group has an A-value of approximately 1.75-1.79 kcal/mol, indicating a strong energetic preference for it to occupy the equatorial position in the chair conformation. This effectively "locks" the conformation of the ring, with the ethyl group pointing away from the bulk of the ring. In this preferred conformation, the ethyl group does not present any significant steric hindrance to the top or bottom face of the carbonyl group, from which a nucleophile would approach.
Therefore, based on theoretical considerations, the reactivity of this compound is predicted to be very similar to that of cyclohexanone. Any minor differences would likely arise from subtle alterations in the overall ring dynamics or solvation, but these effects are expected to be negligible for most common reactions.
Key Reactive Pathways and Their Comparison
The primary reactive sites in both cyclohexanone and this compound are the carbonyl carbon (electrophilic) and the α-carbons (can be deprotonated to form nucleophilic enolates).
Nucleophilic Addition to the Carbonyl Group
This is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.
Caption: General pathway for nucleophilic addition to a cyclohexanone.
Given the negligible steric and electronic influence of the 4-ethyl group, the rates of nucleophilic addition to cyclohexanone and this compound are expected to be nearly identical under the same reaction conditions.
Enolate Formation and Subsequent Reactions
The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, such as alkylation and aldol (B89426) condensation.
Caption: Workflow of enolate formation and subsequent alkylation.
For cyclohexanone, deprotonation can occur at either C2 or C6, leading to the same enolate. Similarly, for this compound, deprotonation at C2 and C6 are equivalent. The presence of the 4-ethyl group is not expected to significantly influence the pKa of the α-protons. Therefore, the ease of enolate formation and the reactivity of the resulting enolates should be comparable for both compounds.
Proposed Experimental Protocol for Reactivity Comparison
To obtain quantitative data on the relative reactivity of this compound and cyclohexanone, a competitive reaction experiment can be designed.
Competitive Reduction with Sodium Borohydride (B1222165)
This experiment will measure the relative rates of reduction of the two ketones.
Materials:
-
Cyclohexanone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of cyclohexanone, this compound, and an internal standard in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a separate solution of sodium borohydride (e.g., 0.025 M) in cold anhydrous methanol. This will be the limiting reagent.
-
At time zero, add the sodium borohydride solution to the ketone solution with vigorous stirring.
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 1, 2, 5, 10, and 20 minutes).
-
Quench each aliquot immediately by adding a few drops of acetone (B3395972) to consume any unreacted sodium borohydride.
-
Analyze the quenched aliquots by GC-MS to determine the relative amounts of remaining cyclohexanone and this compound with respect to the internal standard.
-
Plot the natural logarithm of the concentration of each ketone versus time. The slope of each line will be proportional to the rate constant of its reduction.
-
The ratio of the slopes will give the relative reactivity of the two ketones.
Caption: Experimental workflow for competitive reduction.
Conclusion
Based on a thorough analysis of steric and electronic factors, This compound is expected to exhibit a reactivity profile that is highly comparable to that of cyclohexanone. The ethyl group at the 4-position is too distant to exert a significant electronic influence on the carbonyl group, and its strong preference for the equatorial conformation minimizes any potential steric hindrance to nucleophilic attack.
For researchers and professionals in drug development, this implies that in many synthetic contexts, this compound can be expected to behave similarly to cyclohexanone in terms of reaction rates and conditions for transformations involving the carbonyl group or the α-positions. However, for highly sensitive or stereoselective reactions, it is always advisable to perform direct experimental comparisons, such as the competitive kinetic analysis outlined in this guide.
assessing the purity of 4-Ethylcyclohexanone from different commercial suppliers
A Comparative Purity Analysis of 4-Ethylcyclohexanone from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical research, organic synthesis, and materials science, the purity of chemical reagents is paramount. This compound, a key intermediate in the synthesis of various organic molecules, is no exception. Variations in purity can significantly impact reaction yields, introduce unwanted side products, and compromise the integrity of downstream applications. This guide provides a comprehensive framework for , offering detailed experimental protocols and a comparative data summary to aid researchers in selecting the most suitable product for their needs.
The purity of this compound is typically stated by suppliers to be greater than 97% or 98%, with Gas Chromatography (GC) being the most common analytical method cited for this determination.[1][2] However, independent verification is crucial to identify not only the percentage of the principal compound but also the nature and quantity of any impurities. Common impurities can arise from the synthetic route employed and may include isomers, unreacted starting materials, byproducts, and residual solvents.
Potential impurities in commercially available this compound can stem from several synthetic pathways. One common route involves the hydrogenation of 4-ethylphenol.[3] In this process, incomplete hydrogenation may leave traces of the starting material, 4-ethylphenol. Another potential synthesis is the oxidation of 4-ethylcyclohexanol, where incomplete oxidation could result in the presence of this alcohol in the final product.[4][5] Isomeric impurities, such as 2-ethylcyclohexanone (B1346015) and 3-ethylcyclohexanone, can also be present due to non-selective synthesis or rearrangement reactions. Additionally, residual solvents used during the synthesis and purification processes are common contaminants.[6][7][8]
This guide outlines standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to allow for a robust and independent assessment of this compound purity.
Comparative Purity Data
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers, based on the analytical methods detailed in this guide. This data is illustrative and serves to highlight the potential variations that can be observed.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% (GC) | >99% (GC) | >97% (GC) |
| Experimentally Determined Purity (GC-MS) | 98.5% | 99.2% | 97.8% |
| Experimentally Determined Purity (qNMR) | 98.2% | 99.0% | 97.5% |
| Identified Impurities (GC-MS) | 4-Ethylcyclohexanol (0.8%)2-Ethylcyclohexanone (0.5%)Toluene (0.2%) | 4-Ethylcyclohexanol (0.4%)Toluene (0.3%)Acetone (0.1%) | 4-Ethylphenol (1.1%)4-Ethylcyclohexanol (0.6%)3-Ethylcyclohexanone (0.3%)Hexane (0.2%) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the volatile components of the this compound sample, including the main compound and any impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a range of organic compounds.
Sample Preparation:
-
Prepare a 10 µg/mL solution of the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9]
-
Ensure the sample is fully dissolved and free of any particulate matter. If necessary, centrifuge the sample before transferring it to a GC vial.[9]
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative abundance of each component by integrating the peak areas. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the this compound sample using an internal standard. qNMR is a primary analytical method that provides a highly accurate purity assessment.[10][11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
NMR Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Spectral Width: Appropriate for observing all proton signals.
Data Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Experimental workflow for the comparative purity assessment of this compound.
Caption: Logical decision process for selecting a this compound supplier based on purity.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 4-乙基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Validation of ¹H-NMR for Determining Isomeric Ratio in 4-Ethylcyclohexanol: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of isomeric ratios is paramount in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comprehensive comparison of ¹H-NMR spectroscopy against Gas Chromatography (GC) for the quantitative analysis of the cis and trans isomers of 4-ethylcyclohexanol (B27859), a key intermediate in various synthetic pathways.
This document outlines the validation of a ¹H-NMR method, presenting supporting experimental data and detailed protocols. The non-destructive and rapid nature of ¹H-NMR makes it a highly effective tool for this application.
¹H-NMR Spectroscopy for Isomeric Ratio Determination
The fundamental principle behind using ¹H-NMR to determine the isomeric ratio of 4-ethylcyclohexanol lies in the distinct chemical environments of the protons in the cis and trans isomers. Specifically, the proton attached to the carbon bearing the hydroxyl group (H-1) exhibits a significant difference in chemical shift between the two isomers.
In the cis isomer, the hydroxyl group is in an axial position, leading to the equatorial H-1 proton being deshielded and appearing at a higher chemical shift (downfield). Conversely, in the trans isomer, the hydroxyl group occupies an equatorial position, resulting in the axial H-1 proton being more shielded and resonating at a lower chemical shift (upfield). By integrating the signals corresponding to these distinct H-1 protons, the molar ratio of the two isomers in a mixture can be accurately determined.
Experimental Data
The ¹H-NMR spectra of pure cis- and trans-4-ethylcyclohexanol provide the basis for identifying and quantifying the isomers in a mixture.
| Isomer | H-1 Proton Chemical Shift (ppm) | Multiplicity |
| cis-4-Ethylcyclohexanol | ~4.05 | Multiplet |
| trans-4-Ethylcyclohexanol | ~3.50 | Multiplet |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Comparison with Gas Chromatography (GC)
Gas chromatography is a widely used alternative for separating and quantifying isomers. For 4-ethylcyclohexanol, a polar GC column is typically required to achieve baseline separation of the cis and trans isomers.
| Method | Principle | Sample Preparation | Analysis Time | Destructive? | Key Advantages | Key Disadvantages |
| ¹H-NMR | Different chemical environments of nuclei leading to distinct chemical shifts. | Simple dissolution in a deuterated solvent. | ~5-10 minutes per sample. | No | Non-destructive, rapid, provides structural information. | Lower sensitivity compared to GC, potential for signal overlap in complex mixtures. |
| GC-FID | Differential partitioning of analytes between a stationary phase and a mobile gas phase. | May require derivatization for better separation and volatility. | ~15-30 minutes per sample. | Yes | High sensitivity and resolution. | Destructive, requires method development for optimal separation. |
Experimental Protocols
¹H-NMR Spectroscopy
Objective: To determine the isomeric ratio of cis- and trans-4-ethylcyclohexanol in a mixture.
Materials:
-
4-ethylcyclohexanol isomeric mixture
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-ethylcyclohexanol isomeric mixture and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the following acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (a value of 10-20 seconds is generally sufficient to ensure full relaxation for quantitative analysis).
-
Number of scans: 8-16 (adjust for adequate signal-to-noise ratio).
-
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
-
Data Analysis:
-
Identify the distinct signals for the H-1 protons of the cis (~4.05 ppm) and trans (~3.50 ppm) isomers.
-
Integrate these two signals accurately.
-
Calculate the isomeric ratio using the following formula:
-
% cis = [Integral of cis H-1 / (Integral of cis H-1 + Integral of trans H-1)] x 100
-
% trans = [Integral of trans H-1 / (Integral of cis H-1 + Integral of trans H-1)] x 100
-
-
Gas Chromatography (GC-FID)
Objective: To separate and quantify the cis and trans isomers of 4-ethylcyclohexanol.
Materials:
-
4-ethylcyclohexanol isomeric mixture
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Polar capillary column (e.g., DB-WAX, HP-INNOWax)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 4-ethylcyclohexanol isomeric mixture in the chosen solvent.
-
Instrument Setup:
-
Install a polar capillary column.
-
Set the following GC conditions (these may need to be optimized for your specific instrument and column):
-
Injector temperature: 250 °C
-
Detector temperature: 250 °C
-
Carrier gas: Helium or Nitrogen at a constant flow rate.
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (calibration with pure standards is recommended for definitive identification).
-
Integrate the area of each peak.
-
Calculate the isomeric ratio based on the peak areas (assuming a response factor of 1 for both isomers, which is a reasonable assumption for FID with isomers).
-
% cis = [Area of cis peak / (Area of cis peak + Area of trans peak)] x 100
-
% trans = [Area of trans peak / (Area of cis peak + Area of trans peak)] x 100
-
-
Workflow Diagrams
Caption: Workflow for ¹H-NMR Isomeric Ratio Determination.
Caption: Workflow for GC Isomeric Ratio Determination.
Conclusion
Both ¹H-NMR spectroscopy and Gas Chromatography are effective techniques for determining the isomeric ratio of cis- and trans-4-ethylcyclohexanol. ¹H-NMR offers a rapid, non-destructive, and structurally informative method that requires minimal sample preparation. GC, on the other hand, provides higher sensitivity, which may be advantageous for trace-level analysis, but is a destructive technique that often requires more extensive method development. The choice of method will ultimately depend on the specific requirements of the analysis, including sample availability, required sensitivity, and the need for structural confirmation. For routine analysis where sufficient sample is available, ¹H-NMR provides a highly efficient and accurate solution.
A Comparative Analysis of Biotransformation Pathways for Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The biotransformation of substituted cyclohexanones is a pivotal process in synthetic organic chemistry, providing a green and highly selective alternative to traditional chemical methods for the production of valuable chiral lactones and other intermediates. These products are crucial building blocks in the pharmaceutical, fragrance, and fine chemical industries. This guide offers a comparative analysis of the primary enzymatic and chemo-enzymatic pathways for the biotransformation of these cyclic ketones, supported by experimental data and detailed methodologies.
Key Biotransformation Pathways
The two predominant biotransformation pathways for substituted cyclohexanones are the Baeyer-Villiger oxidation and microbial reduction.
-
Baeyer-Villiger Oxidation: This is the most extensively studied pathway, where a monooxygenase enzyme inserts an oxygen atom adjacent to the carbonyl group of the cyclohexanone (B45756) ring, yielding a caprolactone. Cyclohexanone monooxygenases (CHMOs) are the primary enzymes catalyzing this reaction.[1][2][3]
-
Microbial Reduction: Various microorganisms, particularly fungi, can reduce the carbonyl group of substituted cyclohexanones to the corresponding cyclohexanols. This pathway can be highly stereoselective, producing chiral alcohols.[4]
-
Chemo-enzymatic Baeyer-Villiger Oxidation: This approach combines chemical and enzymatic methods. Typically, a lipase (B570770) is used to generate a peracid in situ, which then acts as the oxidant for the Baeyer-Villiger reaction.[1][5][6][7]
Comparative Performance of Biocatalysts
The choice of biocatalyst significantly impacts the efficiency, selectivity, and product profile of the biotransformation. The following tables summarize the performance of different biocatalysts on various substituted cyclohexanones.
| Substrate | Biocatalyst | Pathway | Conversion (%) | Enantiomeric Excess (ee %) | Product(s) | Reference |
| Cyclohexanone | Acinetobacter calcoaceticus (CHMO) | Baeyer-Villiger Oxidation | >99 | N/A | ε-Caprolactone | [8] |
| 2-Methylcyclohexanone | Fusarium sp. AP-2 | Baeyer-Villiger Oxidation | 46 | 94 | 6-Methyl-ε-caprolactone | [4] |
| 4-Methylcyclohexanone | Recombinant E. coli (CPMO) | Baeyer-Villiger Oxidation | 81 | >98 | 4-Methyl-ε-caprolactone | [9] |
| 4-Phenylcyclohexanone | Recombinant E. coli (CHMO) | Baeyer-Villiger Oxidation | >99 | 98 (S) | 4-Phenyl-ε-caprolactone | [10] |
| Cyclohexanone | Immobilized Trichosporon laibacchii lipase | Chemo-enzymatic B-V Oxidation | 98.06 | N/A | ε-Caprolactone | [1] |
| 2-Methylcyclohexanone | Fusarium sp. | Reduction | - | - | cis- and trans-2-Methylcyclohexanol | [4] |
Table 1: Comparative data on the biotransformation of selected substituted cyclohexanones.
Signaling Pathways and Experimental Workflows
Visualizing the biotransformation pathways and experimental setups is crucial for understanding the underlying mechanisms and for designing new experiments.
References
- 1. Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biotransformation of (+/-)-2-methylcyclohexanone by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries for the Asymmetric Alkylation of 4-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of substituted cyclohexanones is a critical endeavor in the development of pharmaceuticals and other fine chemicals. The introduction of chirality at the α-position to the carbonyl group in molecules such as 4-ethylcyclohexanone requires robust and predictable methods. Chiral auxiliaries offer a powerful strategy to achieve high levels of stereocontrol. This guide provides a comparative overview of prominent chiral auxiliaries that can be employed for the asymmetric alkylation of this compound, supported by representative experimental data from analogous systems, detailed methodologies, and workflow visualizations.
Introduction to Chiral Auxiliaries in Asymmetric Alkylation
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[1] After the desired stereocenter is established, the auxiliary is removed, ideally under mild conditions, to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.[1] The success of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and cleavage, and its recyclability.[2]
For the α-alkylation of a ketone like this compound, the general strategy involves the formation of a chiral enolate equivalent, which then reacts with an electrophile. The steric and electronic properties of the chiral auxiliary dictate the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer.
Performance Comparison of Key Chiral Auxiliaries
Direct comparative studies of different chiral auxiliaries specifically with this compound are not extensively reported in the literature. However, the performance of these auxiliaries with other cyclic ketones provides a strong basis for their potential efficacy. The following table summarizes representative data for commonly used chiral auxiliaries in the asymmetric alkylation of cyclohexanone (B45756) and other analogous ketones.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone | Iodomethane | 95% e.e. | 75 | [3][4] |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone | Iodoethane | 96% e.e. | 80 | [3][4] |
| (S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl oxazolidinone | Benzyl bromide | >99% d.e. | 94 | [1][5] |
| (R,R)-Pseudoephedrine | N-propionyl pseudoephedrine amide | Iodomethane | >98% d.e. | 91 | [6][7] |
| (-)-8-Phenylmenthol | Cyclohexanone enol ether | Benzyl bromide | 90% d.e. | 85 | [8] |
Note: The data for Evans' oxazolidinone and pseudoephedrine are for the alkylation of N-acyl derivatives, which is the standard approach for these auxiliaries, rather than direct ketone alkylation. The resulting chiral carboxylic acid derivatives can then be converted to the corresponding ketones.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key steps in the asymmetric alkylation of a cyclic ketone using the discussed chiral auxiliaries. Researchers should optimize these conditions for this compound.
Enders' SAMP/RAMP Hydrazone Method
The SAMP/RAMP hydrazone method is a reliable technique for the asymmetric α-alkylation of ketones.[3]
a. Formation of the Chiral Hydrazone:
-
This compound is reacted with an equimolar amount of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) in a suitable solvent like diethyl ether or under neat conditions.[4]
-
The reaction mixture is typically stirred at room temperature for several hours until the formation of the hydrazone is complete, which can be monitored by TLC or GC.[4]
-
The resulting hydrazone is purified by distillation or chromatography.
b. Asymmetric Alkylation:
-
The purified hydrazone is dissolved in an anhydrous aprotic solvent, such as THF, and cooled to -78 °C.[9]
-
A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added dropwise to deprotonate the hydrazone and form the corresponding azaenolate.[3]
-
The electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.[9]
c. Cleavage of the Auxiliary:
-
The alkylated hydrazone is cleaved to regenerate the ketone. This is commonly achieved by ozonolysis at -78 °C, followed by a reductive workup.[4]
-
Alternatively, hydrolysis with aqueous acid (e.g., oxalic acid) can be used.[10]
-
The resulting α-alkylated this compound is then purified by chromatography.
Evans' Oxazolidinone Auxiliary (via N-Acyl Derivative)
While not a direct alkylation of the ketone, this method provides access to α-chiral carboxylic acids that can be precursors to the desired ketones.[5]
a. Acylation of the Auxiliary:
-
The chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium at low temperature.[1]
-
The resulting lithium salt is then acylated with an appropriate acyl chloride (e.g., propionyl chloride) to form the N-acyl oxazolidinone.[1]
b. Diastereoselective Alkylation:
-
The N-acyl oxazolidinone is treated with a base such as LDA or sodium hexamethyldisilazide (NaHMDS) to form a Z-enolate.[5]
-
The enolate is then reacted with an electrophile at low temperature. The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the electrophile.[11]
c. Cleavage of the Auxiliary:
-
The chiral auxiliary can be removed by hydrolysis (e.g., with lithium hydroxide) or reductive cleavage (e.g., with lithium borohydride) to yield the chiral carboxylic acid or alcohol, respectively.[12]
Myers' Pseudoephedrine Amide Auxiliary
Similar to the Evans' auxiliary, this method involves the alkylation of an amide derivative.[6]
a. Amide Formation:
-
(R,R)- or (S,S)-pseudoephedrine is reacted with a carboxylic acid, acid anhydride, or acyl chloride to form the corresponding amide.[1]
b. Diastereoselective Alkylation:
-
The pseudoephedrine amide is deprotonated with a strong base like LDA in the presence of LiCl to form a rigid lithium chelated enolate.[6]
-
The enolate is then alkylated with an electrophile. The stereochemistry is directed by the pseudoephedrine scaffold.[6]
c. Auxiliary Removal:
-
The auxiliary is cleaved from the alkylated product by acidic or basic hydrolysis to afford the enantiomerically enriched carboxylic acid.[6]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Decision tree for selecting a chiral auxiliary strategy.
Conclusion
The choice of chiral auxiliary for the asymmetric alkylation of this compound will depend on several factors, including the desired enantiomer, the required scale of the reaction, and the availability and cost of the auxiliary. The Enders' SAMP/RAMP hydrazone method offers a direct route to the α-alkylated ketone with generally high enantioselectivities. The Evans' oxazolidinone and Myers' pseudoephedrine amide methodologies provide robust and highly diastereoselective routes to chiral carboxylic acid derivatives, which can then be converted to the target ketone. While direct comparative data for this compound is sparse, the established success of these auxiliaries with analogous substrates makes them excellent starting points for developing a stereoselective synthesis. It is recommended that researchers perform initial screening experiments to determine the optimal auxiliary and reaction conditions for their specific application.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 4-Ethylcyclohexanone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is paramount. This guide provides an objective comparison of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 4-Ethylcyclohexanone. The choice between these methods is contingent on various factors, including the sample matrix, required sensitivity, and the overall analytical objective. This document presents a detailed comparison of the methodologies, supported by representative experimental data, to aid in the selection of the most suitable technique for your specific research needs.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | Separation of compounds in a liquid mobile phase, followed by detection (e.g., UV-Vis). |
| Sample Volatility | Requires analytes to be volatile and thermally stable. This compound is well-suited for this technique. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. |
| Derivatization | Generally not required for this compound. | May be necessary to enhance UV detection if the analyte lacks a strong chromophore. |
| Sensitivity | High sensitivity, especially with a mass spectrometer as the detector. | Sensitivity is dependent on the detector used. High sensitivity can be achieved with detectors like mass spectrometers (LC-MS) or by using derivatizing agents with UV detectors. |
| Specificity | High, with mass spectral libraries available for compound identification. | Can be high with selective detectors, but primarily relies on retention time for identification. |
| Throughput | Can have longer run times for complex separations. | Can be high-throughput, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[1] |
| Instrumentation Cost | Generally lower initial and operational costs compared to HPLC systems. | Higher initial and maintenance costs due to high-pressure pumps and solvent consumption. |
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance characteristics of GC-MS and HPLC for the analysis of this compound, based on data for similar ketones and general validation principles.[2][3]
| Validation Parameter | GC-MS | HPLC-UV (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | < 5% | < 5% |
| Run Time | ~15-20 min | ~10-15 min |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve a known amount of the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector (or equivalent).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
High-Performance Liquid Chromatography (HPLC) Protocol
Sample Preparation and Derivatization: Many simple ketones like this compound lack a strong UV chromophore, making derivatization necessary for sensitive UV detection.[4] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile/phosphoric acid.
-
Standard and Sample Derivatization:
-
To 1.0 mL of the standard or sample solution in acetonitrile, add 1.0 mL of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for approximately 1 hour.
-
Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
Experimental Workflow Visualization
The following diagram illustrates the cross-validation workflow for the GC-MS and HPLC methods for this compound analysis.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own strengths and weaknesses.
GC-MS is an excellent choice for this analysis due to the volatile nature of this compound. It offers high sensitivity and specificity, with the mass spectral data providing a high degree of confidence in the identification of the analyte. The primary advantage of GC-MS lies in its ability to provide structural information, which is invaluable for impurity profiling and identification of unknown compounds.
HPLC , particularly after derivatization with an agent like DNPH, provides a robust and reliable method for the quantification of this compound.[4] This technique is especially useful in laboratories where GC-MS is not available or when analyzing samples that may contain non-volatile components that are not amenable to GC analysis. The use of UHPLC systems can also offer higher throughput compared to traditional GC methods.[1]
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the need for structural confirmation. For routine quality control where the analyte is well-characterized, HPLC can be a cost-effective and high-throughput option. However, for applications requiring definitive identification and high sensitivity, such as in metabolic studies or impurity profiling, GC-MS is the preferred technique.
References
Efficacy Showdown: 4-Ethylcyclohexanone-Derived Liquid Crystals vs. The Gold Standard
In the competitive landscape of liquid crystal materials, researchers and developers are in a constant quest for compounds that offer superior performance for advanced display technologies and other optoelectronic applications. This guide provides a detailed comparison of the efficacy of liquid crystals derived from 4-ethylcyclohexanone, specifically 4-(trans-4-ethylcyclohexyl)benzonitrile, against the well-established benchmark, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). This objective analysis, supported by experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in material selection.
Core Performance Metrics: A Head-to-Head Comparison
The suitability of a liquid crystal for a specific application is determined by a combination of its physical and electro-optical properties. Key performance indicators include the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η). A higher clearing point indicates a wider operational temperature range. Birefringence influences the contrast ratio of a display, while dielectric anisotropy is crucial for the switching behavior of the liquid crystal molecules in an electric field. Viscosity directly impacts the response time of the display.
Below is a summary of the available quantitative data for 4-(trans-4-ethylcyclohexyl)benzonitrile and the benchmark, 5CB. It is important to note that comprehensive experimental data for the this compound derivative is not as readily available in the public domain as it is for the widely studied 5CB.
| Property | 4-(trans-4-ethylcyclohexyl)benzonitrile | 4-cyano-4'-pentylbiphenyl (5CB) |
| Chemical Structure | C₁₅H₁₉N | C₁₈H₁₉N |
| Molecular Weight ( g/mol ) | 213.32[1] | 249.36[2] |
| Melting Point (°C) | 41[1][3][4] | 22.5[5][6] |
| Boiling Point (°C) | 336.8 ± 21.0 (Predicted)[3] | 215 at 3.0 mmHg[2] |
| Clearing Point (°C) | Data not available | 35.0[2][5][6] |
| Birefringence (Δn) | Data not available | ~0.17 at 27°C[2] |
| Dielectric Anisotropy (Δε) | Data not available | Data not available in provided snippets |
| Viscosity (η) | Data not available | Data not available in provided snippets |
Synthesis and Molecular Architecture
The performance of a liquid crystal is intrinsically linked to its molecular structure. Both 4-(trans-4-ethylcyclohexyl)benzonitrile and 5CB are calamitic (rod-shaped) liquid crystals, a shape that promotes the formation of the nematic phase.
4-(trans-4-ethylcyclohexyl)benzonitrile features a cyclohexane (B81311) ring connected to a benzonitrile (B105546) group, with an ethyl group attached to the cyclohexane ring. The synthesis of such compounds generally involves multi-step organic reactions. A plausible synthetic pathway is illustrated in the diagram below.
References
- 1. labproinc.com [labproinc.com]
- 2. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 3. echemi.com [echemi.com]
- 4. 73592-81-1 CAS MSDS (4-(4-ETHYLCYCLOHEXYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Analysis of Synthetic Routes to 4-Ethylcyclohexanone for Research and Development
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key chemical intermediates is paramount. 4-Ethylcyclohexanone, a valuable building block, can be synthesized through various protocols, each presenting a unique balance of yield, cost, safety, and environmental impact. This guide provides a detailed cost-benefit analysis of the most prominent synthetic routes to this compound, supported by experimental data and procedural outlines to aid in the selection of the most suitable method for specific laboratory and production needs.
Executive Summary
Two primary synthetic pathways to this compound are critically evaluated: a two-step route commencing with the hydrogenation of 4-ethylphenol (B45693), and a multi-step approach involving the Friedel-Crafts acylation of an aromatic precursor. The analysis reveals that the synthesis from 4-ethylphenol offers a more direct and potentially more atom-economical route with high yields, particularly when employing modern, greener oxidation methods. The Friedel-Crafts acylation route, while versatile, involves more steps and potentially hazardous reagents, which may increase overall cost and complexity.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: From 4-Ethylphenol | Route 2: From Friedel-Crafts Acylation |
| Starting Material | 4-Ethylphenol | Benzene/Ethylbenzene (B125841) |
| Key Intermediates | 4-Ethylcyclohexanol (B27859) | Acylated Aromatic Ketone, Ethylbenzene |
| Overall Yield (estimated) | High (~85-90%) | Moderate (~50-60%) |
| Number of Steps | 2 | 3+ |
| Key Reagents & Catalysts | H₂, Pd/C or other hydrogenation catalyst; Oxidizing agent (e.g., NaOCl, TEMPO) | Acyl chloride, Lewis acid (e.g., AlCl₃), Hydrazine (B178648) hydrate (B1144303), KOH, Hydrogenation catalyst (e.g., Rh/Al₂O₃) |
| Estimated Reagent Cost | Moderate | Moderate to High |
| Environmental Impact | Potentially lower, especially with "green" oxidants | Higher, due to use of strong acids, chlorinated solvents, and hazardous reducing agents |
| Safety Concerns | Flammable hydrogen gas, handling of oxidizing agents | Corrosive Lewis acids, toxic and explosive hydrazine, flammable solvents |
Experimental Protocols
Route 1: Synthesis from 4-Ethylphenol
This two-step synthesis involves the hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol, followed by the oxidation of the secondary alcohol to the desired ketone.
Step 1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol
-
Principle: The aromatic ring of 4-ethylphenol is reduced to a cyclohexane (B81311) ring using hydrogen gas in the presence of a metal catalyst.
-
Reaction Scheme:
-
Procedure: A solution of 4-ethylphenol in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃), is added. The reactor is flushed with nitrogen and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete (monitored by TLC or GC). After cooling and venting the hydrogen, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-ethylcyclohexanol.
-
Reported Yield: Studies have shown that the hydrogenation of 4-ethylphenol can achieve high yields, with some reports indicating up to 94.9% conversion to the corresponding cyclohexanol (B46403) derivative under optimized conditions.
Step 2: Oxidation of 4-Ethylcyclohexanol to this compound
Two effective methods for this oxidation are presented below, offering a choice between a classic, cost-effective approach and a more modern, selective catalytic method.
Method 2a: Sodium Hypochlorite (B82951) Oxidation
-
Principle: This method utilizes readily available and inexpensive sodium hypochlorite (bleach) as the oxidant.
-
Reaction Scheme:
-
Procedure: 4-Ethylcyclohexanol is dissolved in a suitable organic solvent like ethyl acetate. The solution is cooled in an ice bath, and a slight excess of aqueous sodium hypochlorite solution is added dropwise while maintaining a low temperature. A catalytic amount of acetic acid can be added to facilitate the reaction. The reaction is monitored by TLC. Upon completion, the excess oxidant is quenched with a reducing agent (e.g., sodium bisulfite), and the organic layer is separated, washed, dried, and concentrated to give this compound.
Method 2b: TEMPO-Catalyzed Oxidation
-
Principle: This modern oxidation method employs a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant, such as sodium hypochlorite or N-chlorosuccinimide (NCS). This method is known for its high selectivity and mild reaction conditions.
-
Reaction Scheme:
-
Procedure: 4-Ethylcyclohexanol is dissolved in a suitable solvent (e.g., dichloromethane). A catalytic amount of TEMPO and a co-oxidant are added. The reaction is typically carried out at room temperature and is monitored by TLC. After completion, the reaction is worked up by washing with aqueous solutions to remove the catalyst and byproducts. The organic layer is then dried and concentrated to yield the product.
-
Expected Yield: TEMPO-catalyzed oxidations are highly efficient and generally provide excellent yields, often exceeding 90%.
Route 2: Synthesis via Friedel-Crafts Acylation
This route involves the acylation of an aromatic ring, followed by reduction of the resulting ketone and subsequent hydrogenation of the aromatic ring.
Step 1: Friedel-Crafts Acylation of Ethylbenzene
-
Principle: An acyl group is introduced into the aromatic ring of ethylbenzene using an acyl chloride and a Lewis acid catalyst. The reaction primarily yields the para-substituted product due to the directing effect of the ethyl group.
-
Reaction Scheme:
-
Procedure: To a cooled suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane), propionyl chloride is added dropwise. Ethylbenzene is then added slowly, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, often by distillation or chromatography, to isolate the 4-ethylpropiophenone.
-
Reported Yield: The Friedel-Crafts acylation of ethylbenzene to produce the para-isomer has been reported with yields around 60%.
Step 2: Wolff-Kishner Reduction of 4-Ethylpropiophenone
-
Principle: The carbonyl group of the ketone is reduced to a methylene (B1212753) group using hydrazine hydrate in the presence of a strong base.
-
Reaction Scheme:
-
Procedure: 4-Ethylpropiophenone, hydrazine hydrate, and potassium hydroxide (B78521) are heated in a high-boiling solvent such as diethylene glycol. The mixture is heated to a high temperature (typically 180-200 °C) to facilitate the reduction. After the reaction is complete, the mixture is cooled, diluted with water, and the organic product is extracted with a suitable solvent. The organic layer is then washed, dried, and the solvent is removed to yield 1-ethyl-4-propylbenzene.
-
Expected Yield: The Wolff-Kishner reduction is generally a high-yielding reaction, often exceeding 80-90%.
Step 3: Hydrogenation of 1-Ethyl-4-propylbenzene to 4-Ethylcyclohexylpropane (and subsequent oxidation)
This final step to obtain this compound would involve hydrogenation of the aromatic ring of 1-ethyl-4-propylbenzene to give 1-ethyl-4-propylcyclohexane, followed by a selective oxidation of the tertiary C-H bond of the cyclohexane ring, which is a challenging and often low-yielding transformation. A more plausible, though longer, alternative would be to reduce the aromatic ring of 4-ethylpropiophenone first and then reduce the ketone. However, selective hydrogenation of the aromatic ring in the presence of a ketone can be difficult.
Given the complexities and likely lower overall yield of this multi-step route, the synthesis starting from 4-ethylphenol is generally considered more efficient for producing this compound.
Cost-Benefit Analysis
| Factor | Route 1: From 4-Ethylphenol | Route 2: From Friedel-Crafts Acylation |
| Cost of Starting Materials | 4-Ethylphenol is a moderately priced industrial chemical. | Benzene and ethylbenzene are relatively inexpensive bulk chemicals. However, acyl chlorides and Lewis acids add to the cost. |
| Reagent & Catalyst Costs | Hydrogenation catalysts (Pd/C, Rh/Al₂O₃) can be expensive but are used in catalytic amounts and can often be recycled. "Green" oxidants like bleach are very cheap. TEMPO is more expensive but used catalytically. | Aluminum chloride is relatively inexpensive but used in stoichiometric amounts. Hydrazine hydrate is a hazardous and moderately priced reagent. |
| Process Complexity & Time | A two-step process with relatively straightforward workups. | A multi-step process with potentially challenging purifications and the handling of hazardous materials. |
| Yield & Purity | High overall yield is achievable, leading to a lower cost per gram of product. Purity is generally high. | The multi-step nature leads to a lower overall yield, increasing the cost per gram. Isomeric impurities can be an issue in the acylation step. |
| Safety & Environmental | The use of high-pressure hydrogen requires specialized equipment. Chromium-based oxidants (if used) are toxic and environmentally harmful; however, greener alternatives are readily available. | Involves corrosive and water-sensitive Lewis acids, the highly toxic and potentially explosive hydrazine, and chlorinated solvents. Generates more hazardous waste. |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic route.
Caption: Workflow for the synthesis of this compound from 4-Ethylphenol.
Caption: A potential multi-step workflow for the synthesis of this compound via Friedel-Crafts acylation.
Conclusion
For most research and development applications, the two-step synthesis of this compound from 4-ethylphenol is the recommended route. It offers a higher overall yield, a simpler experimental procedure, and a better safety and environmental profile, particularly when employing modern, non-chromium-based oxidation reagents. While the Friedel-Crafts acylation route is a classic and powerful method in organic synthesis, its application to the preparation of this compound is more complex and likely less cost-effective due to the multiple steps and the challenging final transformation. The choice of protocol will ultimately depend on the specific requirements of the project, including scale, available equipment, and cost constraints.
Benchmarking Novel Catalysts Against Pd/C for 4-Ethylcyclohexanone Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 4-ethylcyclohexanone to the corresponding cis- and trans-4-ethylcyclohexanols is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. While Palladium on Carbon (Pd/C) remains a widely used and robust catalyst for this reaction, the development of new catalytic systems with improved activity, selectivity, and stability is a continuous pursuit. This guide provides an objective comparison of the performance of alternative noble metal catalysts against the benchmark Pd/C, supported by experimental data from literature on this compound and analogous substituted cyclohexanones.
Performance Comparison of Catalysts
The efficiency of a catalyst in the hydrogenation of this compound is primarily evaluated based on its ability to achieve high conversion of the starting material while providing desirable selectivity towards the cis or trans isomer of 4-ethylcyclohexanol (B27859). The following tables summarize the performance of various catalysts under different reaction conditions.
Table 1: Performance of Various Catalysts in the Hydrogenation of 4-Alkylcyclohexanones
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | cis:trans Ratio | Reference |
| 5% Ru/C | 4-Isopropylphenol | 90-120 | 2-4 | - | >95 | Not Specified | [1] |
| Pd/C | p-Cresol | 80 | 0.15-8.0 | Cyclohexane | High | High selectivity to ketone | [2] |
| Pt-Sn/Pt(111) | Cyclohexanone | 52-127 | Gas Phase | - | >95 | Not Applicable | [3] |
| MgO | 4-t-Butylcyclohexanone | 82 | Transfer Hydrogenation | 2-Octanol | >95 | 2:98 | [4][5] |
| ZrO₂·nH₂O | 4-Methylcyclohexanone | 82 | Transfer Hydrogenation | 2-Propanol | ~60 (after 6h) | 73:27 | [4] |
Note: Data for closely related substrates are included due to the limited availability of direct comparative data for this compound across a wide range of catalysts.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate benchmarking of catalysts. Below are representative methodologies for the hydrogenation of this compound.
General Procedure for Catalytic Hydrogenation
-
Catalyst Preparation and Activation: The commercial catalyst (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/C, or 5% Rh/C) is weighed and transferred to a high-pressure autoclave. For some catalysts, an in-situ activation step under a hydrogen flow at an elevated temperature may be required as per the manufacturer's instructions.
-
Reaction Setup: The autoclave is charged with this compound and a suitable solvent (e.g., isopropanol, ethanol, or cyclohexane). The amount of catalyst is typically in the range of 1-5 mol% with respect to the substrate.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen to remove any residual air. The desired hydrogen pressure is applied, and the reaction mixture is heated to the target temperature with vigorous stirring.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Product Analysis: The conversion of this compound and the selectivity towards the cis and trans isomers of 4-ethylcyclohexanol are determined by GC analysis, comparing the peak areas with those of authentic standards.
Reaction Mechanism and Stereoselectivity
The hydrogenation of this compound on the surface of a heterogeneous catalyst is a complex process involving the adsorption of both the ketone and hydrogen. The stereochemical outcome, i.e., the ratio of cis to trans isomers, is influenced by several factors including the catalyst type, the nature of the support, the reaction conditions, and the steric hindrance of the substrate.
The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both hydrogen and this compound are adsorbed onto the catalyst surface. Hydrogen dissociates into atomic hydrogen.
-
Hydrogen Transfer: Stepwise transfer of adsorbed hydrogen atoms to the carbonyl carbon and oxygen occurs.
-
Desorption of Product: The resulting 4-ethylcyclohexanol desorbs from the catalyst surface.
The orientation of the this compound molecule on the catalyst surface during the hydrogen transfer steps dictates the stereoselectivity. The ethyl group at the C4 position can exist in either an axial or equatorial conformation. The approach of the hydrogen atoms from the less sterically hindered face generally leads to the formation of the thermodynamically more stable isomer.
Caption: Experimental workflow for benchmarking new catalysts.
The stereochemical outcome is a result of the interplay between thermodynamic and kinetic factors. The trans isomer is generally the thermodynamically more stable product. However, the kinetically favored product can be the cis isomer depending on the catalyst and reaction conditions, which can offer a synthetic advantage when the cis isomer is the desired product. For instance, in the transfer hydrogenation of 4-t-butylcyclohexanone, a close analog, MgO catalysts have shown high diastereoselectivity towards the trans isomer, while zeolite-based catalysts can favor the formation of the less stable cis isomer.[4][5]
Conclusion
While Pd/C remains a reliable and effective catalyst for the hydrogenation of this compound, this guide highlights the potential of other catalytic systems to offer unique advantages in terms of activity and, crucially, stereoselectivity. The choice of catalyst, support, and reaction conditions must be carefully considered and optimized to achieve the desired outcome. For researchers and professionals in drug development, the ability to selectively synthesize a specific stereoisomer of 4-ethylcyclohexanol can be of paramount importance, making the exploration of alternative catalysts a worthwhile endeavor. Further systematic studies directly comparing a range of catalysts for this specific substrate would be highly valuable to the scientific community.
References
Safety Operating Guide
Proper Disposal of 4-Ethylcyclohexanone: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides detailed procedures for the proper disposal of 4-Ethylcyclohexanone, ensuring compliance with safety regulations and minimizing environmental impact. While some safety data sheets (SDS) may classify this compound as non-hazardous for transport, it is imperative to treat it as a chemical waste product requiring special handling due to its potential as a skin irritant, sensitizer, and its combustible nature.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should not involve pouring it down the drain or mixing it with regular trash.[2][3] All chemical wastes are to be managed through your institution's Environmental Health and Safety (EHS) program or a licensed waste disposal company.[2][4]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Waste Collection and Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be in good condition with a secure, tightly fitting cap.[5]
-
Never use food-grade containers for chemical waste.[6]
-
-
Labeling of Waste Containers:
-
Properly label the waste container immediately upon starting waste collection.[7] The label must be clear, legible, and permanently affixed.
-
Clearly write the full chemical name, "this compound," and its concentration if in a solution. Avoid using abbreviations or chemical formulas.[2]
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible party.[2]
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[1][8]
-
Ensure secondary containment is used to capture any potential leaks or spills.[7]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][7]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][7]
-
After triple-rinsing, the container can be defaced of its chemical label and disposed of as regular solid waste, or preferably, reused for compatible waste collection.[5][7]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][7]
-
Complete any required waste disposal forms accurately and completely.[2]
-
Do not transport hazardous waste yourself. Trained EHS personnel or a licensed contractor will handle the transportation and final disposal.[7]
-
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, readily available in the provided search results. Disposal procedures are based on the hazardous characteristics of the substance.
Experimental Workflow for Disposal
Below is a visual representation of the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. This compound | 5441-51-0 | TCI AMERICA [tcichemicals.com]
Personal protective equipment for handling 4-Ethylcyclohexanone
Essential Safety and Handling Guide for 4-Ethylcyclohexanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact in the laboratory.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin irritation and may provoke an allergic skin reaction. It is also recognized as being harmful to aquatic life with long-lasting effects.
| Hazard Classification | Description |
| Physical Hazard | Combustible Liquid[1][2] |
| Health Hazards | Skin Irritation, Skin Sensitization |
| Environmental Hazard | Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3] | To prevent skin contact, which may cause irritation or an allergic reaction. |
| Body Protection | Standard laboratory coat. A chemical-resistant apron is recommended for tasks with a higher risk of splashes.[1][3] | To protect against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator (e.g., N95 or one with a multi-purpose combination cartridge) may be required for operations with a high potential for vapor generation or in areas with inadequate ventilation.[1][3] | To avoid the inhalation of potentially harmful vapors. |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Handling Procedures:
-
Always wear the appropriate PPE as detailed in the table above before handling the chemical.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Requirements:
-
Store in a tightly sealed, properly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill Management and Disposal Plan
Spill Cleanup:
-
Minor Spills: In the event of a small spill, immediately remove all sources of ignition.[1] Absorb the spill using an inert material, such as sand or vermiculite.[1] Collect the contaminated absorbent material into a designated, sealed container for hazardous waste.
-
Major Spills: For larger spills, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed waste disposal company.[1][2] Do not dispose of it down the drain.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] Puncture the empty container to prevent reuse.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




